Product packaging for 3H-pyrrole(Cat. No.:CAS No. 287-95-6)

3H-pyrrole

Cat. No.: B1232119
CAS No.: 287-95-6
M. Wt: 67.09 g/mol
InChI Key: VXIKDBJPBRMXBP-UHFFFAOYSA-N
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Description

3H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 4. It is a tautomer of a 2H-pyrrole and a 1H-pyrrole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N B1232119 3H-pyrrole CAS No. 287-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

287-95-6

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

3H-pyrrole

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

VXIKDBJPBRMXBP-UHFFFAOYSA-N

SMILES

C1C=CN=C1

Canonical SMILES

C1C=CN=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,3-Disubstituted-3H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-disubstituted-3H-pyrroles, also known as pyrrolenines, represent a unique class of heterocyclic compounds characterized by a geminally substituted carbon at the 3-position of the pyrrole (B145914) ring. This structural motif disrupts the aromaticity of the fully unsaturated pyrrole, leading to distinct chemical and physical properties. Their inherent reactivity and three-dimensional architecture have made them attractive scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3-disubstituted-3H-pyrroles, with a focus on their relevance to drug development.

Synthesis of 3,3-Disubstituted-3H-Pyrroles

The synthesis of 3,3-disubstituted-3H-pyrroles can be achieved through several strategic approaches, primarily involving cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Ketoximes and Acetylenes

A prominent method for the synthesis of 3,3-disubstituted-3H-pyrroles involves the reaction of ketoximes with acetylenes in the presence of a superbasic medium, such as KOH/DMSO.[1][2] This approach is particularly useful for preparing 3,3-dialkyl- and 3,3-alkyl-aryl-substituted 3H-pyrroles. The reaction proceeds through a cascade of reactions initiated by the vinylation of the ketoxime.[2]

Experimental Protocol: Synthesis of 2-Aryl-3,3-dialkyl-3H-pyrroles from Ketoximes and Acetylene (B1199291) [1][2]

  • Reaction Setup: A mixture of the appropriate sec-alkyl (het)aryl ketoxime and a superbase system (e.g., MOH/DMSO, where M = Na, K) is prepared in a suitable reaction vessel.[2] For reactions involving acetylene gas, a pressure-resistant autoclave is required.[1] Alternatively, calcium carbide can be used as a safer in situ source of acetylene.[2]

  • Reaction Conditions: The reaction mixture is typically heated under pressure (if using acetylene gas) or at atmospheric pressure with calcium carbide.[1][2] Reaction temperatures and times vary depending on the specific substrates and base system used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and diluted with water. The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted-3H-pyrrole.

Logical Relationship for Synthesis from Ketoximes and Acetylenes

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_product Final Product Ketoxime sec-Alkyl (het)aryl Ketoxime Superbase Superbase (e.g., KOH/DMSO) Ketoxime->Superbase Reacts with Acetylene Acetylene (or CaC2) Acetylene->Superbase Reacts with Hydroxypyrroline 5-Hydroxypyrroline Superbase->Hydroxypyrroline Forms Heating Heating Pyrrole 3,3-Disubstituted-3H-Pyrrole Heating->Pyrrole Yields Hydroxypyrroline->Heating Undergoes dehydration

Synthesis of 3,3-disubstituted-3H-pyrroles from ketoximes.
Cycloaddition Reactions

[3+2] cycloaddition reactions provide another versatile route to polysubstituted pyrroles, which can be precursors to or include 3,3-disubstituted-3H-pyrroles. The Van Leusen pyrrole synthesis, utilizing tosylmethyl isocyanide (TosMIC), is a classic example of this approach.[3][4]

Experimental Protocol: Van Leusen Synthesis of Polysubstituted Pyrroles [3]

  • Reaction Setup: To a solution of an electron-deficient alkene (Michael acceptor) in a suitable aprotic solvent (e.g., THF, DMSO), a base (e.g., NaH, t-BuOK) is added under an inert atmosphere (e.g., argon).

  • Addition of TosMIC: A solution of tosylmethyl isocyanide (TosMIC) in the same solvent is then added dropwise to the reaction mixture at a controlled temperature (often cooled in an ice bath).

  • Reaction: The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the polysubstituted pyrrole.

Experimental Workflow for Van Leusen Pyrrole Synthesis

G start Start step1 Dissolve Michael acceptor and base in aprotic solvent start->step1 step2 Add TosMIC solution dropwise at low temperature step1->step2 step3 Stir at room temperature or heat until completion (TLC monitoring) step2->step3 step4 Quench reaction with water step3->step4 step5 Extract with organic solvent step4->step5 step6 Wash, dry, and concentrate organic phase step5->step6 step7 Purify by column chromatography step6->step7 end End: Purified Polysubstituted Pyrrole step7->end

Workflow for the Van Leusen pyrrole synthesis.

Properties of 3,3-Disubstituted-3H-Pyrroles

The gem-disubstitution at the C3 position imparts unique properties to the 3H-pyrrole ring system.

Chemical Reactivity
  • Iminium-like character: The C=N bond in the this compound ring exhibits iminium-like reactivity, making the C2 and C5 positions susceptible to nucleophilic attack.

  • Dienophilic character: The diene system within the ring can participate in Diels-Alder reactions, acting as a diene.

  • Rearrangements: Under certain conditions, such as acid catalysis or photolysis, 3,3-disubstituted-3H-pyrroles can undergo rearrangement to form more stable 1H-pyrrole isomers.

Spectroscopic Properties

The spectroscopic data for 3,3-disubstituted-3H-pyrroles are distinct from their 1H-pyrrole counterparts. The absence of a proton at the 3-position and the sp3-hybridized nature of this carbon are key distinguishing features.

Spectroscopic Data 3,3-Dimethyl-2-phenyl-3H-pyrrole
¹H NMR (CDCl₃, δ) 7.85-7.82 (m, 2H, Ar-H), 7.42-7.35 (m, 3H, Ar-H), 6.95 (d, 1H, J = 3.2 Hz, H-5), 6.15 (d, 1H, J = 3.2 Hz, H-4), 1.30 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, δ) 165.0 (C-2), 136.1 (Ar-C), 130.2 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 125.1 (C-5), 118.9 (C-4), 58.9 (C-3), 24.5 (CH₃)
IR (KBr, cm⁻¹) ~1610 (C=N stretching)
Mass Spec (m/z) Calculated for C₁₂H₁₃N: 171.10. Found: [M+H]⁺ 172.11

Note: The above data is a representative example and may vary slightly based on experimental conditions.

Applications in Drug Development

The unique structural and electronic properties of 3,3-disubstituted-3H-pyrroles make them intriguing scaffolds for the design of novel therapeutic agents. While research in this specific area is still emerging, the broader class of substituted pyrroles has shown significant promise in various therapeutic areas.

Potential as Enzyme Inhibitors

The rigid, three-dimensional structure of 3,3-disubstituted-3H-pyrroles can be exploited to design selective enzyme inhibitors. The substituents at the C3 position can be tailored to interact with specific pockets within an enzyme's active site. For instance, pyrrole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[5][6] The pyrrole indolin-2-one scaffold, present in drugs like Sunitinib, is a well-established kinase inhibitor motif targeting pathways involving vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[6]

Potential Signaling Pathway Modulation

Given the success of pyrrole-based kinase inhibitors, it is plausible that 3,3-disubstituted-3H-pyrroles could be designed to modulate key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor 3,3-Disubstituted-3H-Pyrrole (Potential Inhibitor) Inhibitor->RTK Inhibits

Potential inhibition of a kinase signaling pathway.

Conclusion

3,3-disubstituted-3H-pyrroles are a fascinating and synthetically accessible class of compounds with distinct properties that set them apart from their aromatic 1H-pyrrole counterparts. The development of robust synthetic methodologies has opened the door to further exploration of their chemical reactivity and potential applications. For drug development professionals, the unique three-dimensional structure of these molecules offers an exciting platform for the design of novel and selective enzyme inhibitors. Further research into their biological activities and mechanism of action is warranted to fully unlock the therapeutic potential of this promising heterocyclic scaffold.

References

Theoretical Stability of 3H-Pyrrole Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical stability of 3H-pyrrole isomers, a class of non-aromatic nitrogen-containing heterocycles. While the aromatic 1H-pyrrole is the most stable and well-characterized isomer, the higher-energy 2H- and 3H-pyrroles (pyrrolenines) are crucial intermediates in various chemical transformations. Understanding their relative stabilities and isomerization pathways is essential for controlling reaction outcomes and designing novel synthetic routes. This document summarizes key quantitative data from computational studies, details experimental protocols for the synthesis and characterization of these transient species, and provides visualizations of the fundamental isomerization pathways.

Introduction

Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals. Its aromaticity, conferred by the delocalization of the nitrogen lone pair into the π-system, results in significant thermodynamic stability.[1] In contrast, its non-aromatic isomers, 2H-pyrrole and this compound, are considerably less stable.[2] These isomers, often referred to as pyrrolenines, are high-energy compounds that readily isomerize to the aromatic 1H-pyrrole.[3]

Despite their transient nature, 3H-pyrroles are not merely theoretical curiosities. They are key intermediates in various synthetic transformations, including the Trofimov reaction, and their controlled generation and subsequent reaction can lead to a diverse range of functionalized heterocyclic compounds.[4] A thorough understanding of the factors governing the stability of this compound isomers is therefore of paramount importance for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

This guide will delve into the theoretical underpinnings of this compound stability, present relevant quantitative data from computational studies, provide detailed experimental methodologies for their synthesis and characterization, and visualize the key isomerization pathways that dictate their chemical behavior.

Theoretical Stability and Energetics

The significant difference in stability between 1H-pyrrole and its 3H-isomers is primarily attributed to the loss of aromaticity in the latter. Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in quantifying this energy difference.

Quantum chemical calculations have consistently shown that 1H-pyrrole is the global minimum on the potential energy surface of C₄H₅N isomers.[3] The total electronic energy of 3H-pyrroles is calculated to be significantly higher than that of their aromatic 1H-counterpart.

Quantitative Data on Relative Stabilities

The following table summarizes the calculated relative energies of this compound isomers compared to 1H-pyrrole. These values highlight the energetic penalty associated with the disruption of the aromatic sextet.

IsomerComputational MethodBasis SetRelative Energy (kcal/mol) vs. 1H-PyrroleReference
This compoundMP2//B3LYP6-311++G//6-31G 12-17[3]

Note: The range in relative energy can be attributed to the specific substitution patterns on the pyrrole ring in the models used for the calculations.

Isomerization Pathways

The high energy of 3H-pyrroles makes them prone to isomerization to the more stable aromatic 1H-pyrrole. Understanding the mechanisms of these transformations is crucial for predicting and controlling the outcome of reactions involving these intermediates. Computational studies have elucidated the pathways for these unimolecular isomerizations, identifying key transition states and intermediates.[5]

Isomerization of this compound to 1H-Pyrrole

The tautomerization of a this compound to the corresponding 1H-pyrrole is a key process. This transformation can be visualized as a sequence of steps involving proton transfer.

G 3H_Pyrrole This compound TS1 Transition State 1 (Proton Transfer) 3H_Pyrrole->TS1 [1,2]-Proton Shift 1H_Pyrrole 1H-Pyrrole (Aromatic) TS1->1H_Pyrrole

Isomerization of this compound to 1H-pyrrole.
Ring-Opening and Rearrangement Pathways

Beyond simple tautomerization, 3H-pyrroles can undergo more complex rearrangements. Computational studies have revealed that the isomerization of pyrrole can proceed through pyrrolenine intermediates, which can then lead to various stable isomers via biradical intermediates and multiple transition states.[5]

G cluster_0 Pyrrole Isomerization Manifold Pyrrole 1H-Pyrrole TS_Pyr_Pyrrolenine TS1 Pyrrole->TS_Pyr_Pyrrolenine Pyrrolenine This compound TS_Pyrrolenine_Biradical1 TS2 Pyrrolenine->TS_Pyrrolenine_Biradical1 TS_Pyrrolenine_Biradical2 TS3 Pyrrolenine->TS_Pyrrolenine_Biradical2 TS_Pyr_Pyrrolenine->Pyrrolenine Biradical_1 Biradical Intermediate 1 Vinylacetonitrile Vinylacetonitrile Biradical_1->Vinylacetonitrile Biradical_2 Biradical Intermediate 2 cis_Crotononitrile cis-Crotononitrile Biradical_2->cis_Crotononitrile TS_Pyrrolenine_Biradical1->Biradical_1 TS_Pyrrolenine_Biradical2->Biradical_2

Overall isomerization pathways of pyrrole.

Experimental Protocols

The synthesis and isolation of 3H-pyrroles are challenging due to their inherent instability. However, several methods have been developed for their in situ generation and, in some cases, their isolation.

Synthesis of 3,3-Disubstituted-3H-Pyrroles via the Trofimov Reaction

The Trofimov reaction provides a versatile route to substituted pyrroles, including this compound derivatives, from ketoximes and acetylenes in the presence of a superbasic medium.[4]

Materials:

Procedure:

  • Preparation of the Superbasic Medium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add potassium hydroxide to dimethyl sulfoxide under an inert atmosphere. Stir the mixture until the KOH is substantially dissolved.

  • Addition of Ketoxime: Dissolve the ketoxime in a minimal amount of DMSO or n-hexane and add it dropwise to the superbasic medium at room temperature.

  • Reaction with Acetylene:

    • Using Acetylene Gas: Pressurize the reactor with acetylene gas (typically 10-13 atm) and heat the reaction mixture to the desired temperature (e.g., 70 °C).[3] Monitor the reaction progress by GC-MS.

    • Using Calcium Carbide: Add calcium carbide portion-wise to the reaction mixture. The in situ generation of acetylene will occur.

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel, though care must be taken to avoid prolonged exposure to acidic conditions which can promote isomerization.

G cluster_workflow Trofimov Reaction Workflow Start Start Superbase Prepare KOH/DMSO Superbasic Medium Start->Superbase Ketoxime Add Ketoxime Superbase->Ketoxime Acetylene Introduce Acetylene (Gas or CaC2) Ketoxime->Acetylene Reaction Heat Reaction Mixture (e.g., 70°C) Acetylene->Reaction Workup Quench with Ice Water and Extract Reaction->Workup Purification Purify by Distillation or Chromatography Workup->Purification End Isolated this compound Purification->End

Experimental workflow for the Trofimov reaction.
Characterization of this compound Isomers

Due to their often-limited stability, rapid and efficient characterization is key.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The absence of an N-H proton signal and the presence of signals corresponding to sp³-hybridized carbons in the five-membered ring are characteristic of 3H-pyrroles.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized this compound. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for monitoring reaction progress and identifying volatile isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum of a this compound will lack the characteristic N-H stretching vibration seen in 1H-pyrroles (typically around 3300-3500 cm⁻¹).

Conclusion

The theoretical stability of this compound isomers is a critical aspect of heterocyclic chemistry with significant implications for synthetic strategy and reaction mechanism elucidation. Computational studies have firmly established the energetic landscape of pyrrole tautomers, quantifying the substantial instability of the non-aromatic 3H-isomers relative to the aromatic 1H-pyrrole. While experimentally challenging to handle, synthetic methodologies such as the Trofimov reaction provide access to these high-energy intermediates. A comprehensive understanding of their stability, coupled with detailed experimental protocols for their generation and characterization, empowers researchers to harness the unique reactivity of 3H-pyrroles for the development of novel chemical entities and synthetic methodologies. The continued interplay between theoretical calculations and experimental investigations will undoubtedly lead to further advancements in the chemistry of these fascinating and reactive molecules.

References

Spectroscopic Characterization of Novel 3H-Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of novel 3H-pyrrole derivatives. 3H-pyrroles, also known as pyrrolenines, are non-aromatic tautomers of the more common 1H-pyrrole. Their unique structural features, including an imine functionality and an sp³-hybridized carbon atom within the five-membered ring, give rise to distinct spectroscopic signatures. Understanding these signatures is critical for unambiguous identification, purity assessment, and advancing their application in medicinal chemistry and materials science.

Introduction to this compound Derivatives

The pyrrole (B145914) ring is a fundamental scaffold in a vast number of biologically active compounds. While the aromatic 1H-pyrrole tautomer is prevalent, the non-aromatic 2H- and this compound isomers represent a less explored class of heterocycles with significant potential.[1] 3H-pyrroles, specifically, are characterized by a double bond between N1 and C5, and a second double bond between C2 and C3, leaving C4 as an sp³-hybridized center. This structure breaks the aromaticity of the 1H-pyrrole, leading to profound differences in chemical reactivity and spectroscopic properties. The synthesis of stable 3H-pyrroles has been achieved through methods such as the reaction of specific ketoximes with acetylene (B1199291) or the treatment of 2,2-disubstituted-1,4-diketones with ammonia.[1]

The accurate characterization of these novel structures is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for their analysis.

Spectroscopic Methodologies and Data Interpretation

The key to identifying a this compound derivative is to look for spectroscopic evidence that contradicts the aromatic 1H-pyrrole structure and confirms the presence of its unique non-aromatic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of this compound derivatives. The key differences compared to 1H-pyrroles are the absence of aromatic ring currents and the presence of an sp³-hybridized carbon.

Key ¹H NMR Features:

  • Aliphatic Protons: The presence of protons on the sp³-hybridized C4 will appear in the aliphatic region of the spectrum, a clear indicator of a non-aromatic ring.

  • Olefinic Protons: Protons at C2, C3, and C5 will appear in the olefinic region, typically deshielded due to the adjacent imine or double bond.

  • Absence of N-H Proton: In N-unsubstituted 3H-pyrroles, the characteristic broad N-H signal seen in 1H-pyrroles (typically δ 8-11 ppm) will be absent.

Key ¹³C NMR Features:

  • sp³ Carbon Signal: The most definitive feature is a signal in the aliphatic region (typically δ 40-70 ppm) corresponding to the C4 carbon.

  • Imine Carbon Signal: The C5 carbon, being part of the C=N bond, will appear significantly downfield (typically δ 160-180 ppm).

  • Olefinic Carbon Signals: The C2 and C3 carbons will resonate in the typical olefinic region (δ 100-150 ppm).

Table 1: Representative NMR Data for Non-Aromatic Pyrrole Derivatives

Compound/StructureNucleusChemical Shift (δ, ppm)Key Feature
Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate [2]¹³C24.0, 25.2, 49.2, 50.9sp³ carbons of pyrrolidine (B122466) substituent
¹³C60.9sp³ C3 of the pyrrole ring
¹³C158.8, 166.0, 168.5Carbonyl and imine-like carbons
¹H1.91–1.98 (m, 4H)Protons on pyrrolidine ring
¹H3.57 (br. s, 2H), 3.88 (br. s, 2H)Protons on pyrrolidine ring
¹H5.66 (s, 1H)Olefinic proton
3-Fluoro-1-benzyl-5-phenyl-2,5-dihydro-1H-pyrrol-2-one [3]¹³C59.8 (d, J=13.0 Hz, C5)sp³ C5 of the dihydropyrrole ring
¹³C86.4 (d, J=20.5 Hz, C4)sp³ C4 of the dihydropyrrole ring
¹H4.88 (dd, J=7.8, 2.0 Hz, 1H, H5)Proton on sp³ C5

Note: Data for true 3H-pyrroles is scarce in literature; the table includes closely related non-aromatic pyrrole systems to illustrate key spectral features.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of a novel compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Key MS Features:

  • Molecular Ion Peak (M⁺•): Provides the molecular weight of the derivative. Due to the non-aromatic nature, the molecular ion may be less stable than that of its 1H-pyrrole isomer under electron ionization (EI) conditions.

  • Fragmentation Patterns: The fragmentation will be dictated by the non-aromatic structure. Common fragmentation pathways include the loss of substituents from the sp³ carbon and cleavage of the ring at the weaker single bonds. This will differ significantly from the fragmentation of aromatic pyrroles, which often involves preserving the stable aromatic core. For instance, the mass spectrum of 2,5-dihydro-1H-pyrrole shows a base peak corresponding to the loss of a hydrogen atom, leading to a stable pyrrolium cation.[4]

Table 2: Mass Spectrometry Data for Pyrrole Isomers

CompoundFormulaMolecular WeightKey Fragmentation Notes
1H-PyrroleC₄H₅N67.09Stable molecular ion. Fragmentation involves breaking of the aromatic ring.
2,5-Dihydro-1H-pyrrole (3-Pyrroline)[4]C₄H₇N69.11Molecular ion at m/z 69. Common loss of H• to form a stable cation at m/z 68.
Pyrrolidine (Tetrahydro-pyrrole)[5]C₄H₉N71.12Major fragment at m/z 43 corresponding to [C₂H₅N]⁺• from ring cleavage.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 3H-pyrroles, the most important vibration is the C=N stretch of the imine group.

Key IR Features:

  • C=N Stretch: A sharp, medium-to-strong absorption band in the region of 1620-1690 cm⁻¹ is characteristic of the imine double bond. This band is absent in saturated pyrrolidines and distinct from the C=C stretching bands of aromatic 1H-pyrroles.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds at the C4 position.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the C-H bonds at the olefinic carbons.

  • Absence of N-H Stretch: For N-unsubstituted 3H-pyrroles, the N-H stretching band (typically a broad peak around 3300-3500 cm⁻¹) found in 1H-pyrroles will be absent.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Frequency (cm⁻¹)Relevance to this compound
Imine (C=N)Stretch1620 - 1690Key diagnostic peak
Alkene (C=C)Stretch1600 - 1680Present, may overlap with C=N
Alkane C-HStretch2850 - 2960Confirms sp³ C-H bonds
Alkene C-HStretch3010 - 3100Confirms sp² C-H bonds
Amine N-H (in 1H-Pyrrole)Stretch3300 - 3500Absence is a key indicator
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Since 3H-pyrroles are non-aromatic, their absorption spectra differ significantly from their aromatic counterparts.

Key UV-Vis Features:

  • π→π* Transitions: 3H-pyrroles contain a conjugated imine-ene system, which will give rise to π→π* transitions. The λ_max is expected to be at a lower wavelength compared to extensively conjugated or aromatic systems.

  • n→π* Transitions: The nitrogen lone pair allows for a weak n→π* transition, which may appear as a shoulder at a longer wavelength than the main π→π* absorption.

  • Hypsochromic Shift: Compared to aromatic 1H-pyrroles, 3H-pyrroles will generally exhibit a hypsochromic shift (shift to a shorter wavelength) due to the broken aromaticity and reduced conjugation.

Experimental Protocols

Reproducible and accurate data acquisition is fundamental to spectroscopic characterization. The following are generalized protocols that can be adapted for novel this compound derivatives.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified novel this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The solvent should be chosen based on the compound's solubility and to avoid signal overlap with key analyte resonances.

  • Instrument Setup: Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • Tuning and Shimming: Tune the probe for the specific nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with a 30-45° pulse angle.

    • Set a spectral width of ~16 ppm, centered around 8 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a longer relaxation delay (2-5 seconds) to account for the longer relaxation times of quaternary carbons.

    • A significantly larger number of scans will be required compared to ¹H NMR.

  • 2D NMR: If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize assignments.

Mass Spectrometry Protocol (LC-MS with ESI)

This protocol is suitable for the analysis of non-volatile this compound derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol, acetonitrile).

  • LC Separation:

    • Inject the sample onto a C18 column.

    • Use a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid). Formic acid aids in the protonation of the analyte.

  • MS Analysis (ESI):

    • Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu).

    • Acquire high-resolution data using an Orbitrap or TOF mass analyzer to determine the accurate mass and confirm the elemental composition.

    • If necessary, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If the sample is a liquid, a single drop is sufficient.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Visualized Workflows

Experimental Workflow for Characterization

The following diagram outlines a systematic workflow for the synthesis and spectroscopic characterization of a novel this compound derivative.

G Experimental Workflow for Characterization of Novel this compound Derivatives synthesis Synthesis of Target Compound purification Purification (Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (HRMS) Determine Molecular Formula purification->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (e.g., C=N) purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr elucidation Structure Elucidation Assemble Spectroscopic Data ms->elucidation ir->elucidation nmr->elucidation confirmation Structure Confirmation Is it a this compound? elucidation->confirmation final Characterized This compound Derivative confirmation->final Yes reassess Re-evaluate Data or Propose Alternative Structure confirmation->reassess No

Caption: A general workflow for the synthesis and spectroscopic identification of new compounds.

Logical Workflow for Structure Determination

This diagram illustrates the decision-making process involved in confirming the this compound tautomer over other isomers based on key spectroscopic data points.

G Logical Flow for this compound Structure Confirmation start Initial Data: HRMS Confirms Formula q_sp3_c 13C NMR: Signal at δ 40-70 ppm? start->q_sp3_c q_imine_c 13C NMR: Signal at δ 160-180 ppm? q_sp3_c->q_imine_c Yes (sp3 C present) is_1h_pyrrole Likely 1H-Pyrrole (Aromatic) q_sp3_c->is_1h_pyrrole No (All sp2 C) q_nh 1H NMR / IR: N-H signal/stretch present? q_imine_c->q_nh Yes (Imine C present) is_dihydropyrrole Consider Dihydropyrrole or other Isomer q_imine_c->is_dihydropyrrole No (No Imine C) q_nh->is_1h_pyrrole Yes is_3h_pyrrole Strong Evidence for This compound Structure q_nh->is_3h_pyrrole No (N-unsubstituted)

Caption: Decision tree for identifying the this compound tautomer using key NMR and IR data points.

Signaling Pathways and Biological Relevance

To date, specific biological signaling pathways involving this compound derivatives are not well-documented in peer-reviewed literature. Their non-aromatic nature makes them structurally distinct from the vast majority of biologically active pyrroles that interact with targets via mechanisms dependent on their aromaticity (e.g., π-π stacking). However, the imine functionality and the presence of an sp³ center make them interesting scaffolds for drug discovery. They can act as constrained mimics of larger molecules or as bioisosteres for other functional groups. Future research may uncover roles as enzyme inhibitors or as unique pharmacophores in novel drug candidates. The characterization techniques outlined in this guide are the essential first step toward exploring this potential.

References

Quantum-Chemical Perspective on 3H-Pyrrole Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum-chemical properties that govern the stability of 3H-pyrrole, a non-aromatic isomer of the fundamental heterocycle pyrrole (B145914). By examining its energetic landscape, structural parameters, and magnetic properties through computational methods, this document offers a comprehensive resource for understanding the intrinsic instability of this compound relative to its aromatic counterpart, 1H-pyrrole. This understanding is crucial for researchers in medicinal chemistry and materials science where the pyrrole motif is a key building block.

Executive Summary

Relative Stability of Pyrrole Isomers

The most direct measure of the relative instability of this compound is the difference in its total electronic energy or enthalpy of formation compared to the highly stable 1H-pyrrole. Computational studies have consistently shown 1H-pyrrole to be the global minimum on the potential energy surface of C4H5N isomers.

Table 1: Calculated Relative Energies and Enthalpies of Formation of Pyrrole Isomers

IsomerComputational MethodRelative Energy (kcal/mol)Standard Enthalpy of Formation (kcal/mol)Reference
1H-PyrroleG40.024.1[2][3]
This compoundMP2/6-311++G//B3LYP/6-31G 12-17-[1]

Structural Analysis: Bond Lengths and Aromaticity

The geometry of a molecule provides significant insight into its electronic structure. In aromatic systems like 1H-pyrrole, the delocalization of π-electrons leads to a notable equalization of bond lengths around the ring. Conversely, non-aromatic isomers such as this compound are expected to exhibit distinct single and double bonds.

Computational studies providing the optimized geometry of this compound are scarce in the readily available literature. However, based on its electronic structure, we can predict a clear pattern of alternating single and double bonds. For comparison, the calculated bond lengths for the aromatic 1H-pyrrole are well-documented and show the partial double bond character of all C-C and C-N bonds in the ring.

Table 2: Comparison of Calculated Bond Lengths (Å) for 1H-Pyrrole and Predicted Bond Character for this compound

Bond1H-Pyrrole (B3LYP/6-31G*)This compound (Predicted Character)
N1-C21.371Double Bond (C=N)
C2-C31.384Single Bond (C-C)
C3-C41.425Double Bond (C=C)
C4-C51.384Single Bond (C-C)
C5-N11.371Single Bond (C-N)

Note: The B3LYP/6-31G bond lengths for 1H-pyrrole are taken from representative computational studies. A full, published set of optimized bond lengths for this compound is not available in the searched literature.*

Magnetic Properties: Aromaticity and NICS

A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring system. Aromatic compounds exhibit a significant negative NICS value (magnetic shielding), indicative of a diatropic ring current, while non-aromatic and anti-aromatic compounds have NICS values close to zero or positive values, respectively.

While specific NICS values for this compound are not prominently reported in the literature, it is expected that as a non-aromatic species, its NICS(0) and NICS(1) (NICS calculated at the ring center and 1 Å above the ring, respectively) values would be close to zero. This would stand in stark contrast to the significantly negative NICS values reported for the aromatic 1H-pyrrole, which are typically around -15 ppm.

Table 3: Representative NICS(0) and NICS(1) Values (ppm) for Aromatic 1H-Pyrrole and Expected Values for Non-Aromatic this compound

SpeciesNICS(0)NICS(1)Aromatic Character
1H-Pyrrole~ -15~ -11Aromatic
This compound~ 0~ 0Non-Aromatic (Expected)

Experimental Protocols

The quantitative data presented in this guide are derived from computational chemistry studies. The following section details the typical methodologies employed in these investigations.

Geometry Optimization and Energy Calculations

The equilibrium geometries and relative energies of pyrrole isomers are typically calculated using Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).

A common and robust approach involves:

  • Geometry Optimization: The molecular structures are optimized using the B3LYP functional with the 6-31G* or a larger basis set (e.g., 6-311++G**). This process finds the minimum energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculations: For more accurate energy determination, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a more extensive basis set, such as MP2 with the 6-311++G** basis set. The notation for such a calculation is MP2/6-311++G**//B3LYP/6-31G*.

NICS Calculations

NICS calculations are performed on the optimized geometries. A "ghost" atom (a point in space without a nucleus or electrons) is placed at the geometric center of the ring, and the magnetic shielding tensor is calculated at this point. The negative of the isotropic shielding value is reported as the NICS value.

These calculations are typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP level of theory with a basis set such as 6-311+G**.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational procedures described above.

computational_workflow cluster_protocol Computational Protocol for Stability Analysis start Define Pyrrole Isomers (1H, 2H, 3H) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nics_calc NICS Calculation (e.g., B3LYP/6-311+G**) geom_opt->nics_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Invalid high_level_energy Single-Point Energy (e.g., MP2/6-311++G**) verify_min->high_level_energy Valid rel_energy Relative Energies high_level_energy->rel_energy aromaticity Aromaticity Assessment nics_calc->aromaticity

Caption: Workflow for computational analysis of pyrrole isomer stability.

isomerization_pathway H1_Pyrrole 1H-Pyrrole (Aromatic, Most Stable) TS1 Transition State H1_Pyrrole->TS1 TS2 Transition State H1_Pyrrole->TS2 H2_Pyrrole 2H-Pyrrole (Non-aromatic) H3_Pyrrole This compound (Non-aromatic) TS1->H2_Pyrrole TS2->H3_Pyrrole

Caption: Energy relationship between pyrrole isomers.

Conclusion

The available quantum-chemical data provides a clear and consistent picture of the stability of this compound. Its non-aromatic character, resulting from a localized π-electron system, renders it significantly less stable than its aromatic isomer, 1H-pyrrole. This intrinsic instability is a critical consideration for chemists working with pyrrole-containing compounds, as reaction conditions that might favor the formation of this compound as a transient intermediate could lead to subsequent, often complex, chemical transformations. The computational methodologies outlined in this guide provide a robust framework for further investigation into the properties and reactivity of this and other high-energy isomers, offering predictive power that can guide synthetic efforts and deepen our fundamental understanding of chemical bonding and stability.

References

Reactivity of 3H-Pyrroles Toward Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3H-Pyrroles, non-aromatic isomers of the ubiquitous pyrrole (B145914) ring, represent a unique class of five-membered aza-heterocycles. Characterized by a saturated carbon at the 3-position, their structure incorporates an endocyclic imine functionality within a strained five-membered ring. For a long time, the prevailing view in heterocyclic chemistry was that the aza-diene system of 3H-pyrroles rendered them highly reactive and unstable, particularly towards nucleophilic attack. However, recent experimental and theoretical studies have challenged this notion, revealing that the 3H-pyrrole system is considerably more stable than previously assumed. This guide provides an in-depth analysis of the reactivity of 3H-pyrroles toward various nucleophiles, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Core Reactivity Principles

Contrary to long-held beliefs, the aza-diene system of 3H-pyrroles is reasonably inert toward nucleophilic attack unless it is activated by electron-withdrawing groups.[1] The reaction of non-aromatic 3H-pyrroles with nitrogen-, oxygen-, and sulfur-centered nucleophiles has been evaluated, demonstrating a general low reactivity of the heterocyclic system.[1][2]

Significant reactivity is typically achieved in the presence of an acid catalyst, such as a catalytic amount of trifluoroacetic acid (TFA). The acid protonates the imine nitrogen, activating the C=N bond and making the C5 carbon more electrophilic and susceptible to nucleophilic attack. This addition reaction leads to the formation of substituted pyrrolines, which are more saturated pyrrole derivatives.

Reactions with Nucleophiles

The reaction of 3H-pyrroles has been successfully demonstrated with a range of oxygen-, nitrogen-, and sulfur-centered nucleophiles. These reactions are often performed under heating and solvent-free conditions, providing an efficient route to previously unknown pyrroline (B1223166) structures.[1]

Oxygen-Centered Nucleophiles

The addition of alcohols to 3H-pyrroles proceeds in the presence of an acid catalyst to yield alkoxy-substituted pyrrolines. Theoretical calculations have been performed on the non-catalyzed addition of n-butanol, providing insight into the reaction energetics.[3]

Nitrogen-Centered Nucleophiles

Amines serve as effective nucleophiles for addition to the this compound core. These reactions furnish amino-substituted pyrrolines, which are valuable building blocks in medicinal chemistry and materials science.

Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols, readily react with activated 3H-pyrroles.[1] This reaction provides a straightforward method for introducing sulfur-containing functionalities into the pyrroline scaffold.

Quantitative Data Summary: Reaction of 3H-Pyrroles with Nucleophiles

The following table summarizes the isolated yields for the reaction of various 3,3-disubstituted-3H-pyrroles with different nucleophiles under acid-catalyzed, solvent-free conditions.

This compound SubstrateNucleophileProductIsolated Yield (%)
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleAniline2-Anilino-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline81
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole4-Methylaniline2-Butyl-3,3-dimethyl-2-(4-methylanilino)-5-phenyl-1-pyrroline75
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleBenzylamine2-(Benzylamino)-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline79
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleButan-1-ol2-Butoxy-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline61
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrolePhenol2-Butyl-3,3-dimethyl-2-phenoxy-5-phenyl-1-pyrroline55
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleThiophenol2-Butyl-3,3-dimethyl-5-phenyl-2-(phenylthio)-1-pyrroline72
2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleButane-1-thiol2-Butyl-2-(butylthio)-3,3-dimethyl-5-phenyl-1-pyrroline68

Data sourced from Shabalin et al., 2019.[1]

Specialized Reactions: Rhodium-Catalyzed N-Nucleophilicity

A noteworthy exception to the generally low reactivity of the this compound nitrogen is its participation in rhodium-catalyzed reactions. An efficient synthesis of pyrrolo[2,1-a]isoquinolinium salts has been developed from non-aromatic aryl-substituted 3H-pyrroles and internal alkynes.[4] This process represents a rare example of the N-nucleophilicity of 3H-pyrroles. The reaction relies on the ortho-C-H bond activation of the aryl substituent, catalyzed by rhodium, followed by an annulation reaction with the alkyne.[4]

Reaction Pathways and Experimental Workflows

Visualizing Reaction Mechanisms

The following diagrams illustrate the fundamental reaction pathway for nucleophilic addition to 3H-pyrroles and a specialized rhodium-catalyzed annulation.

Nucleophilic_Addition_to_3H_Pyrrole cluster_reactants Reactants cluster_product Product R1 This compound Activated_Pyrrole Protonated this compound R1->Activated_Pyrrole Protonation NuH Nucleophile (Nu-H) Pyrroline Substituted Pyrroline NuH->Pyrroline Nucleophilic Attack H_plus H+ (Catalyst) Activated_Pyrrole->Pyrroline

Caption: General mechanism of acid-catalyzed nucleophilic addition to a this compound.

Rhodium_Catalyzed_Annulation Start Aryl-Substituted This compound + Alkyne CH_Activation ortho C-H Activation (Rh-catalyzed) Start->CH_Activation Catalyst [Cp*RhCl2]2 AgBF4, Cu(OAc)2 Catalyst->CH_Activation Catalyst System Annulation Alkyne Annulation CH_Activation->Annulation Product Pyrrolo[2,1-a]isoquinolinium Salt Annulation->Product

Caption: Logical flow for Rh-catalyzed synthesis of pyrrolo[2,1-a]isoquinolinium salts.

Experimental Protocols

1. General Procedure for Nucleophilic Addition to 3H-Pyrroles[1]

  • Reactants: A mixture of the respective this compound (1.0 mmol) and the nucleophile (1.2 mmol) is prepared.

  • Catalyst: A catalytic amount of trifluoroacetic acid (TFA, ~1-2 mol%) is added to the mixture.

  • Conditions: The reaction mixture is heated under solvent-free conditions. The specific temperature and reaction time are determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using column chromatography on silica (B1680970) gel to afford the pure substituted pyrroline.

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Procedure for Rhodium-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinolinium Salts[4]

  • Reactants: In a reaction vessel, the aryl-substituted this compound (0.2 mmol) and the internal alkyne (0.2 mmol) are combined.

  • Catalyst System: The rhodium catalyst precursor [Cp*RhCl₂]₂ (4 µmol), silver tetrafluoroborate (B81430) (AgBF₄, 0.2 mmol), and copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.2 mmol) are added.

  • Solvent and Atmosphere: The reactants and catalysts are suspended in 1,2-dichloroethane (B1671644) (DCE, 0.4 mL) under an air atmosphere.

  • Conditions: The reaction mixture is stirred at room temperature for 5 hours or heated to 60 °C for 4 hours, depending on the specific substrates.[4]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the target pyrrolo[2,1-a]isoquinolinium salt.

  • Characterization: The product is characterized by NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to confirm the structure.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing the reactions of 3H-pyrroles with nucleophiles.

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Catalyst) B Reaction Setup (Solvent-free or in Solvent) A->B C Reaction Conditions (Heating, Stirring) B->C D Monitoring (TLC / GC-MS) C->D D->C Continue Reaction E Reaction Quenching & Work-up D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: A standard experimental workflow for this compound modification.

Conclusion

The chemistry of 3H-pyrroles has evolved significantly, moving past the initial perception of high reactivity and instability. Modern research demonstrates that these heterocycles are robust intermediates capable of undergoing selective transformations. While generally unreactive towards nucleophiles in their ground state, acid catalysis effectively activates the imine bond, enabling the synthesis of a diverse array of substituted pyrrolines with high yields. Furthermore, specialized transition-metal catalysis can unlock novel reaction pathways, such as the N-nucleophilic annulation, expanding the synthetic utility of the this compound core. This enhanced understanding of their reactivity opens new avenues for the application of 3H-pyrroles as versatile synthons in the development of complex molecules for the pharmaceutical and materials science industries.

References

The Dawn of Non-Aromatic Pyrroles: A Technical Guide to their Discovery and Early History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries and early history of non-aromatic pyrroles, a class of saturated and partially unsaturated five-membered nitrogen-containing heterocycles that are pivotal in modern drug development and biological sciences. From the initial isolation and synthesis of key derivatives to the elucidation of their biosynthetic pathways, this document provides a comprehensive overview for researchers and professionals in the field.

The Pioneering Era: Discovery of the Pyrrolidine (B122466) Ring

The story of non-aromatic pyrroles begins with the exploration of naturally occurring alkaloids and amino acids. The fully saturated pyrrolidine ring, the core of this family, was first identified in the late 19th century.

Pyrrolidine: The parent compound, pyrrolidine, was first synthesized by Albert Ladenburg in 1886. His work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of pyrrolidine from putrescine (1,4-diaminobutane). This early work laid the groundwork for understanding the fundamental structure of this heterocyclic system. Another early method for obtaining pyrrolidine was through the reduction of succinimide.

Proline and Hydroxyproline: The discovery of proline, a proteinogenic amino acid containing a pyrrolidine ring, marked a significant milestone. In 1900, Richard Willstätter first isolated proline and also reported its synthesis.[1] Almost concurrently, in 1901, the renowned chemist Emil Fischer also independently isolated proline from casein and published a method for its synthesis.[1] Fischer's work on amino acids and proteins was instrumental in establishing the structure of these fundamental biological molecules.[2][3] A few years later, in 1902, Fischer also isolated hydroxyproline, another crucial component of collagen.

Physical and Chemical Properties of Early Non-Aromatic Pyrroles

The following tables summarize the key physical properties of the parent non-aromatic pyrroles and an early derivative, 2-pyrrolidone.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
PyrrolidineC₄H₉N71.1287 - 88-630.852 (at 25°C)1.443
1-PyrrolineC₄H₇N69.1187 - 89-0.849 - 0.8551.440 - 1.446
2-PyrrolineC₅H₉N83.1335 (at 0.3 torr)-0.8843 (at 20°C)1.4345 (at 20°C)
3-PyrrolineC₄H₇N69.1190 - 91-0.91 (at 25°C)1.46
2-PyrrolidoneC₄H₇NO85.10245251.116 (at 25°C)-

Early Synthetic Methodologies: Detailed Experimental Protocols

While modern synthetic methods offer high efficiency and stereoselectivity, the original protocols provide valuable insight into the foundations of organic chemistry.

Synthesis of Proline (Willstätter, 1900)

Richard Willstätter's first synthesis of proline was a multi-step process. While the full experimental details from his 1900 publication in Berichte der Deutschen Chemischen Gesellschaft were not available in the searched excerpts, the general approach involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1]

Synthesis of Proline (Fischer, 1901)

Emil Fischer's 1901 synthesis of proline, also published in Berichte der Deutschen Chemischen Gesellschaft, started from γ-phthalimido-propylmalonic ester.[1] The detailed experimental protocol from the original publication was not fully available in the search results.

Synthesis of 2-Pyrroline by Reduction of Pyrrole (B145914)

An early and common method for the preparation of a partially saturated pyrrole was the reduction of the aromatic pyrrole ring.

Procedure:

  • In a flask equipped for cooling and vigorous stirring, 500 mL of 20% hydrochloric acid is cooled to 0°C in an ice-salt bath.

  • 200 g of zinc dust is added to the cooled acid with vigorous stirring.

  • 50 g of pyrrole is then added slowly from a dropping funnel, ensuring the temperature does not exceed 10°C to control the exothermic reaction. The addition is typically carried out over a period of about one hour.

  • After the addition of pyrrole is complete, 30 mL of concentrated hydrochloric acid is added, and the mixture is stirred for an additional 2 hours while maintaining the temperature between 15-25°C.

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for a further 4.5 hours.

  • The unreacted zinc is removed by filtration and washed with a small amount of water.

  • The filtrate is made alkaline until the zinc hydroxide (B78521) redissolves.

  • The mixture is then subjected to steam distillation until the distillate is no longer alkaline.

  • The distillate is acidified with hydrochloric acid and evaporated to dryness.

  • The resulting residue is treated with a 40% sodium hydroxide solution and extracted twice with ether.

  • The combined ether extracts are dried with sodium sulfate (B86663) and distilled to afford 2-pyrroline.

Biosynthesis of Proline: A Key Signaling Pathway

The biosynthesis of proline from glutamate (B1630785) is a fundamental metabolic pathway in many organisms, including plants and mammals. This pathway is crucial for protein synthesis and cellular stress response.[4][5]

Proline_Biosynthesis Glutamate Glutamate gamma_Glutamyl_Phosphate γ-Glutamyl Phosphate Glutamate->gamma_Glutamyl_Phosphate Glutamate 5-Kinase (ATP -> ADP) Glutamate_Semialdehyde Glutamate-γ-semialdehyde gamma_Glutamyl_Phosphate->Glutamate_Semialdehyde Glutamate-5-semialdehyde Dehydrogenase (NAD(P)H -> NAD(P)⁺) P5C Δ¹-Pyrroline-5-carboxylate (P5C) Glutamate_Semialdehyde->P5C Spontaneous cyclization Proline Proline P5C->Proline Pyrroline-5-carboxylate Reductase (NAD(P)H -> NAD(P)⁺)

Caption: The biosynthetic pathway of proline from glutamate, involving key enzymatic steps.

Experimental Workflow: A Generalized Synthesis of Non-Aromatic Pyrroles

The following diagram illustrates a generalized experimental workflow for the synthesis of a non-aromatic pyrrole, such as the reduction of pyrrole to a pyrroline.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Reactants Combine Reactants (e.g., Pyrrole, Acid, Zinc dust) Start->Reactants Cooling Cool Reaction Mixture Reactants->Cooling Addition Slow Addition of Substrate Cooling->Addition Stirring Stir at Controlled Temperature Addition->Stirring RoomTemp Stir at Room Temperature Stirring->RoomTemp Filtration Filter to Remove Solids RoomTemp->Filtration Basification Basify Filtrate Filtration->Basification Extraction Extract with Organic Solvent Basification->Extraction Drying Dry Organic Layer Extraction->Drying Distillation Distill to Purify Product Drying->Distillation End End Distillation->End Final Product

Caption: A generalized experimental workflow for the synthesis and purification of a non-aromatic pyrrole.

This guide provides a foundational understanding of the discovery and early history of non-aromatic pyrroles. The pioneering work of chemists like Ladenburg, Willstätter, and Fischer paved the way for the synthesis and investigation of these important heterocyclic compounds, which continue to be a focus of research in modern chemistry and drug discovery.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3H-pyrroles, a class of heterocyclic compounds of growing interest in synthetic chemistry and drug discovery. This document details their synthesis, reactivity, and key transformations, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of their chemistry.

Introduction to 3H-Pyrroles

3H-pyrroles, also known as pyrrolenines, are isomers of the more common aromatic 1H-pyrroles. They are characterized by a non-aromatic five-membered ring containing a nitrogen atom and two double bonds, one of which is an imine-type C=N bond. The presence of a quaternary sp3-hybridized carbon at the 3-position disrupts the aromaticity of the pyrrole (B145914) ring, leading to a unique reactivity profile that distinguishes them from their 1H-counterparts. Their higher energy and distinct electronic distribution make them valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles.[1]

Synthesis of 3H-Pyrroles

The synthesis of 3H-pyrroles can be achieved through several key methodologies, with the Trofimov reaction being a prominent example.

Trofimov Reaction

The Trofimov reaction provides a versatile route to substituted pyrroles, including 3H-pyrroles, from ketoximes and acetylenes in the presence of a superbase system, typically KOH/DMSO.[2] The mechanism involves the initial deprotonation of the ketoxime, followed by nucleophilic attack on acetylene (B1199291) to form an O-vinylketoxime. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, leading to an aldehyde-imine intermediate which subsequently cyclizes and dehydrates to form the pyrrole ring. When ketoximes lacking an α-proton on one side are used, the reaction can be directed towards the formation of 3,3-disubstituted 3H-pyrroles.

Experimental Protocol: Synthesis of 3,3-dimethyl-2-phenyl-3H-pyrrole

A representative experimental protocol for the synthesis of a 3H-pyrrole via a modified Trofimov reaction is as follows:

  • A mixture of isopropyl phenyl ketoxime (1.63 g, 10 mmol), KOH (0.56 g, 10 mmol), and DMSO (20 mL) is placed in a three-necked flask equipped with a stirrer, a reflux condenser, and an acetylene inlet tube.

  • The reaction mixture is heated to 90 °C with vigorous stirring.

  • Acetylene is bubbled through the mixture at a rate of approximately 1-2 bubbles per second for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketoxime.

  • After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of cold water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3,3-dimethyl-2-phenyl-3H-pyrrole.

Note: This is a generalized protocol and specific conditions may vary depending on the substrate.

Rearrangement of 2H-Pyrroles

Thermal or Lewis acid-catalyzed rearrangement of 2H-pyrroles can also lead to the formation of 3H-pyrroles. This isomerization involves a[4][5]-shift of a substituent, such as an ester group, from the C-2 position to the C-3 position. The thermodynamic stability of 2H- and 3H-pyrroles can be similar, allowing for such rearrangements under appropriate conditions.

G cluster_synthesis Synthesis of 3H-Pyrroles Ketoxime Ketoxime Trofimov_Intermediate O-Vinylketoxime Intermediate Ketoxime->Trofimov_Intermediate + Acetylene, KOH/DMSO Acetylene Acetylene Acetylene->Trofimov_Intermediate 3H_Pyrrole_Trofimov This compound Trofimov_Intermediate->3H_Pyrrole_Trofimov [3,3]-Sigmatropic Rearrangement & Cyclization 2H_Pyrrole 2H-Pyrrole 3H_Pyrrole_Rearrangement This compound 2H_Pyrrole->3H_Pyrrole_Rearrangement Thermal or Lewis Acid [1,5]-Shift

Caption: Key synthetic routes to 3H-pyrroles.

Fundamental Reaction Mechanisms of 3H-Pyrroles

The unique structural features of 3H-pyrroles govern their reactivity, which is dominated by cycloaddition reactions, nucleophilic additions to the imine bond, and reactions with electrophiles.

Cycloaddition Reactions

The conjugated diene system within the this compound ring makes it a suitable candidate for cycloaddition reactions, particularly [4+2] Diels-Alder reactions. The reactivity of the this compound as a diene is influenced by the substituents on the ring.

3H-pyrroles can react with various dienophiles, such as maleimides and acetylenic esters, to form bicyclic adducts. These reactions are often dearomative, leading to the formation of complex polycyclic systems. The stereoselectivity of the reaction can be influenced by the nature of the substituents on both the this compound and the dienophile. For instance, the reaction of 3-alkenylpyrroles with in situ-generated oxyallyl cations affords cyclohepta[b]pyrroles in good yields and diastereoselectivities.[6]

Quantitative Data for Diels-Alder Reactions of Pyrrole Derivatives

DieneDienophileConditionsProductYield (%)Reference
1-Pyrrolyl fumarate(intramolecular)80 °CBicyclic adduct-[2]
2,5-Dimethylfuran2-(4-methylphenyl)maleimideToluene, 60 °CBicyclic adduct-[7]
3-AlkenylpyrroleOxyallyl cationTMSOTfCyclohepta[b]pyrroleHigh[6]

Note: Data for specific this compound Diels-Alder reactions is often embedded in broader studies on pyrrole chemistry.

G cluster_cycloaddition Cycloaddition Reactions of 3H-Pyrroles 3H_Pyrrole This compound (Diene) Transition_State [4+2] Transition State 3H_Pyrrole->Transition_State Dienophile Dienophile (e.g., Maleimide) Dienophile->Transition_State Cycloadduct Bicyclic Adduct Transition_State->Cycloadduct Concerted Cycloaddition

Caption: Generalized Diels-Alder reaction of a this compound.

Reactions with Nucleophiles

The electrophilic carbon atom of the imine bond (C=N) in 3H-pyrroles is susceptible to attack by nucleophiles. However, studies have shown that the aza-diene system of 3H-pyrroles is relatively inert to nucleophilic attack unless activated by electron-withdrawing groups.[8][9] When the reaction does occur, it typically leads to the formation of various pyrroline (B1223166) derivatives.[8]

Experimental Protocol: Reaction of this compound with a Nucleophile

A general procedure for the reaction of a this compound with a nucleophile is as follows:

  • A mixture of the this compound (1 mmol), the nucleophile (e.g., an alcohol, amine, or thiol, 1.2 mmol), and a catalytic amount of trifluoroacetic acid (0.1 mmol) is heated under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and purified by column chromatography to yield the corresponding pyrroline derivative.[8]

Reactions with Electrophiles

Electrophilic attack on 3H-pyrroles can occur at the nitrogen atom or the C-4/C-5 positions of the ring. The outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions. Protonation, for instance, can lead to the formation of pyrrolium cations. In contrast to the well-studied electrophilic substitution on the aromatic 1H-pyrrole ring, the reactions of electrophiles with the non-aromatic 3H-pyrroles are less predictable and can lead to a variety of products, including addition and rearrangement products.

G cluster_reactivity Reactivity of 3H-Pyrroles 3H_Pyrrole This compound Pyrroline_Adduct Pyrroline Adduct 3H_Pyrrole->Pyrroline_Adduct Nucleophilic Attack on C=N Substituted_Product Substituted/Addition Product 3H_Pyrrole->Substituted_Product Electrophilic Attack on C4/C5 or N Nucleophile Nucleophile Nucleophile->Pyrroline_Adduct Electrophile Electrophile Electrophile->Substituted_Product

Caption: General reactivity of 3H-pyrroles with nucleophiles and electrophiles.

Spectroscopic Data of 3H-Pyrroles

The structural characterization of 3H-pyrroles relies on standard spectroscopic techniques. The following tables summarize typical spectroscopic data for a representative 3,3-disubstituted-2-aryl-3H-pyrrole.

Table 1: 1H NMR Spectroscopic Data for a Representative 3,3-Dialkyl-2-Aryl-3H-Pyrrole

ProtonsChemical Shift (δ, ppm)Multiplicity
C3-Alkyl1.2 - 1.5s
H-4~6.0d
H-5~6.8d
Aryl-H7.2 - 7.8m

Table 2: 13C NMR Spectroscopic Data for a Representative 3,3-Dialkyl-2-Aryl-3H-Pyrrole

CarbonChemical Shift (δ, ppm)
C3-Alkyl25 - 30
C-345 - 55
C-4120 - 130
C-5135 - 145
C-2160 - 170
Aryl-C125 - 140

Table 3: IR Spectroscopic Data for a Representative this compound

Functional GroupWavenumber (cm-1)
C=N Stretch1620 - 1650
C=C Stretch1580 - 1620
C-H Stretch (alkenyl)3020 - 3080
C-H Stretch (alkyl)2850 - 2960

Table 4: Mass Spectrometry Fragmentation of 3H-Pyrroles

The mass spectral fragmentation of 3H-pyrroles is influenced by the substituents. Common fragmentation pathways include the loss of substituents from the 3-position and cleavage of the pyrrole ring. The molecular ion peak is typically observed.

Applications in Drug Development

The unique three-dimensional structure and reactivity of the this compound scaffold make it an interesting building block in medicinal chemistry. Its non-aromatic nature allows for the creation of spirocyclic and fused heterocyclic systems that are not readily accessible from 1H-pyrroles. These complex structures can be valuable in the design of novel therapeutic agents with specific spatial arrangements for optimal target binding. The pyrrolizine core, which can be synthesized from this compound precursors, is found in a variety of biologically active natural products.[10]

Conclusion

3H-pyrroles represent a reactive and versatile class of heterocyclic compounds with a rich and developing chemistry. Their synthesis, primarily through methods like the Trofimov reaction, and their diverse reactivity, including cycloadditions and reactions with nucleophiles and electrophiles, offer numerous opportunities for the construction of complex nitrogen-containing molecules. This guide provides a foundational understanding of the core reaction mechanisms of 3H-pyrroles, intended to aid researchers and professionals in leveraging the unique chemical properties of these fascinating intermediates in their synthetic and drug discovery endeavors. Further exploration into the asymmetric synthesis and novel applications of 3H-pyrroles is anticipated to continue to be a fruitful area of research.

References

The Aromaticity Landscape of Pyrrole Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Stability, Electronic Structure, and Reactivity of 1H-, 2H-, and 3H-Pyrrole

For Immediate Release

This technical guide provides a comprehensive analysis of the aromaticity of pyrrole (B145914) and its less stable isomers, 2H- and this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative measures of aromaticity, experimental and computational methodologies, and the implications of these properties in chemical synthesis and drug design.

Introduction: The Significance of Aromaticity in Pyrrole Chemistry

Pyrrole, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and reactivity are intrinsically linked to its aromatic character. The most stable and well-known isomer, 1H-pyrrole, possesses a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule for aromaticity.[4][5] This aromaticity confers significant thermodynamic stability and dictates its chemical behavior, particularly its propensity for electrophilic substitution.[5]

However, the isomeric forms, 2H-pyrrole and this compound (also known as pyrrolenines), lack this aromatic stabilization.[6] Understanding the stark differences in stability and electronic structure between these isomers is crucial for controlling reaction pathways, designing novel synthetic strategies, and elucidating the role of pyrrole tautomers in biological systems.

Quantitative Analysis of Aromaticity and Stability

The disparate stabilities of pyrrole isomers can be quantified through various experimental and computational metrics. These include resonance energy, Aromatic Stabilization Energy (ASE), and Nucleus-Independent Chemical Shift (NICS).

Relative Energies of Pyrrole Isomers

Computational studies have quantified the significant energy difference between the aromatic 1H-pyrrole and its non-aromatic isomers. The greater the energy difference, the lower the stability of the isomer relative to 1H-pyrrole.

IsomerStructureRelative Energy (kcal/mol)Reference
1H-Pyrrole 0(Reference Isomer)
2H-Pyrrole 13.02[6]
This compound 15.19[6]

Table 1: Calculated relative energies of 2H- and this compound with respect to 1H-pyrrole.

The high activation energy of 44.5 kcal/mol for the isomerization of 1H-pyrrole to 2H-pyrrole underscores the substantial energetic barrier to breaking the aromaticity of the 1H-pyrrole ring.[6]

Aromaticity Indices

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive or near-zero values suggest non-aromatic or anti-aromatic character.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity
1H-Pyrrole -15.2 to -13.6-10.1Aromatic
2H-Pyrrole (Calculated to be near 0)(Calculated to be near 0)Non-aromatic
This compound (Calculated to be near 0)(Calculated to be near 0)Non-aromatic
Benzene (for comparison)-8.0-10.2Aromatic

Table 2: Comparison of NICS values for pyrrole isomers. NICS values for 1H-pyrrole are from computational studies.[7][8] Values for 2H- and this compound are predicted based on their non-aromatic nature and would be confirmed via DFT calculations as outlined in Section 3.2.

Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to a suitable non-aromatic reference compound. The ASE of 1H-pyrrole is significant, contributing to its high stability. In contrast, the ASE of 2H- and this compound is expected to be negligible.

CompoundResonance Energy (kJ/mol)
1H-Pyrrole 88
Benzene152
Thiophene121
Furan67

Table 3: Resonance energy of 1H-pyrrole compared to other aromatic compounds.[5]

Methodologies for Characterization and Analysis

A combination of experimental and computational techniques is employed to study the fleeting nature of the less stable pyrrole isomers and to quantify the aromaticity of the stable 1H-pyrrole.

Experimental Protocols

Synthesis of Pyrrole Derivatives:

The synthesis of the stable 1H-pyrrole and its derivatives is well-established, with methods like the Paal-Knorr and Knorr syntheses being commonplace.[9] The synthesis of the unstable 2H- and 3H-pyrroles is more challenging and they are often generated in situ as transient intermediates. However, substituted derivatives can be isolated. A general protocol for the synthesis of polysubstituted 2H-pyrroles via a [3+2] cycloaddition is outlined below:

Protocol: Synthesis of Substituted 2H-Pyrroles via [3+2] Cycloaddition

  • Reactant Preparation: Dissolve the desired 2H-azirine and an electron-deficient alkene (e.g., an enone) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: The reaction can be initiated thermally or photochemically, depending on the specific substrates. For visible-light-mediated reactions, a suitable photocatalyst is added.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2H-pyrrole derivative.[1][10]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For 1H-pyrrole, the aromatic ring protons typically appear in the range of 6-7 ppm.[11][12][13] For the non-aromatic isomers, the chemical shifts of the olefinic and aliphatic protons would be significantly different and can be predicted using computational methods.

  • Infrared (IR) Spectroscopy: The N-H stretch of 1H-pyrrole is a characteristic feature. The C=N and C=C stretching frequencies in 2H- and this compound would be key identifiers.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2H-Azirine + Enone Reaction [3+2] Cycloaddition Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Figure 1: Experimental workflow for the synthesis and characterization of substituted 2H-pyrroles.
Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying the properties of unstable isomers and for quantifying aromaticity.

Protocol: DFT Calculation of NICS Values for Pyrrole Isomers

  • Geometry Optimization:

    • Construct the 3D structures of 1H-, 2H-, and this compound.

    • Perform geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[14][15]

    • Verify that the optimized structures correspond to energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • NICS Calculation:

    • Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[16][17]

    • To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the pyrrole ring.

    • To calculate NICS(1), place a ghost atom 1.0 Å directly above the geometric center of the ring.

    • The calculated isotropic magnetic shielding value for the ghost atom, with its sign reversed, corresponds to the NICS value.

Protocol: Calculation of Aromatic Stabilization Energy (ASE) via Homodesmotic Reactions

  • Define Homodesmotic Reactions: Construct hypothetical reactions where the number of each type of bond is conserved on both sides of the equation. The reactants should consist of the aromatic compound and simple, non-aromatic molecules, while the products should be open-chain analogues that lack cyclic delocalization.

  • Energy Calculations: Calculate the electronic energies of all species in the homodesmotic reaction at a high level of theory (e.g., DFT with a large basis set).[18][19]

  • Calculate ASE: The ASE is the negative of the reaction enthalpy.

computational_workflow cluster_geometry Geometry Optimization cluster_aromaticity Aromaticity Calculation Structure Initial Structure (1H, 2H, or this compound) DFT_Opt DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Structure->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NICS_Calc NICS Calculation (GIAO-NMR) Freq_Calc->NICS_Calc ASE_Calc ASE Calculation (Homodesmotic Reactions) Freq_Calc->ASE_Calc Aromaticity_Indices Aromaticity Quantification NICS_Calc->Aromaticity_Indices ASE_Calc->Aromaticity_Indices

Figure 2: Computational workflow for determining the aromaticity of pyrrole isomers.

Implications for Drug Development and Synthesis

The aromaticity of the pyrrole ring is a key determinant of its role in medicinal chemistry. The electron-rich nature of the aromatic 1H-pyrrole ring makes it a good hydrogen bond donor and allows for π-π stacking interactions with biological targets.[1][2] Many successful drugs incorporate the pyrrole scaffold, where its aromaticity is crucial for binding to enzymes and receptors.[3]

The non-aromatic 2H- and this compound isomers, while less stable, can serve as important reactive intermediates in the synthesis of complex molecules. Their localized double bonds and imine functionalities offer distinct reactivity patterns compared to the aromatic 1H-pyrrole. Harnessing the controlled generation and reaction of these transient species can open new avenues for the construction of novel heterocyclic frameworks.

logical_relationship Aromatic 1H-Pyrrole (Aromatic, Stable) NonAromatic 2H- & this compound (Non-aromatic, Unstable) Aromatic->NonAromatic isomerization barrier Drug_Design Drug Design (Scaffold for Binding) Aromatic->Drug_Design dictates role in Reactive_Intermediate Reactive Intermediates (Synthetic Utility) NonAromatic->Reactive_Intermediate serve as

Figure 3: Logical relationship between pyrrole isomer aromaticity and its chemical applications.

Conclusion

The aromaticity of 1H-pyrrole is a cornerstone of its chemistry, conferring exceptional stability and defining its reactivity. In stark contrast, the non-aromatic 2H- and 3H-isomers are high-energy, transient species. A thorough understanding of the quantitative differences in stability and electronic structure between these isomers, achieved through a synergistic application of experimental and computational methods, is paramount for advancing the fields of synthetic chemistry and drug discovery. This guide provides a foundational framework for researchers to explore and exploit the rich and diverse chemistry of the pyrrole isomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-pyrrole, a non-aromatic tautomer of the common 1H-pyrrole, is a reactive and often transient species in chemical transformations.[1] Its unique electronic configuration and strained geometry impart distinct physical and chemical properties that are of significant interest in synthetic chemistry and as a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential biological relevance.

Physical and Chemical Properties

This compound is inherently less stable than its aromatic counterpart, 1H-pyrrole, with quantum chemical calculations indicating that the total electronic energy of 3H-pyrroles is significantly higher.[2] This inherent instability is a defining feature and dictates its reactivity and methods of handling. The majority of the available data on the physical properties of the parent this compound are derived from computational studies due to its transient nature.[1]

Table 1: Computed Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C4H5N[1]
Molecular Weight 67.09 g/mol [1]
Exact Mass 67.042199164 Da[1]
Monoisotopic Mass 67.042199164 Da[1]
Topological Polar Surface Area 12.4 Ų[1]
IUPAC Name This compound[1]
InChI InChI=1S/C4H5N/c1-2-4-5-3-1/h1,3-4H,2H2[1]
InChIKey VXIKDBJPBRMXBP-UHFFFAOYSA-N[1]
SMILES C1C=CN=C1[1]

Tautomerism and Stability

This compound exists in equilibrium with its other tautomers, the aromatic 1H-pyrrole and the non-aromatic 2H-pyrrole. The 1H-pyrrole is the most thermodynamically stable isomer due to its aromaticity.[2] The tautomerization process is a key aspect of pyrrole (B145914) chemistry, with this compound often acting as a high-energy intermediate.

Tautomerism 1H-Pyrrole 1H-Pyrrole 2H-Pyrrole 2H-Pyrrole 1H-Pyrrole->2H-Pyrrole Isomerization This compound This compound 1H-Pyrrole->this compound Isomerization 2H-Pyrrole->this compound Isomerization

Tautomeric relationship of pyrrole isomers.

Experimental Protocols

The synthesis and isolation of 3H-pyrroles are challenging due to their instability. However, specific substitution patterns can enhance their stability, allowing for their characterization. A general method for the synthesis of substituted 3H-pyrroles involves the reaction of 1,4-diketones with liquid ammonia (B1221849).

Synthesis of 3,3-Disubstituted-3H-pyrroles from 1,4-Diketones

This protocol is adapted from the work of Chiu, et al.

Materials:

  • Appropriately substituted 1,4-diketone (e.g., 2,2-dimethyl-1,4-diketones)

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Basic alumina (B75360) (for dehydration)

  • Benzene (B151609) (for dehydration)

  • Standard glassware for reactions at low temperatures and for distillation

Procedure:

  • Reaction with Liquid Ammonia: A solution of the 1,4-diketone in a minimal amount of anhydrous diethyl ether is cooled to -78 °C (dry ice/acetone bath). Liquid ammonia is carefully condensed into the reaction flask with stirring. The reaction mixture is stirred at this temperature for a specified time, which can range from a few hours to overnight, depending on the substrate.

  • Workup: After the reaction is complete, the excess ammonia is allowed to evaporate. The remaining ethereal solution is carefully washed with water to remove any ammonium (B1175870) salts. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3,4-dihydro-2H-pyrrole intermediates.

  • Dehydration to this compound: The crude hydroxypyrroline intermediate is dissolved in benzene. Basic alumina is added to the solution, and the mixture is refluxed for several hours. The progress of the dehydration can be monitored by thin-layer chromatography (TLC).

  • Purification: After the dehydration is complete, the alumina is filtered off, and the benzene is removed by distillation. The resulting crude this compound can be purified by vacuum distillation. It is important to note that attempts to purify some 3H-pyrroles by distillation can lead to isomerization.

SynthesisWorkflow reactant 1,4-Diketone Liquid Ammonia intermediate 2-Hydroxy-3,4-dihydro-2H-pyrrole reactant:f0->intermediate:f0 Reaction at -78°C product This compound intermediate:f0->product:f0 Dehydration (Basic Alumina, Benzene) purification Purification (Vacuum Distillation) product:f0->purification:f0 Isolation

General workflow for the synthesis of 3H-pyrroles.

Chemical Reactivity

The reactivity of this compound is dominated by its non-aromatic, strained imine structure. It can participate in a variety of reactions, including cycloadditions, where it can act as a 2-azadiene.

Diels-Alder Reactions

3H-pyrroles can undergo intramolecular Diels-Alder reactions.[3][4] In these reactions, the this compound acts as the diene component. The reaction often proceeds through a thermal rearrangement of a corresponding 2H-pyrrole to the this compound tautomer in situ, which then undergoes the cycloaddition.[4] This reactivity highlights the potential of 3H-pyrroles as intermediates in the synthesis of complex nitrogen-containing polycyclic structures. The partial aromatic character of the related 1H-pyrrole limits its reactivity as a diene in Diels-Alder reactions, making the reactivity of the non-aromatic this compound tautomer particularly significant.[5]

Spectroscopic Data

Due to the instability of the parent this compound, detailed experimental spectroscopic data (NMR, IR, MS) is scarce in the literature. Most available data pertains to substituted and more stable derivatives or is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For substituted 3H-pyrroles, 1H and 13C NMR spectroscopy are crucial for structure elucidation. The chemical shifts are indicative of the non-aromatic nature of the ring. For instance, in N-protonated 3H-pyrroles, which are more stable and can be characterized by NMR, the proton signals are shifted compared to their aromatic counterparts.[6]

Infrared (IR) Spectroscopy

The IR spectrum of a this compound would be expected to show a characteristic C=N stretching frequency for the imine bond, which is absent in the 1H-pyrrole tautomer. For comparison, the IR spectrum of the parent 1H-pyrrole shows a prominent N-H stretching vibration.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (m/z 67).[8] Fragmentation patterns would likely involve the loss of small molecules such as HCN, reflecting the instability of the ring system.

Role in Drug Development and Biological Systems

While this compound itself is not a known drug, the pyrrole scaffold is a common motif in a vast array of biologically active compounds and approved drugs.[9] The unique reactivity of the this compound tautomer can be harnessed in synthetic strategies to access novel pyrrole-based drug candidates.

This compound can also act as a reactive intermediate in biological systems. For instance, it has been proposed as a bridged intermediate in the photochemical reactions of pyrrole.[10] Pyrrolizidine alkaloids, a class of natural toxins, exert their toxicity through metabolic activation to pyrrolic intermediates, which are highly reactive and can form adducts with proteins and DNA.[11] This highlights the potential for reactive pyrrole species, including those with a this compound-like structure, to interact with biological macromolecules.

Safety and Handling

Given the limited specific safety data for this compound, it should be handled with the precautions appropriate for a reactive, potentially toxic, and flammable substance. Handling should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.[12] Due to its likely instability, it is often generated and used in situ. The toxicity of pyrrole itself is noted, and it is a constituent of tobacco smoke, contributing to its harmful effects.[13] Therefore, exposure to any pyrrole isomer should be minimized.

SafetyHandling cluster_ppe Personal Protective Equipment cluster_environment Work Environment Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves Gloves Fume Hood Fume Hood Inert Atmosphere (if necessary) Inert Atmosphere (if necessary) Handling this compound Handling this compound Handling this compound->Safety Goggles Requires Handling this compound->Lab Coat Requires Handling this compound->Gloves Requires Handling this compound->Fume Hood Requires Handling this compound->Inert Atmosphere (if necessary) Requires

Key safety considerations for handling this compound.

References

An In-depth Technical Guide to the Photochemical Reactions of 3H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical reactions involving 3H-pyrroles, a class of non-aromatic five-membered nitrogen-containing heterocycles. Due to their inherent strain and unique electronic structure, 3H-pyrroles exhibit distinct reactivity under photochemical conditions, offering pathways to novel molecular architectures relevant to drug discovery and materials science. This document details key reaction types, presents available quantitative data, outlines experimental protocols, and visualizes reaction mechanisms.

Core Photochemical Reactions of 3H-Pyrroles

The photochemistry of 3H-pyrroles is characterized by transformations that relieve ring strain and lead to more stable isomers or novel cyclic systems. The primary reaction pathways include photoisomerization, photocycloaddition, and photorearrangements.

Photoisomerization to 2H-Azirines and Subsequent Reactions

One of the fundamental photochemical reactions of 3H-pyrroles is their isomerization to highly strained 2H-azirines. This process involves a formal[1][2]-shift and serves as a gateway to a variety of subsequent transformations. The 2H-azirine intermediate is often not isolated but reacts in situ.

A significant application of this photoisomerization is the visible-light-promoted formal [3+2]-cycloaddition of 2H-azirines with enones to synthesize Δ¹-pyrrolines.[3] This reaction can be performed under continuous flow conditions, offering a robust and versatile procedure for generating trisubstituted pyrrolines.[3] Further oxidation of the cycloadducts can lead to the formation of tetrasubstituted pyrroles.[3]

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3H-Pyrrole" [fillcolor="#FBBC05"]; "Excited this compound*" [fillcolor="#EA4335"]; "2H-Azirine Intermediate" [fillcolor="#4285F4"]; "Enone"; "Cycloaddition"; "Δ¹-Pyrroline";

"this compound" -> "Excited this compound" [label="hν"]; "Excited this compound" -> "2H-Azirine Intermediate" [label="Isomerization"]; "2H-Azirine Intermediate" -> "Cycloaddition"; "Enone" -> "Cycloaddition"; "Cycloaddition" -> "Δ¹-Pyrroline"; } ondot

Photoisomerization of this compound and subsequent [3+2] Cycloaddition.
Photocycloaddition Reactions

3H-pyrroles, containing an imine functionality within a strained ring, are potential candidates for photocycloaddition reactions. While specific examples starting directly from isolated 3H-pyrroles are not extensively documented, the analogous behavior of related imine-containing compounds suggests the feasibility of [2+2] photocycloadditions with alkenes to form fused azetidine (B1206935) rings.

The general mechanism for a [2+2] photocycloaddition involves the excitation of the imine chromophore to a singlet or triplet state, followed by interaction with an alkene to form a cyclobutane-type ring.[2][4][5][6] The stereochemistry of the product is often dependent on the multiplicity of the excited state involved.

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#FBBC05"]; "Excited this compound*" [fillcolor="#EA4335"]; "Alkene"; "Diradical Intermediate" [fillcolor="#4285F4"]; "Fused Azetidine";

"this compound" -> "Excited this compound" [label="hν"]; "Excited this compound" -> "Diradical Intermediate"; "Alkene" -> "Diradical Intermediate"; "Diradical Intermediate" -> "Fused Azetidine" [label="Ring Closure"]; } ondot

Proposed [2+2] Photocycloaddition of a this compound with an Alkene.
Photochemical Ring Contraction and Expansion

Photochemical conditions can induce ring contraction or expansion in heterocyclic systems. While direct evidence for these reactions starting from simple 3H-pyrroles is limited, related transformations in similar structures provide a basis for potential reactivity. For instance, photochemical ring contraction of saturated N-heterocycles has been demonstrated to proceed via a Norrish Type II hydrogen abstraction followed by C-N bond cleavage.[4] A similar pathway could be envisioned for appropriately substituted 3H-pyrroles.

Conversely, ring expansion reactions of pyrrole (B145914) derivatives, often initiated by photochemically generated carbenes, are known to produce pyridinium (B92312) salts. Although these examples typically start from 1H-pyrroles, the underlying principles could potentially be adapted to this compound substrates.

Quantitative Data

Quantitative data on the photochemical reactions of 3H-pyrroles, such as quantum yields and reaction times, are not widely reported in the literature. The available data often pertains to more complex pyrrole-containing systems. The efficiency of these photochemical transformations is highly dependent on factors such as the substitution pattern of the this compound, the solvent, and the wavelength of irradiation.

Reaction TypeSubstrateProduct(s)Yield (%)Reaction TimeRef.
Formal [3+2] Cycloaddition2H-Azirine (from this compound) + EnoneΔ¹-Pyrrolines41-9330 min (flow)[3]
Cycloaddition-Oxidation2H-Azirine (from this compound) + ChalconeTetrasubstituted Pyrroles12-47Not Specified[3]

Experimental Protocols

Detailed experimental protocols for the photochemical reactions of 3H-pyrroles are scarce. However, general procedures for related photochemical transformations can be adapted. Below are generalized protocols for performing photochemical reactions.

General Protocol for Photochemical Isomerization and Cycloaddition in a Flow Reactor

This protocol is adapted from the visible-light-promoted synthesis of Δ¹-pyrrolines from 2H-azirines.[3]

Materials:

  • This compound precursor

  • Alkene or other reactant

  • Photocatalyst (e.g., mesityl acridinium (B8443388) tetrafluoroborate)[3]

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Flow reactor system (e.g., Syrris ASIA) equipped with a suitable light source (e.g., 440 nm blue LED)[3]

  • Degassing equipment (e.g., Schlenk line)

Procedure:

  • Prepare a solution of the this compound precursor, the reactant (e.g., enone), and the photocatalyst in the anhydrous solvent in a Schlenk tube.

  • Degas the solution using three freeze-pump-thaw cycles.

  • Set up the flow reactor system with the appropriate tubing and light source. Ensure the solvent reservoir for the flow system is also degassed.

  • Pump the reaction mixture through the illuminated reactor at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).[3]

  • Collect the product mixture from the reactor outlet.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

  • Characterize the product using standard analytical techniques (NMR, HRMS, etc.).

G cluster_prep Solution Preparation cluster_flow Flow Reaction cluster_workup Workup and Analysis Dissolve Reactants Dissolve Reactants Degas Solution Degas Solution Dissolve Reactants->Degas Solution Pump into Reactor Pump into Reactor Degas Solution->Pump into Reactor Irradiate in Flow Irradiate in Flow Pump into Reactor->Irradiate in Flow Collect Product Collect Product Irradiate in Flow->Collect Product Solvent Removal Solvent Removal Collect Product->Solvent Removal Purification Purification Solvent Removal->Purification Characterization Characterization Purification->Characterization

Workflow for a photochemical reaction in a continuous flow reactor.
General Protocol for a Batch Photochemical Reaction

This is a general guide for conducting a photochemical reaction in a standard batch reactor.

Materials:

  • This compound derivative

  • Reactant and solvent

  • Photochemical reactor (e.g., immersion well reactor with a mercury lamp or LED array)

  • Cooling system

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve the this compound and other reactants in a suitable solvent in the photoreactor vessel. The solvent should be transparent at the irradiation wavelength.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench excited states.

  • Turn on the cooling system to maintain a constant reaction temperature.

  • Turn on the light source to initiate the reaction. The choice of lamp and filter (if any) should be based on the UV-Vis absorption spectrum of the starting material.[1]

  • Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Once the reaction is complete, turn off the light source.

  • Work up the reaction mixture as required (e.g., washing, extraction).

  • Remove the solvent and purify the product.

Synthesis of this compound Precursors

A common method for the synthesis of 3H-pyrroles involves the reaction of ketoximes with acetylene (B1199291) in a superbasic medium like KOH/DMSO.[1] This reaction provides access to a range of 3,3-disubstituted 3H-pyrroles.

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Ketoxime"; "Acetylene"; "Superbase (KOH/DMSO)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction"; "this compound" [fillcolor="#FBBC05"];

"Ketoxime" -> "Reaction"; "Acetylene" -> "Reaction"; "Superbase (KOH/DMSO)" -> "Reaction"; "Reaction" -> "this compound"; } ondot

Synthesis of 3H-Pyrroles from Ketoximes and Acetylene.

Conclusion

The photochemistry of 3H-pyrroles represents an emerging area with potential for the synthesis of complex nitrogen-containing molecules. While the field is still developing and detailed quantitative data and protocols are not yet abundant, the foundational principles of organic photochemistry suggest that 3H-pyrroles can undergo a variety of interesting and useful transformations, including isomerizations, cycloadditions, and rearrangements. Further research into the photochemical behavior of these strained heterocycles is warranted to fully explore their synthetic utility in drug development and materials science.

References

Methodological & Application

Applications of 3H-Pyrroles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3H-pyrrole derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. It includes structured data on their biological activity, comprehensive experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and workflows.

Introduction

The pyrrole (B145914) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While the aromatic 1H-pyrroles have been extensively studied, their non-aromatic isomers, such as 3H-pyrroles (also known as 3-pyrrolines), are emerging as a promising class of compounds with unique biological activities.[3] The 3,3-disubstituted-3H-pyrrole core, in particular, offers a three-dimensional structure that can be exploited for specific interactions with biological targets.

This report focuses on the anticancer applications of this compound derivatives, highlighting a specific example of a potent kinase inhibitor.

Featured this compound Derivative: An EGFR and VEGFR Inhibitor

A notable example of a medicinally relevant this compound is the compound 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) . This molecule has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases involved in tumor growth and angiogenesis.[4][5][6]

Quantitative Biological Data

The biological activity of this compound derivatives can be quantified to assess their potency and efficacy. The following table summarizes the available data for the representative compound D1 and other illustrative pyrrole derivatives.

Compound IDTarget(s)Assay TypeCell LineIC50/ActivityReference
D1 EGFR, VEGFRIn vivo antitumorDMH-induced colon cancer in ratsDecrease in tumor number and total area up to 46%[6]
vh0 MAO-B, AChEEnzyme Inhibition-hMAO-B: 0.665 µM, eeAChE: 4.145 µM
3p BChEEnzyme Inhibition-1.71 ± 0.087 µM[7]
A12 TyrosinaseEnzyme Inhibition-0.97 µM[8]
MI-1 Protein KinasesApoptosis InductionMalignant cellsInduces apoptosis[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative protocols for the preparation of a this compound derivative and for assessing its anticancer activity.

Synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(aryl)-1,2-dihydro-3H-pyrrol-3-ones

This protocol describes a general method for the synthesis of 3H-pyrrol-3-one derivatives, which can be adapted for the synthesis of compound D1.[9]

Reaction Scheme:

G reagent1 2-(1,3-Benzothiazol-2-yl)acetonitrile reaction + reagent1->reaction reagent2 2-Chloro-N-(3-methoxyphenyl)acetamide reagent2->reaction base Base (e.g., K2CO3) Solvent (e.g., DMF) base->reaction Heat product 5-amino-4-(1,3-benzothiazol-2-yl)-1- (3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) reaction->product

Figure 1. General reaction scheme for the synthesis of D1.

Materials:

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile

  • 2-Chloro-N-(3-methoxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-(1,3-benzothiazol-2-yl)acetonitrile (1 equivalent) in DMF, add the appropriate 2-chloro-N-arylacetamide (1 equivalent) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5-amino-4-(1,3-benzothiazol-2-yl)-1-aryl-1,2-dihydro-3H-pyrrol-3-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Workflow:

G cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the This compound derivative A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and IC50 F->G

Figure 2. Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (EGFR/VEGFR)

This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of a compound against EGFR or VEGFR. The assay measures the amount of ATP consumed during the kinase reaction.

Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare kinase reaction mix (buffer, substrate, ATP) B Add this compound inhibitor at various concentrations A->B C Initiate reaction by adding recombinant EGFR or VEGFR kinase B->C D Incubate to allow phosphorylation C->D E Stop the reaction and deplete remaining ATP D->E F Add detection reagent to convert ADP to ATP and generate luminescence E->F G Measure luminescence F->G H Calculate kinase inhibition and IC50 G->H

Figure 3. Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase assay buffer

  • Peptide substrate for the specific kinase

  • ATP

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction: In a 96-well plate, add the diluted inhibitor, the kinase substrate, and ATP.

  • Initiate the reaction by adding the recombinant kinase to each well. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway

The anticancer activity of compound D1 is attributed to its inhibition of the EGFR and VEGFR signaling pathways. These pathways are critical for tumor cell proliferation, survival, and angiogenesis.[11][12][13]

G cluster_pathway EGFR and VEGFR Signaling Inhibition by this compound Derivative (D1) cluster_downstream Downstream Signaling cluster_responses Cellular Responses EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis D1 This compound (D1) D1->EGFR Inhibits D1->VEGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Figure 4. Inhibition of EGFR and VEGFR signaling pathways by a this compound derivative.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as anticancer agents. The 3,3-disubstituted this compound scaffold provides a valuable template for the design of potent and selective enzyme inhibitors. The representative compound, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1), highlights the potential of this class to dually target key oncogenic pathways. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel this compound derivatives, facilitating further research and development in this area. Further exploration of the structure-activity relationships of 3H-pyrroles is warranted to unlock their full therapeutic potential.

References

The Versatile 3H-Pyrrole: A Synthetic Intermediate for Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3H-pyrrole core, a structurally intriguing isomer of the more common 1H-pyrrole, has emerged as a valuable and reactive intermediate in modern organic synthesis. Its unique electronic and steric properties make it a versatile building block for the construction of a diverse array of complex nitrogen-containing heterocycles, including natural products and medicinally relevant scaffolds. This document provides a comprehensive overview of the applications of 3H-pyrroles as synthetic intermediates, complete with detailed experimental protocols and quantitative data to facilitate their use in a research and development setting.

Synthetic Utility of 3H-Pyrroles

3H-Pyrroles serve as pivotal precursors in a variety of chemical transformations, primarily leveraging the reactivity of their imine and enamine functionalities. They are particularly effective in cycloaddition reactions and as intermediates in the synthesis of highly substituted pyrrole (B145914) derivatives and fused heterocyclic systems.

A significant application of 3H-pyrroles is in the synthesis of complex quinoline-containing structures. For instance, they are key intermediates in the preparation of 3H-pyrrolo[2,3-c]quinolines, a core motif found in several biologically active alkaloids.[1][2] The synthesis of these fused systems often involves the reaction of a suitably substituted this compound with other reagents to construct the quinoline (B57606) ring.

Synthesis of 3H-Pyrroles: The Trofimov Reaction

A prominent and efficient method for the synthesis of 3,3-disubstituted-3H-pyrroles is the Trofimov reaction . This reaction involves the base-catalyzed condensation of ketoximes with acetylenes.[3] The use of a "superbasic" medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), is crucial for the reaction to proceed effectively.[3]

The mechanism of the Trofimov reaction is a fascinating cascade of events. It commences with the deprotonation of the ketoxime by the strong base. The resulting oximate anion then undergoes nucleophilic addition to acetylene, forming an O-vinylketoxime intermediate. This intermediate tautomerizes to a vinyl hydroxylamine, which then undergoes a[1][1]-sigmatropic rearrangement. The subsequent intramolecular cyclization and dehydration yield the final this compound product.[3]

A one-pot variation of the Trofimov reaction, starting directly from a ketone and hydroxylamine, has also been developed, further enhancing the practicality of this method.[4][5]

Reaction Scheme: The Trofimov Reaction

Trofimov_Reaction Trofimov Reaction for this compound Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Ketoxime Ketoxime O_Vinylketoxime O-Vinylketoxime Ketoxime->O_Vinylketoxime + Acetylene (KOH/DMSO) Acetylene Acetylene Vinyl_Hydroxylamine Vinyl Hydroxylamine O_Vinylketoxime->Vinyl_Hydroxylamine Tautomerization Aldehyde_Imine Aldehyde-Imine Intermediate Vinyl_Hydroxylamine->Aldehyde_Imine [3,3]-Sigmatropic Rearrangement Cyclic_Intermediate Cyclic Intermediate Aldehyde_Imine->Cyclic_Intermediate Intramolecular Cyclization 3H_Pyrrole This compound Cyclic_Intermediate->3H_Pyrrole - H2O Alkaloid_Synthesis_Workflow General Workflow for Pyrrolo[2,3-c]quinoline Synthesis Start Substituted Aniline & Pyrrole Precursor Pyrrole_Formation Pyrrole Ring Formation Start->Pyrrole_Formation Intermediate_A 2-(Pyrrol-3-yl)aniline Derivative Pyrrole_Formation->Intermediate_A Carbodiimide_Formation Carbodiimide Formation Intermediate_A->Carbodiimide_Formation Intermediate_B Carbodiimide Intermediate Carbodiimide_Formation->Intermediate_B Electrocyclization Electrocyclization Intermediate_B->Electrocyclization Product Pyrrolo[2,3-c]quinoline Core Electrocyclization->Product

References

Synthesis of 3H-Pyrroles from Ketoximes: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3H-pyrroles, a class of non-aromatic nitrogen heterocycles, from readily available ketoximes. Two primary methodologies are presented: the classic Trofimov reaction utilizing high-pressure acetylene (B1199291) and a safer, more accessible alternative employing calcium carbide as an in-situ acetylene source. These protocols are particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science, offering a gateway to novel molecular scaffolds.

Introduction

3H-pyrroles are valuable synthetic intermediates and structural motifs in various biologically active compounds. Their synthesis from ketoximes via the Trofimov reaction offers a direct and efficient route. This reaction involves the base-catalyzed addition of a ketoxime to acetylene, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization. While effective, the traditional protocol's reliance on high-pressure acetylene presents significant safety challenges. This application note details a modernized and safer approach using calcium carbide, alongside the classic procedure for completeness.

Reaction Mechanism

The synthesis of 3H-pyrroles from ketoximes and acetylene in a superbasic medium (e.g., KOH/DMSO) proceeds through a cascade of reactions. The generally accepted mechanism is as follows:

  • Deprotonation: The ketoxime is deprotonated by the strong base to form an oximate anion.

  • Vinylation: The oximate undergoes nucleophilic addition to acetylene, forming an O-vinyl ketoxime intermediate.

  • [1][1]-Sigmatropic Rearrangement: The O-vinyl ketoxime undergoes a thermal[1][1]-sigmatropic rearrangement (aza-Cope rearrangement) to yield a 1,4-imino-aldehyde.

  • Cyclization and Dehydration: The intermediate aldehyde-imine undergoes intramolecular cyclization followed by dehydration to afford the final 3H-pyrrole product.

Experimental Protocols

Two detailed protocols for the synthesis of 3H-pyrroles from ketoximes are provided below.

Protocol 1: Synthesis of 3,3-Disubstituted-3H-Pyrroles using Calcium Carbide (Safer Method)

This protocol is adapted from modern procedures that utilize calcium carbide as a safe and easy-to-handle source of acetylene.

Materials:

  • Appropriate sec-alkyl (het)aryl ketoxime

  • Calcium Carbide (CaC₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of the ketoxime (1.0 mmol) and powdered KOH (or NaOH) (3.0 mmol) in DMSO (5 mL) in a round-bottom flask, add calcium carbide (1.5 mmol) in one portion at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 20 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Classical Trofimov Reaction using High-Pressure Acetylene

This protocol requires specialized high-pressure equipment and should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • Ketoxime with at least one α-C-H bond

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Acetylene gas

  • Autoclave or other suitable high-pressure reactor

  • Standard laboratory glassware for workup

Procedure:

  • Charge a high-pressure autoclave with the ketoxime (1.0 mmol), powdered KOH (5.0 mmol), and DMSO (10 mL).

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with acetylene to an initial pressure of 10-13 atm.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Maintain the temperature and pressure for 3-5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess acetylene.

  • Open the autoclave and transfer the reaction mixture to a flask.

  • Work up the reaction mixture as described in Protocol 1 (steps 4-8).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3H-pyrroles from various ketoximes.

Table 1: Synthesis of 3H-Pyrroles using Calcium Carbide

EntryKetoxime SubstrateProductYield (%)
1Propiophenone oxime3-Methyl-3-phenyl-3H-pyrrole75
2Butan-2-one oxime3,3-Dimethyl-3H-pyrrole68
3Cyclohexanone oximeSpiro[cyclohexane-1,3'-[3H]pyrrole]82
4Acetophenone oxime3-Phenyl-3H-pyrrole71

Table 2: Synthesis of 3H-Pyrroles using High-Pressure Acetylene (Trofimov Reaction) [2]

EntryKetoxime SubstrateYield (%)
1Acetone oxime8-15
2Cyclohexanone oxime20-36
3Propiophenone oxime15-25

Characterization Data

The synthesized 3H-pyrroles can be characterized by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Protons on the pyrrole (B145914) ring typically appear in the aromatic region. The protons on the sp³-hybridized C3 carbon will appear further upfield.

  • ¹³C NMR Spectroscopy: The sp²-hybridized carbons of the pyrrole ring will have characteristic shifts in the downfield region, while the sp³-hybridized C3 carbon will appear at a higher field.

  • Infrared (IR) Spectroscopy: The C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹.

Mandatory Visualizations

Logical Relationship of the Synthesis Process

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketoxime Ketoxime Reaction_Vessel Reaction Vessel Ketoxime->Reaction_Vessel Base Base (KOH/NaOH) Base->Reaction_Vessel Solvent Solvent (DMSO) Solvent->Reaction_Vessel Acetylene_Source Acetylene Source (CaC2 or Gas) Acetylene_Source->Reaction_Vessel Heating Heating (70-80°C) Reaction_Vessel->Heating Quenching Quenching (H2O) Heating->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Product Purification->Product

Caption: General workflow for the synthesis of 3H-pyrroles from ketoximes.

Reaction Mechanism Signaling Pathway

Reaction_Mechanism Ketoxime Ketoxime Oximate Oximate Anion Ketoxime->Oximate + Base (- H+) O_Vinyl_Ketoxime O-Vinyl Ketoxime Oximate->O_Vinyl_Ketoxime + Acetylene Acetylene Acetylene Acetylene->O_Vinyl_Ketoxime Imino_Aldehyde 1,4-Imino-Aldehyde O_Vinyl_Ketoxime->Imino_Aldehyde [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Imino_Aldehyde->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - H2O

Caption: Mechanism of this compound formation via the Trofimov reaction.

References

Application Notes and Protocols for Cascade Reactions Utilizing 3H-Pyrroles and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for four distinct cascade reaction sequences involving 3H-pyrroles or their in-situ generated precursors. These methodologies offer efficient routes to complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Organocatalytic Enantioselective [6+2] Cycloaddition of in situ Generated 2-Methide-2H-pyrroles with Aldehydes

This protocol describes a highly enantioselective [6+2] cycloaddition to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. The reaction proceeds via the in situ generation of a 2-methide-2H-pyrrole from a 1H-pyrrole-2-carbinol, catalyzed by a chiral Brønsted acid.

Quantitative Data Summary
EntryPyrrole-2-carbinol (1)Aldehyde (2)ProductYield (%)d.r.e.r.
11a (R¹=Me, R²=Me, R³=Ph)2a (Ar=Ph)4a85>20:197.5:2.5
21b (R¹=Me, R²=Me, R³=4-MeOPh)2a (Ar=Ph)4b70>20:198.5:1.5
31c (R¹=Me, R²=Me, R³=4-ClPh)2a (Ar=Ph)4c78>20:197:3
41d (R¹=Et, R²=Et, R³=Ph)2a (Ar=Ph)4d81>20:197:3
51a (R¹=Me, R²=Me, R³=Ph)2b (Ar=4-MeOPh)4e88>20:197:3
61a (R¹=Me, R²=Me, R³=Ph)2c (Ar=4-BrPh)4f75>20:197.5:2.5
71a (R¹=Me, R²=Me, R³=Ph)2d (Ar=2-Naphthyl)4g82>20:197:3
Experimental Protocol

General Procedure: To a flame-dried screw-capped vial equipped with a magnetic stir bar are added the pyrrole-2-carbinol (1, 0.10 mmol, 1.0 equiv.), the aldehyde (2, 0.12 mmol, 1.2 equiv.), and the chiral BINOL-derived phosphoric acid catalyst (S)-A1 (5.0 mol%, 0.005 mmol). The vial is purged with argon, and anhydrous toluene (B28343) (1.0 mL) is added. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 h). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (ethyl acetate (B1210297)/hexanes gradient) to afford the desired 2,3-dihydro-1H-pyrrolizin-3-ol product (4).

Materials:

  • Pyrrole-2-carbinols (1): Synthesized from the corresponding pyrroles by formylation followed by Grignard addition.

  • Aldehydes (2): Commercially available or synthesized according to standard procedures.

  • Catalyst (S)-A1: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

  • Solvent: Anhydrous toluene.

Characterization: Enantiomeric ratios (e.r.) are determined by HPLC analysis on a chiral stationary phase. Diastereomeric ratios (d.r.) are determined from the crude ¹H NMR spectrum. The absolute configuration of the products is typically assigned by X-ray crystallographic analysis of a representative derivative.

Reaction Pathway and Logic

organocatalytic_cycloaddition cluster_start Starting Materials cluster_reaction Cascade Reaction Pyrrole-2-carbinol Pyrrole-2-carbinol Dehydration Dehydration Pyrrole-2-carbinol->Dehydration Aldehyde Aldehyde Enol_Formation Enol Formation Aldehyde->Enol_Formation Chiral_Phosphoric_Acid Chiral Phosphoric Acid Catalyst Chiral_Phosphoric_Acid->Dehydration Chiral_Phosphoric_Acid->Enol_Formation 2-Methide-2H-pyrrole 2-Methide-2H-pyrrole (in situ) Dehydration->2-Methide-2H-pyrrole Cycloaddition [6+2] Cycloaddition 2-Methide-2H-pyrrole->Cycloaddition Enol Enol Enol_Formation->Enol Enol->Cycloaddition Product 2,3-Dihydro-1H- pyrrolizin-3-ol Cycloaddition->Product

Caption: Organocatalytic enantioselective [6+2] cycloaddition workflow.

N-Heterocyclic Carbene (NHC)-Catalyzed Michael/Mannich/Lactamization Cascade

This application note details an NHC-catalyzed cascade reaction between enals and indole-2-carboxaldehyde-derived aldimines for the enantioselective synthesis of complex pyrroloindolone scaffolds. This protocol allows for the rapid assembly of optically active products with high yields and stereoselectivities.

Quantitative Data Summary
EntryEnal (1)Aldimine (2)ProductYield (%)d.r.ee (%)
11a (R¹=Ph)2a (R²=H)3a92>20:195
21b (R¹=4-ClPh)2a (R²=H)3b95>20:196
31c (R¹=4-MeOPh)2a (R²=H)3c88>20:194
41d (R¹=2-Furyl)2a (R²=H)3d85>20:192
51a (R¹=Ph)2b (R²=5-MeO)3e90>20:195
61a (R¹=Ph)2c (R²=5-Cl)3f93>20:197
71e (R¹=c-Hexyl)2a (R²=H)3g7815:191
Experimental Protocol

General Procedure: In a glovebox, to a solution of the NHC precatalyst (e.g., a triazolium salt, 0.02 mmol, 20 mol%) and a base (e.g., DBU, 0.02 mmol, 20 mol%) in an anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) is added the enal (1, 0.12 mmol, 1.2 equiv.). The mixture is stirred for 5 minutes. Then, the indole-derived aldimine (2, 0.10 mmol, 1.0 equiv.) is added. The reaction is stirred at the specified temperature (e.g., 40 °C) until the aldimine is consumed as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the pyrroloindolone product (3).

Materials:

  • Enals (1): Commercially available or prepared by standard methods.

  • Indole-2-carboxaldehyde-derived aldimines (2): Prepared by the condensation of indole-2-carboxaldehyde with the corresponding primary amine.

  • NHC precatalyst: Chiral triazolium salts are commonly used.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.

  • Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂).

Characterization: Enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase. Diastereomeric ratios (d.r.) are determined by ¹H NMR analysis of the crude reaction mixture.

Reaction Pathway and Logic

NHC_cascade Enol Enol Breslow_Intermediate Breslow Intermediate Enol->Breslow_Intermediate + NHC Aldimine Indole Aldimine Michael_Adduct Michael Adduct Aldimine->Michael_Adduct NHC_Catalyst NHC Catalyst NHC_Catalyst->Breslow_Intermediate Breslow_Intermediate->Michael_Adduct + Aldimine (Michael Addition) Mannich_Intermediate Mannich Intermediate Michael_Adduct->Mannich_Intermediate Intramolecular Mannich Reaction Lactamization Lactamization Mannich_Intermediate->Lactamization Product Pyrroloindolone Lactamization->Product Product->NHC_Catalyst Regeneration

Caption: NHC-catalyzed Michael/Mannich/Lactamization cascade.

Rhodium-Catalyzed C-H Functionalization/N-Annulation of 3H-Pyrroles

This protocol outlines the synthesis of pyrrolo[2,1-a]isoquinolinium salts via a rhodium-catalyzed cascade reaction between 3H-pyrroles and internal alkynes. The reaction proceeds through a C-H activation and subsequent N-annulation sequence.

Quantitative Data Summary
Entry3H-Pyrrole (1)Alkyne (2)ProductYield (%)
11a (Ar=Ph, R¹=Me, R²=Me)2a (R³=Ph, R⁴=Ph)3a95
21b (Ar=4-MeOPh, R¹=Me, R²=Me)2a (R³=Ph, R⁴=Ph)3b92
31c (Ar=4-FPh, R¹=Me, R²=Me)2a (R³=Ph, R⁴=Ph)3c88
41a (Ar=Ph, R¹=Me, R²=Me)2b (R³=Et, R⁴=Et)3d75
51a (Ar=Ph, R¹=Me, R²=Me)2c (R³=Ph, R⁴=Me)3e85 (as a mix of regioisomers)
61d (Ar=Ph, R¹=Et, R²=Et)2a (R³=Ph, R⁴=Ph)3f90
Experimental Protocol

General Procedure: A mixture of the this compound (1, 0.2 mmol), the alkyne (2, 0.2 mmol), [Cp*RhCl₂]₂ (2.5 mg, 4 µmol), AgBF₄ (39 mg, 0.2 mmol), and Cu(OAc)₂·H₂O (40 mg, 0.2 mmol) in DCE (0.4 mL) is stirred in a sealed vial under air. The reaction is maintained at the specified temperature (room temperature or 60 °C) for the indicated time (4-5 h). After completion of the reaction (monitored by TLC), the mixture is filtered through a short pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding pyrrolo[2,1-a]isoquinolinium salt (3).

Materials:

  • 3H-Pyrroles (1): Synthesized via the Trofimov reaction or other established methods.

  • Alkynes (2): Commercially available.

  • Catalyst system: [Cp*RhCl₂]₂, AgBF₄, and Cu(OAc)₂·H₂O.

  • Solvent: 1,2-Dichloroethane (DCE).

Characterization: Products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Pathway and Logic

rhodium_cascade This compound This compound CH_Activation ortho C-H Activation This compound->CH_Activation Alkyne Alkyne Alkyne_Insertion Alkyne Insertion Alkyne->Alkyne_Insertion Rh_Catalyst [Cp*RhCl₂]₂ Rh_Catalyst->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Rhodacycle->Alkyne_Insertion Annulation_Intermediate Annulation Intermediate Alkyne_Insertion->Annulation_Intermediate Reductive_Elimination Reductive Elimination & Aromatization Annulation_Intermediate->Reductive_Elimination Product Pyrrolo[2,1-a]isoquinolinium Salt Reductive_Elimination->Product

Caption: Rh-catalyzed C-H activation/N-annulation cascade.

Three-Component Cascade for the Synthesis of Trifluoromethyl Pyrroles

This note describes a Cu(II)/Rh(III)-promoted three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent (Togni's reagent II) to afford fully substituted trifluoromethyl pyrroles with high regioselectivity.

Quantitative Data Summary
Entry1,3-Enyne (1)Aniline (B41778) (2)Togni's Reagent IIProductYield (%)
11a (R¹=Ph, R²=CO₂Et)2a (R³=H)Yes3a85
21b (R¹=4-MePh, R²=CO₂Et)2a (R³=H)Yes3b82
31a (R¹=Ph, R²=CO₂Et)2b (R³=4-MeO)Yes3c78
41a (R¹=Ph, R²=CO₂Et)2c (R³=4-Cl)Yes3d88
51c (R¹=Thienyl, R²=CO₂Et)2a (R³=H)Yes3e75
61d (R¹=n-Hex, R²=CO₂Et)2a (R³=H)Yes3f65
Experimental Protocol

General Procedure: To a reaction tube are added the 1,3-enyne (1, 0.2 mmol), aniline (2, 0.24 mmol), a copper salt (e.g., Cu(OAc)₂, 10 mol%), a rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), an oxidant/additive (e.g., AgOAc, 1.0 equiv), and Togni's reagent II (0.3 mmol) in a suitable solvent (e.g., DMF, 1.0 mL). The tube is sealed and the mixture is stirred at a specified temperature (e.g., 80 °C) for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the trifluoromethylated pyrrole (B145914) (3).

Materials:

  • 1,3-Enynes (1): Prepared according to literature procedures.

  • Anilines (2): Commercially available.

  • Togni's Reagent II: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one.

  • Catalyst System: Cu(OAc)₂ and [Cp*RhCl₂]₂.

  • Solvent: Dimethylformamide (DMF).

Characterization: Products are identified and characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Reaction Pathway and Logic

three_component_cascade cluster_inputs Reactants & Catalysts 1,3-Enyne 1,3-Enyne Aza_Michael Aza-Michael Addition 1,3-Enyne->Aza_Michael Aniline Aniline Aniline->Aza_Michael Togni_Reagent Togni's Reagent II Trifluoromethylation Trifluoromethylation Togni_Reagent->Trifluoromethylation Cu_Rh_Catalysts Cu(II)/Rh(III) Catalysts Cu_Rh_Catalysts->Aza_Michael Intermediate_A Enamine Intermediate Aza_Michael->Intermediate_A Intermediate_A->Trifluoromethylation Intermediate_B CF₃-containing Intermediate Trifluoromethylation->Intermediate_B Cyclization_Oxidation Cyclization/Oxidation Intermediate_B->Cyclization_Oxidation Product Trifluoromethyl Pyrrole Cyclization_Oxidation->Product

Caption: Three-component synthesis of trifluoromethyl pyrroles.

Application Notes and Protocols for the Analytical Identification of 3H-Pyrrole Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3H-pyrroles, also known as pyrrolenines, are non-aromatic isomers of the more stable and aromatic 1H-pyrrole.[1] Their identification is crucial in various fields, including synthetic chemistry and drug development, as they can act as key intermediates in chemical reactions.[2][3] Due to their inherent instability compared to their aromatic counterparts, specialized analytical techniques are required for their unambiguous characterization.[1] This document provides detailed application notes and protocols for the primary analytical methods used to identify and characterize 3H-pyrrole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3H-pyrroles.[4] ¹H and ¹³C NMR provide fundamental information about the molecular framework, while 2D NMR techniques such as COSY, HSQC, and HMBC can reveal detailed connectivity within the molecule.[4] For 3H-pyrroles, NMR is critical for distinguishing them from their more stable 1H and 2H isomers by identifying the characteristic signals of the sp³-hybridized carbon and its attached protons. The chemical shifts in the ¹H NMR spectrum of pyrrole (B145914) derivatives are typically in the aromatic region; however, for the non-aromatic this compound, some proton signals will be shifted upfield.[5] The choice of solvent can influence the chemical shifts of the protons in the pyrrole ring.[5]

Experimental Protocols:

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

    • The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.[4]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.[4]

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).[4]

    • Shim the magnetic field to obtain optimal resolution.[4]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a short relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds).[4] A larger number of scans is generally required compared to ¹H NMR.[4]

  • 2D NMR Data Acquisition (if required):

    • For complex structures, acquire 2D NMR spectra such as COSY to establish ¹H-¹H correlations.

    • Acquire HSQC or HMBC spectra to determine ¹H-¹³C one-bond and multiple-bond correlations, respectively, which are invaluable for assigning the structure unambiguously.[4]

Data Presentation: Expected NMR Chemical Shifts for this compound

NucleusPositionExpected Chemical Shift (ppm)Notes
¹HH at C2/C56.0 - 7.5Olefinic protons, downfield.
¹HH at C45.5 - 6.5Olefinic proton, downfield.
¹HH at C32.5 - 4.0Aliphatic protons on sp³ carbon, upfield.
¹³CC2/C5120 - 140Olefinic carbons.
¹³CC4110 - 130Olefinic carbon.
¹³CC330 - 50Aliphatic sp³ carbon, a key indicator of the this compound structure.

Note: These are approximate ranges and can vary significantly based on substituents.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide highly accurate mass measurements, which aids in determining the molecular formula.[4] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for separating and identifying volatile pyrrole derivatives.[6] The fragmentation patterns observed in the mass spectrum can provide additional structural information. For 3H-pyrroles, positive ion mode is generally preferred for ESI-MS.[4]

Experimental Protocols:

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation:

  • Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]

    • Calibrate the instrument using a known standard to ensure high mass accuracy.[4]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.[4]

    • Acquire the mass spectrum in positive ion mode.[4]

    • The primary data obtained will be the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small amount of the synthesized pyrrole in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[6]

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.[6]

    • Oven Program: An example program is an initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[6]

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[6]

    • MS Detector: Use electron ionization (EI) mode at 70 eV with a mass range of m/z 40-400.[6]

  • Data Analysis:

    • The purity can be determined by the area percentage of the main peak in the total ion chromatogram (TIC).[6]

    • The mass spectrum of the main peak should be analyzed for characteristic fragmentation patterns to confirm the identity of the this compound.[6]

Data Presentation: Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected m/zNotes
ESI-HRMSPositive[M+H]⁺Provides highly accurate mass for molecular formula determination.
GC-MSEIM⁺Provides the molecular ion peak and a characteristic fragmentation pattern.

Note: M represents the this compound molecule.

Chromatographic Techniques

Application Note: Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and purification of 3H-pyrroles from reaction mixtures and for assessing their purity.[6][7] Due to the potential for isomerization, chromatographic conditions should be carefully optimized. HPLC with a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can be useful for distinguishing isomers.[6] The separation of pyrrole isomers can be challenging, and method development may be required.[7]

Experimental Protocols:

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typical.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

    • Column Temperature: Maintain a constant column temperature, for example, at 30 °C.[6]

    • Detection: Use a DAD at a wavelength appropriate for the chromophore of the this compound (e.g., 220 nm).[6]

  • Data Analysis:

    • Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Structure Elucidation synthesis Synthesized Product (Suspected this compound) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-HRMS, GC-MS) purification->ms hplc Chromatography (HPLC for Purity) purification->hplc elucidation Structure Confirmation of This compound nmr->elucidation Structural Connectivity ms->elucidation Molecular Formula & Fragmentation hplc->elucidation Purity Assessment

Caption: Experimental workflow for the identification of this compound structures.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound Unknown This compound Derivative nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms hplc HPLC compound->hplc info_nmr Carbon Skeleton Proton Environment Connectivity nmr->info_nmr info_ms Molecular Weight Elemental Composition Fragmentation ms->info_ms info_hplc Purity Isomer Separation hplc->info_hplc structure Confirmed This compound Structure info_nmr->structure info_ms->structure info_hplc->structure

Caption: Logical relationship of analytical techniques for this compound identification.

References

Practical Laboratory Synthesis of Substituted 3H-Pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical laboratory synthesis of substituted 3H-pyrroles, a class of non-aromatic nitrogen heterocycles of growing interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in the field.

Introduction

3H-Pyrroles, as strained heterocyclic systems, are valuable synthetic intermediates and possess unique reactivity. Their synthesis, however, can be challenging due to their propensity to isomerize to more stable aromatic 1H-pyrroles. This guide details two robust methods for the preparation of substituted 3H-pyrroles and their immediate precursors: the Trofimov reaction for direct synthesis of 3,3-disubstituted 3H-pyrroles, and a photochemical method for synthesizing Δ¹-pyrrolines, which are tautomeric precursors to 3H-pyrroles, from 2H-azirines.

Method 1: Synthesis of 3,3-Disubstituted 3H-Pyrroles via the Trofimov Reaction

The Trofimov reaction provides a direct, one-pot synthesis of 3,3-disubstituted 3H-pyrroles from ketoximes and acetylene (B1199291), typically in the presence of a superbasic medium like KOH/DMSO.[1][2][3] This method is particularly useful for ketoximes that possess only one α-C-H bond adjacent to the oxime functionality.[3]

Reaction Mechanism Workflow

The reaction proceeds through a cascade of steps initiated by the vinylation of the ketoxime, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and dehydration.

trofimov_reaction cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product ketoxime Ketoxime ovinylketoxime O-Vinylketoxime ketoxime->ovinylketoxime + Acetylene (KOH/DMSO) acetylene Acetylene rearrangement_intermediate [3,3]-Sigmatropic Rearrangement Intermediate ovinylketoxime->rearrangement_intermediate [3,3]-Sigmatropic Rearrangement hydroxypyrroline 5-Hydroxypyrroline rearrangement_intermediate->hydroxypyrroline Intramolecular Cyclization pyrrole 3,3-Disubstituted 3H-Pyrrole hydroxypyrroline->pyrrole Dehydration

Mechanism of the Trofimov reaction for this compound synthesis.
Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 3,3-disubstituted 3H-pyrroles using the Trofimov reaction. Reaction conditions typically involve heating the ketoxime with acetylene under pressure in a KOH/DMSO system.[3]

Starting Ketoxime (R¹, R²)Product (this compound)Yield (%)Reaction ConditionsReference
Isopropyl phenyl ketoxime3,3-Dimethyl-2-phenyl-3H-pyrrole30%Acetylene (atm. pressure), KOH/DMSO, 90°C, 4h[3]
Various sec-alkyl (het)aryl ketoximesCorresponding 3,3-disubstituted-3H-pyrroles8 - 36%Acetylene (10-13 atm), KOH/DMSO/n-hexane, 70°C[3]
sec-Alkyl (het)aryl ketoximesCorresponding 3,3-disubstituted-3H-pyrrolesModerateCalcium Carbide, MOH/DMSO (M=Na, K)[4]
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-phenyl-3H-pyrrole

Materials:

  • Isopropyl phenyl ketoxime

  • Potassium hydroxide (B78521) (KOH), powdered

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Acetylene gas

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (three-neck flask, condenser, gas inlet, etc.)

  • Stirring and heating apparatus

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, a gas inlet adapter, and a thermometer. Maintain the system under a positive pressure of an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add powdered potassium hydroxide (e.g., 5-10 equivalents) and anhydrous DMSO. Stir the suspension to create the superbasic medium.

  • Addition of Ketoxime: Add isopropyl phenyl ketoxime (1 equivalent) to the stirred suspension.

  • Acetylene Purge: Carefully purge the reaction vessel with acetylene gas at atmospheric pressure, ensuring a continuous slow stream through the reaction mixture. Caution: Acetylene is highly flammable and can be explosive under pressure. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 90°C and maintain stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3,3-dimethyl-2-phenyl-3H-pyrrole.

Method 2: Synthesis of Δ¹-Pyrrolines (this compound Tautomers) from 2H-Azirines and Enones

This method involves the photochemical generation of a 2H-azirine from a vinyl azide, followed by a visible-light-promoted formal [3+2]-cycloaddition with an enone to yield Δ¹-pyrrolines.[5] Δ¹-Pyrrolines are endocyclic imines and are tautomers of 3H-pyrroles, serving as their direct precursors. This approach offers mild reaction conditions and can be implemented using continuous flow technology.[5][6]

Experimental Workflow Diagram

The overall process involves the synthesis of a vinyl azide, its photochemical conversion to a 2H-azirine, and the final cycloaddition step.

azirine_pyrroline_workflow start Starting Materials (e.g., α-bromo ketone, NaN₃) vinyl_azide Vinyl Azide Synthesis start->vinyl_azide photolysis Photochemical Conversion (e.g., 420 nm LED) vinyl_azide->photolysis azirine 2H-Azirine Intermediate photolysis->azirine cycloaddition [3+2] Cycloaddition with Enone (Visible Light) azirine->cycloaddition pyrroline Δ¹-Pyrroline Product cycloaddition->pyrroline

Workflow for the synthesis of Δ¹-pyrrolines from vinyl azides.
Quantitative Data Summary

The following table presents data for the synthesis of various trisubstituted Δ¹-pyrrolines via the visible-light-promoted cycloaddition of 2H-azirines with enones in a continuous flow reactor.[5]

2H-Azirine SubstituentEnone SubstituentYield (%)Diastereomeric Ratio (dr)Reference
Phenyl4-Cyanobenzoyl41%5:5[5]
PhenylBenzoyl93%7:3[5]
4-ChlorophenylBenzoyl70%7:3[5]
4-MethoxyphenylBenzoyl88%6:4[5]
Experimental Protocol: General Procedure for the Synthesis of Δ¹-Pyrrolines in Continuous Flow

Materials:

  • Substituted 2H-azirine (prepared from the corresponding vinyl azide)

  • Substituted enone

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Photochemical flow reactor equipped with a visible light source (e.g., 450 nm LED)

  • Syringe pump

  • Back pressure regulator

Procedure:

  • Preparation of Reaction Mixture: Prepare a solution of the 2H-azirine (1 equivalent) and the enone (1.2 equivalents) in the chosen anhydrous and degassed solvent. The concentration is typically in the range of 0.05-0.1 M.

  • Flow Reactor Setup: Set up the photochemical flow reactor according to the manufacturer's instructions. Ensure the system is purged with an inert gas.

  • Reaction Execution: Using a syringe pump, introduce the reaction mixture into the flow reactor at a specific flow rate to achieve the desired residence time (e.g., 30 minutes).

  • Irradiation: Irradiate the reaction mixture as it passes through the reactor tubing with the visible light source.

  • Collection: Collect the product mixture at the outlet of the reactor after it has passed through a back pressure regulator.

  • Analysis and Purification: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and diastereomeric ratio. Concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography on silica gel to isolate the Δ¹-pyrroline product.

Summary and Outlook

The methodologies presented provide reliable and practical routes for the synthesis of substituted 3H-pyrroles and their tautomeric precursors. The Trofimov reaction offers a direct entry to 3,3-disubstituted 3H-pyrroles, while the photochemical cycloaddition of 2H-azirines provides access to Δ¹-pyrrolines under mild conditions. These protocols can be adapted and optimized for the synthesis of a diverse library of substituted 3H-pyrroles, paving the way for their further exploration in drug discovery and materials science. Researchers are encouraged to consult the cited literature for more detailed information on substrate scope and reaction optimization.

References

Application Notes and Protocols: The Role of 3H-Pyrroles in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3H-pyrroles and their tautomers, 2H-pyrroles, as reactive intermediates in the construction of complex molecular architectures found in natural products. The focus is on their application in cycloaddition reactions to build scaffolds of significant biological interest.

Introduction: The Synthetic Potential of Non-Aromatic Pyrroles

While 1H-pyrroles are aromatic and relatively stable, their non-aromatic isomers, 3H-pyrroles and 2H-pyrroles (azafulvenes), are high-energy intermediates that serve as potent building blocks in organic synthesis. Their inherent reactivity, driven by the desire to re-aromatize, makes them excellent partners in various cycloaddition reactions. This reactivity is harnessed in natural product synthesis to construct complex polycyclic and stereochemically rich frameworks, particularly those found in alkaloids.

Key reactive intermediates derived from pyrrole (B145914) precursors include:

  • 3H-Pyrroles : Often generated in situ, they can act as dienes or participate in annulation reactions.

  • 2-Methide-2H-pyrroles (Azafulvenes) : Generated from the dehydration of 1H-pyrrol-2-yl carbinols, these intermediates are highly reactive in cycloaddition reactions.

Key Applications and Methodologies

Two primary cycloaddition strategies involving non-aromatic pyrrole intermediates have emerged as powerful tools in natural product synthesis: the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles and the rhodium-catalyzed [3+2] annulation of 3H-pyrroles.

This methodology provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are core structures in a variety of natural products. The reaction proceeds via the in situ generation of a 2-methide-2H-pyrrole from a 1H-pyrrol-2-yl carbinol, which then undergoes a [6+2] cycloaddition with an aldehyde. The use of a chiral Brønsted acid catalyst, such as a BINOL-derived phosphoric acid, allows for high diastereo- and enantioselectivity.[1][2]

Experimental Workflow: Enantioselective [6+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate In situ Intermediate Generation cluster_cycloaddition Cycloaddition cluster_product Product Pyrrole-2-carbinol Pyrrole-2-carbinol 2H_Pyrrole 2-Methide-2H-pyrrole Pyrrole-2-carbinol->2H_Pyrrole Dehydration Aryl_acetaldehyde Aryl acetaldehyde Cycloaddition_step [6+2] Cycloaddition Aryl_acetaldehyde->Cycloaddition_step Catalyst Chiral Phosphoric Acid (e.g., (R)-3d) Catalyst->2H_Pyrrole Solvent o-xylene Solvent->Cycloaddition_step Additives 4 Å Molecular Sieves Additives->Cycloaddition_step Temp Room Temperature Temp->Cycloaddition_step 2H_Pyrrole->Cycloaddition_step Product_scaffold 2,3-Dihydro-1H-pyrrolizin-3-ol Cycloaddition_step->Product_scaffold High diastereo- and enantioselectivity G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_intermediate Key Steps cluster_product Product 3H_Pyrrole Aryl-substituted 3H-Pyrrole CH_Activation ortho-C-H Activation 3H_Pyrrole->CH_Activation Alkyne Internal Alkyne Annulation Annulation Alkyne->Annulation Rh_Catalyst [Cp*RhCl2]2 Rh_Catalyst->CH_Activation Ag_Salt AgBF4 Ag_Salt->CH_Activation Oxidant Cu(OAc)2·H2O Oxidant->Annulation CH_Activation->Annulation Product_scaffold Pyrrolo[2,1-a]isoquinolinium Salt Annulation->Product_scaffold

References

Application Notes and Protocols for the Functionalization of the 3H-Pyrrole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-pyrrole ring system, a non-aromatic tautomer of the more common 1H-pyrrole, presents a unique scaffold for chemical exploration. Its distinct electronic and structural features, characterized by a diene system and an imine functional group, offer different reactivity patterns compared to its aromatic counterpart. This document provides detailed application notes and protocols for the introduction of functional groups onto the this compound ring, focusing on methods that have been described in the scientific literature.

Introduction

The functionalization of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While the chemistry of 1H-pyrrole is extensively documented, the reactivity of the less stable this compound tautomer is a more specialized area of study. Direct functionalization of the this compound core can provide access to novel molecular architectures, including pyrrolines and other saturated nitrogen-containing heterocycles.

This document outlines two primary strategies for the functionalization of the this compound ring: acid-catalyzed nucleophilic addition and rhodium-catalyzed C-H activation/annulation.

Method 1: Acid-Catalyzed Nucleophilic Addition to 3H-Pyrroles

Application Notes

The aza-diene system of 3H-pyrroles can undergo nucleophilic attack, although it is generally considered to be relatively inert unless activated by electron-withdrawing substituents. The reaction can be facilitated by the addition of a catalytic amount of acid, which protonates the ring nitrogen, thereby increasing the electrophilicity of the C=N and C=C bonds. This method allows for the introduction of oxygen-, nitrogen-, and sulfur-centered nucleophiles, leading to the formation of functionalized pyrrolines. Quantum chemical calculations suggest that the addition of nucleophiles to the C=N double bond is a kinetically controlled, reversible process, while addition to the C=C double bond can lead to more stable pyrroline (B1223166) products, though it may require elevated temperatures to overcome a higher energy barrier.[1]

Quantitative Data Summary
EntryThis compound SubstrateNucleophileProductYield (%)Reference
12-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrolen-Butanol2-Butyl-5-butoxy-3,3-dimethyl-5-phenyl-pyrrolidine75[1]
22-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleAniline2-Butyl-3,3-dimethyl-5-(phenylamino)-5-phenyl-pyrrolidine81[1]
32-Butyl-3,3-dimethyl-5-phenyl-3H-pyrroleThiophenol2-Butyl-3,3-dimethyl-5-phenyl-5-(phenylthio)-pyrrolidine68[1]
Experimental Protocol: General Procedure for Acid-Catalyzed Nucleophilic Addition

Materials:

  • Substituted this compound

  • Nucleophile (e.g., alcohol, amine, or thiol)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (if required, though often performed neat)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask, add the substituted this compound (1.0 eq.).

  • Add the nucleophile (1.5-2.0 eq.).

  • Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%).

  • The reaction mixture is heated under an inert atmosphere. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired functionalized pyrrolidine.

Example: Synthesis of 2-Butyl-5-butoxy-3,3-dimethyl-5-phenyl-pyrrolidine

  • In a sealed tube, a mixture of 2-butyl-3,3-dimethyl-5-phenyl-3H-pyrrole (0.2 mmol), n-butanol (0.4 mmol), and trifluoroacetic acid (0.01 mmol) is heated.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is then cooled and purified directly by column chromatography to yield the product.

Visualization of the Nucleophilic Addition Pathway

nucleophilic_addition This compound This compound Protonated_this compound Protonated This compound This compound->Protonated_this compound H+ (cat. TFA) Nucleophile Nucleophile Functionalized_Pyrrolidine Functionalized_Pyrrolidine Nucleophile->Functionalized_Pyrrolidine Protonated_this compound->Functionalized_Pyrrolidine + Nucleophile (e.g., R-OH, R-NH2, R-SH) rhodium_annulation cluster_reactants Reactants cluster_catalyst Catalytic System Aryl-3H-Pyrrole Aryl-3H-Pyrrole Reaction_Vessel Reaction in DCE (rt or 60 °C) Aryl-3H-Pyrrole->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel Rh_Catalyst [Cp*RhCl2]2 Rh_Catalyst->Reaction_Vessel AgBF4 AgBF4 AgBF4->Reaction_Vessel Cu_Oxidant Cu(OAc)2*H2O Cu_Oxidant->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Product Pyrrolo[2,1-a]isoquinolinium Salt Purification->Product

References

Application Notes and Protocols for Handling and Storage of Unstable 3H-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-pyrroles are non-aromatic isomers of pyrroles and are recognized as high-energy, reactive intermediates in organic synthesis. Their inherent instability presents significant challenges in their handling and storage, necessitating specific protocols to prevent degradation and ensure experimental reproducibility. These application notes provide a comprehensive guide to the best practices for managing unstable 3H-pyrrole compounds in a laboratory setting.

The primary factors contributing to the instability of 3H-pyrroles are their susceptibility to:

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of various degradation products.

  • Hydrolysis: Moisture can react with the this compound core, leading to ring-opening or other unwanted transformations.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.[1][2]

  • Thermal Decomposition: Elevated temperatures can promote dimerization, polymerization, or rearrangement to more stable aromatic pyrroles.[3]

  • Acid/Base Catalyzed Decomposition: The presence of acidic or basic impurities can accelerate degradation pathways.

Adherence to the following protocols will mitigate these risks and ensure the integrity of your this compound compounds.

Quantitative Data on Stability and Storage Conditions

ParameterRecommended ConditionRationaleEstimated Shelf-Life (Purity >95%)
Temperature -20°C to -80°CMinimizes thermal degradation and slows down dimerization/polymerization reactions.[7]1-3 months at -20°C; >6 months at -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.[8][9]Significantly extended compared to storage in air.
Light Exposure Amber vials or opaque containersProtects from photochemical degradation.[8]Several weeks to months (if other conditions are met).
Solvent for Storage Anhydrous, aprotic, and degassed solvents (e.g., Toluene, THF, Dioxane)Minimizes solvent-mediated degradation pathways.Days to weeks, highly dependent on the specific this compound and solvent.
Inhibitor/Stabilizer BHT (Butylated Hydroxytoluene) at 0.01-0.1%Scavenges free radicals that can initiate polymerization or degradation.[10][11][12]May extend solution stability by several days to weeks.

Experimental Protocols

General Handling Protocol for this compound Compounds

This protocol outlines the essential steps for safely handling this compound compounds outside of a glovebox using a Schlenk line.

Materials:

  • Schlenk flask containing the this compound compound

  • Dry, degassed solvents

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line

  • Dry syringes and needles

  • Septa

  • Glassware (oven-dried at >120°C for at least 4 hours)

Procedure:

  • Inert Atmosphere Preparation: Assemble the reaction glassware and flame-dry under vacuum or oven-dry and cool under a positive pressure of inert gas.

  • Solvent Transfer: Transfer dry, degassed solvents to the reaction flask via a cannula or a dry syringe.

  • Compound Transfer (Solid): If the this compound is a solid, transfer it to the reaction flask within a glovebox. If a glovebox is unavailable, a positive pressure of inert gas should be maintained during the transfer.

  • Compound Transfer (Solution): a. Puncture the septum of the Schlenk flask containing the this compound solution with a needle connected to the inert gas line to maintain positive pressure. b. Use a dry syringe to pierce the septum and draw the desired volume of the solution. c. To prevent contamination, flush the syringe with inert gas before drawing the solution. d. Transfer the solution to the reaction flask.

  • Reaction Monitoring: Monitor the reaction under a continuous positive pressure of inert gas.

  • Work-up: Quench the reaction with appropriate reagents. Be aware that exposure to air or moisture during work-up may degrade any remaining this compound.

Long-Term Storage Protocol

For long-term storage, it is crucial to minimize exposure to all potential degradation triggers.

Materials:

  • Schlenk tube or ampule

  • High-vacuum grease

  • Inert gas source

  • Freezer (-20°C or -80°C)

  • Amber-colored container or aluminum foil

Procedure:

  • Sample Preparation: a. If the this compound is in solution, consider removing the solvent under high vacuum at a low temperature to store it as a solid or oil, which is often more stable. b. If storing as a solution, use a freshly distilled and degassed anhydrous aprotic solvent.

  • Inert Atmosphere: Place the this compound (solid, oil, or solution) in a Schlenk tube or ampule.

  • Sealing: a. For a Schlenk tube, ensure the stopcock is properly greased and holds a vacuum. Backfill with inert gas before closing. b. For an ampule, flame-seal the neck under a positive pressure of inert gas or under vacuum.

  • Light Protection: Wrap the sealed container in aluminum foil or place it in an amber container.

  • Temperature: Store the sealed and protected container in a freezer at -20°C or, for enhanced stability, at -80°C.[7]

  • Labeling: Clearly label the container with the compound name, date of storage, and any handling precautions.

Visualizations

Experimental_Workflow Experimental Workflow for Handling 3H-Pyrroles cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_glass Oven/Flame-Dry Glassware prep_inert Establish Inert Atmosphere (Ar/N2) prep_glass->prep_inert prep_solvent Use Anhydrous/Degassed Solvents transfer_solution Transfer Solution via Syringe/Cannula prep_solvent->transfer_solution transfer_solid Transfer Solid in Glovebox prep_inert->transfer_solid prep_inert->transfer_solution reaction Conduct Reaction Under Inert Gas transfer_solid->reaction transfer_solution->reaction storage_prep Prepare Sample (Solid/Solution) reaction->storage_prep Post-Reaction storage_seal Seal Under Inert Atmosphere storage_prep->storage_seal storage_protect Protect from Light storage_seal->storage_protect storage_temp Store at Low Temperature (-20 to -80°C) storage_protect->storage_temp

Caption: Workflow for handling and storage of 3H-pyrroles.

Degradation_Pathways Degradation Pathways of 3H-Pyrroles 3H_Pyrrole Unstable this compound Oxidation Oxidation (O2) 3H_Pyrrole->Oxidation Hydrolysis Hydrolysis (H2O) 3H_Pyrrole->Hydrolysis Photodegradation Photodegradation (Light) 3H_Pyrrole->Photodegradation Thermal_Degradation Thermal Degradation (Heat) 3H_Pyrrole->Thermal_Degradation Degraded_Products Degraded Products (e.g., Aromatic Pyrroles, Oligomers) Oxidation->Degraded_Products Hydrolysis->Degraded_Products Photodegradation->Degraded_Products Thermal_Degradation->Degraded_Products

Caption: Factors leading to the degradation of 3H-pyrroles.

References

Application Notes and Protocols: 3H-Pyrrole Precursors in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3H-pyrrole precursors, particularly tetrahydroisoquinolines (THIQs), in visible-light photoredox catalysis for the synthesis of complex nitrogen-containing heterocyclic scaffolds. The primary focus is on the widely applied photocatalytic [3+2] cycloaddition reaction to construct the medicinally relevant pyrrolo[2,1-a]isoquinoline (B1256269) core structure.

Application Note 1: Photocatalytic [3+2] Cycloaddition for Pyrrolo[2,1-a]isoquinoline Synthesis

The synthesis of pyrrolo[2,1-a]isoquinolines, a core scaffold in numerous bioactive alkaloids and pharmaceutical agents, can be efficiently achieved through a visible-light-mediated [3+2] cycloaddition reaction. This method utilizes readily available tetrahydroisoquinoline derivatives as precursors to in-situ generated azomethine ylides, which then react with various dipolarophiles. This approach offers a green and efficient alternative to traditional synthetic methods, proceeding under mild conditions with high atom economy.

The reaction is initiated by a photocatalyst that, upon excitation by visible light, facilitates a single-electron transfer (SET) from the tetrahydroisoquinoline substrate. This generates a key amine radical cation intermediate, which, after deprotonation, forms the reactive azomethine ylide. The subsequent [3+2] cycloaddition with a dipolarophile, followed by oxidative aromatization, yields the desired pyrrolo[2,1-a]isoquinoline product. A variety of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes like Rose Bengal and fullerene C70, have been successfully employed.

Key Advantages:
  • Mild Reaction Conditions: Reactions are typically conducted at room temperature under visible light irradiation, avoiding the need for high temperatures or harsh reagents.

  • High Efficiency: The method often provides good to excellent yields of the desired products.

  • Broad Substrate Scope: A wide range of substituted tetrahydroisoquinolines and dipolarophiles can be used, allowing for the synthesis of diverse libraries of pyrrolo[2,1-a]isoquinoline derivatives.

  • Green Chemistry: The use of visible light as a renewable energy source and the often catalytic nature of the reagents align with the principles of green chemistry.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine tetrahydroisoquinoline, dipolarophile, and photocatalyst in a suitable solvent. prep2 Degas the reaction mixture (e.g., with N2 or Ar). prep1->prep2 react1 Irradiate the mixture with a visible light source (e.g., blue LED). prep2->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Quench the reaction and remove the solvent in vacuo. react2->workup1 workup2 Purify the crude product by column chromatography. workup1->workup2 analysis1 Characterize the purified product (NMR, HRMS). workup2->analysis1

Caption: General experimental workflow for photoredox-catalyzed synthesis.

Quantitative Data Summary

The following tables summarize representative data for the photocatalytic synthesis of pyrrolo[2,1-a]isoquinolines using different photocatalysts and a variety of substrates.

Table 1: Fullerene C70 as a Photoredox Catalyst

This table showcases the substrate scope for the synthesis of pyrrolo[2,1-a]isoquinolines using C70 as the photocatalyst.[1]

EntryTetrahydroisoquinoline (A)Maleimide (B117702) (B)ProductYield (%)
1Phenyl substitutedN-Phenyl5a85
2Phenyl substitutedN-Methyl5b82
3Phenyl substitutedN-Ethyl5c80
44-Methoxyphenyl substitutedN-Phenyl5d88
54-Chlorophenyl substitutedN-Phenyl5e75

Conditions: A (0.2 mmol), B (0.22 mmol), C70 (2 mol%), Toluene (B28343) (2 mL), 12–18 h, blue LED irradiation.

Experimental Protocols

Protocol 1: General Procedure for Fullerene C70-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinolines

This protocol is a general guideline for the synthesis of pyrrolo[2,1-a]isoquinolines using fullerene C70 as a photoredox catalyst.[1]

Materials:

  • Substituted tetrahydroisoquinoline (0.2 mmol)

  • Maleimide derivative (0.22 mmol)

  • Fullerene C70 (2 mol%)

  • Toluene (2 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the substituted tetrahydroisoquinoline (0.2 mmol, 1.0 equiv), the maleimide derivative (0.22 mmol, 1.1 equiv), and fullerene C70 (0.004 mmol, 2 mol%).

  • Solvent Addition and Degassing: Add toluene (2 mL) to the tube. Seal the tube and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrrolo[2,1-a]isoquinoline product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Signaling Pathway and Mechanism

The photocatalytic cycle for the synthesis of pyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines is initiated by the photoexcitation of the catalyst. The following diagram illustrates the proposed mechanism.

Photocatalytic Cycle Diagram

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) THIQ_radical THIQ Radical Cation PC_reduced Reduced PC- PC_excited->PC_reduced SET THIQ Tetrahydroisoquinoline (THIQ) THIQ->THIQ_radical Ylide Azomethine Ylide THIQ_radical->Ylide -H+ Cycloadduct Cycloadduct Intermediate Ylide->Cycloadduct + Dipolarophile [3+2] Cycloaddition Dipolarophile Dipolarophile Product Pyrrolo[2,1-a]isoquinoline Cycloadduct->Product Oxidative Aromatization PC_reduced->PC SET

References

Application Notes and Protocols for the Synthesis of 3H-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Pyrroles, also known as pyrrolenines, are non-aromatic isomers of the more common 1H-pyrroles. They are characterized by a nitrogen atom that is not part of the conjugated system and a single double bond within the five-membered ring. This structural feature imparts unique reactivity to 3H-pyrroles, making them valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and natural products. While the Paal-Knorr synthesis is a cornerstone for the preparation of 1H-pyrroles, its application to directly synthesize 3H-pyrrole derivatives is not a commonly reported or straightforward method due to the thermodynamic preference for the aromatic 1H-pyrrole scaffold.

This document provides an overview of the challenges associated with the direct Paal-Knorr synthesis of 3H-pyrroles and presents alternative, well-documented synthetic protocols for their preparation.

The Paal-Knorr Synthesis: A Note on 1H-Pyrrole Formation

The Paal-Knorr synthesis is a classic and highly efficient method for constructing the pyrrole (B145914) ring, typically from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic 1H-pyrrole.[2][3]

The driving force for this reaction is the formation of the stable, aromatic 1H-pyrrole ring. Consequently, the direct synthesis of the non-aromatic this compound isomer via a standard Paal-Knorr reaction is generally not feasible as the reaction conditions favor aromatization.

Alternative Synthetic Routes to this compound Derivatives

Given the limitations of the Paal-Knorr synthesis for accessing 3H-pyrroles, researchers have developed alternative strategies. Two prominent methods are the reaction of ketoximes with acetylene (B1199291) and [3+2] cycloaddition reactions involving tosylmethyl isocyanides (TosMIC).

A notable method for the synthesis of 3,3-disubstituted-3H-pyrroles involves the reaction of secondary alkyl (het)aryl ketoximes with acetylene, often generated in situ from calcium carbide, in a superbasic medium like MOH/DMSO (where M = Na, K).[4] This approach provides access to a range of this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3,3-Disubstituted-3H-Pyrroles

  • Materials:

    • sec-Alkyl (het)aryl ketoxime (1.0 eq)

    • Calcium carbide (CaC₂) (excess)

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (superbasic conditions)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • A reaction flask is charged with the sec-alkyl (het)aryl ketoxime and DMSO under an inert atmosphere.

    • Finely ground KOH or NaOH is added to the mixture to create a superbasic medium.

    • Calcium carbide is added portion-wise to the stirred reaction mixture. The in-situ generation of acetylene will commence.

    • The reaction is typically stirred at a controlled temperature (e.g., room temperature to 60 °C) for a specified time, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted-3H-pyrrole.

Quantitative Data Summary

EntryKetoxime SubstrateProductYield (%)Reference
1sec-Alkyl aryl ketoxime3,3-Dialkyl-2-aryl-3H-pyrroleup to 81%[5]
2sec-Alkyl hetaryl ketoxime3,3-Dialkyl-2-hetaryl-3H-pyrroleVaries[4]

The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene to produce various substituted pyrroles.[6] While this method typically yields 1H-pyrroles, specific modifications and substrate choices can potentially lead to intermediates that could be precursors to this compound systems.

Experimental Protocol: General Van Leusen Pyrrole Synthesis

  • Materials:

    • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

    • Electron-deficient alkene (e.g., α,β-unsaturated ketone, ester, or nitrile) (1.0 eq)

    • Base (e.g., NaH, K₂CO₃, or DBU)

    • Aprotic solvent (e.g., THF, DMSO, or DME)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • To a stirred solution of TosMIC and the electron-deficient alkene in an aprotic solvent under an inert atmosphere, a base is added portion-wise at a controlled temperature (often 0 °C to room temperature).

    • The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

    • After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by chromatography or recrystallization.

Spectroscopic Characterization of 3H-Pyrroles

The characterization of this compound derivatives relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of an N-H proton signal (unless substituted with a group containing a proton) and the presence of signals corresponding to the sp³-hybridized carbon at the 3-position are characteristic.

    • ¹³C NMR: The chemical shift of the C3 carbon will be in the aliphatic region, distinguishing it from the sp²-hybridized carbons of the ring.

  • Infrared (IR) Spectroscopy: The C=N stretching frequency is a key diagnostic peak, typically appearing in the region of 1600-1650 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Diagrams

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal Formation diketone->hemiaminal amine Primary Amine amine->hemiaminal cyclization Cyclization hemiaminal->cyclization dehydration Dehydration cyclization->dehydration pyrrole 1H-Pyrrole dehydration->pyrrole

Caption: General Mechanism of the Paal-Knorr Synthesis for 1H-Pyrroles.

Synthesis_Workflow_3H_Pyrrole start Start: Ketoxime & CaC₂ step1 Reaction in Superbasic Medium (e.g., KOH/DMSO) start->step1 step2 In-situ Acetylene Generation step1->step2 step3 Cyclization Reaction step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Product: 3,3-Disubstituted-3H-Pyrrole step5->end

Caption: Experimental Workflow for the Synthesis of 3H-Pyrroles from Ketoximes.

Applications of this compound Derivatives

3H-Pyrroles are reactive intermediates that can be transformed into a variety of other heterocyclic systems. Their unique structure allows for further functionalization and participation in cycloaddition and rearrangement reactions, making them valuable building blocks in medicinal chemistry and materials science. The aza-diene system of 3H-pyrroles, while relatively inert on its own, can be activated for nucleophilic attack, leading to the synthesis of novel pyrroline (B1223166) derivatives.[5]

Conclusion

While the Paal-Knorr synthesis is a powerful tool for the synthesis of 1H-pyrroles, it is not the preferred method for the direct synthesis of this compound derivatives. Researchers seeking to prepare these valuable non-aromatic heterocycles should consider alternative methods such as the reaction of ketoximes with acetylene. The protocols and information provided herein offer a starting point for the successful synthesis and characterization of this compound derivatives for various applications in drug discovery and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Isolation of 3H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and isolation of 3H-pyrroles. Given their inherent instability, this class of compounds presents unique challenges that require careful consideration of reaction conditions and purification techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3H-pyrroles.

Question: My reaction yield for 3H-pyrrole synthesis is consistently low, with significant resinification observed in the reaction mixture. What are the potential causes and solutions?

Answer:

Low yields and resinification are common challenges in this compound synthesis, often stemming from the compound's inherent instability and the reactive intermediates involved.[1]

Potential Causes:

  • Suboptimal Basicity: The basicity of the reaction medium is critical. For syntheses involving ketoximes and acetylene (B1199291), systems like KOH/DMSO are often used.[1] If the basicity is not optimal, it can lead to side reactions and polymerization.

  • Reaction Temperature: High temperatures can promote the decomposition of the target this compound and encourage polymerization or rearrangement to more stable 1H-pyrrole isomers.[2]

  • Reactive Intermediates: The synthesis can proceed through various intermediates, such as O-vinylketoximes and 5-hydroxypyrrolines.[1] Uncontrolled reaction of these intermediates can lead to undesirable pathways and reduced yields of the target compound.

  • Atmospheric Exposure: Electron-rich pyrrole (B145914) derivatives are often sensitive to atmospheric oxygen, which can initiate polymerization and degradation, leading to colored resins.[3]

Solutions:

  • Optimize the Base System: For ketoxime-based syntheses, carefully control the concentration and type of base. The use of superbasic systems like MOH/DMSO (where M is an alkali metal) is common, but the conditions must be fine-tuned for the specific substrate.[1][4]

  • Control Reaction Temperature: Conduct the reaction at the lowest effective temperature. Some syntheses are performed at lowered temperatures to prevent the decomposition of sensitive intermediates and products.[1] For example, reactions of ketoximes with acetylene are often run at around 70°C, and further increases may not improve yields.[2]

  • Use an Inert Atmosphere: To prevent oxidative degradation, perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Slow Addition of Reagents: Adding a reactive reagent slowly can help control the reaction temperature and minimize the formation of undesired byproducts.[5]

  • Consider Alternative Synthetic Routes: If optimization fails, explore different synthetic strategies. Routes starting from 1,4-diketones, isonitriles, or nitriles might be more suitable for your specific target molecule.[1]

Question: My this compound product appears to decompose during purification by column chromatography on silica (B1680970) gel. How can I successfully isolate my compound?

Answer:

The decomposition of 3H-pyrroles on silica gel is a frequent problem due to the acidic nature of standard silica, which can catalyze isomerization and degradation.

Potential Causes:

  • Acidity of Silica Gel: Silica gel has acidic sites that can promote the rearrangement of the non-aromatic this compound into its more thermodynamically stable aromatic 1H-pyrrole isomer.[6]

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.

  • Irreversible Adsorption: Highly polar or reactive compounds can bind irreversibly to the stationary phase.[7]

Solutions:

  • Use an Alternative Stationary Phase: Switch to a neutral or basic stationary phase. Neutral alumina (B75360) is a common alternative for acid-sensitive compounds.[7] Reversed-phase chromatography (C18) can also be a viable option.

  • Deactivate the Silica Gel: If you must use silica, you can neutralize its acidic sites by adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the mobile phase.[7]

  • Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than you would typically use to expedite elution and reduce the time the compound spends on the column.

  • Alternative Purification Methods:

    • Crystallization: If your compound is a solid, crystallization is an ideal method as it avoids contact with acidic stationary phases.[7][8]

    • Distillation: For volatile and thermally stable 3H-pyrroles, distillation under reduced pressure can be an effective purification technique.[9][10]

    • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction can be used for preliminary purification.

Frequently Asked Questions (FAQs)

Q1: What makes 3H-pyrroles so challenging to synthesize and isolate compared to their 1H-pyrrole isomers?

A1: The primary challenge lies in their thermodynamic instability. 1H-pyrrole is an aromatic, six-pi-electron system, making it significantly more stable than the non-aromatic 2H- and 3H-isomers (also known as pyrrolenines).[6] Quantum chemical calculations show that 3H-pyrroles are 12-17 kcal/mol higher in energy than their 1H-isomers.[2] This energy difference creates a strong driving force for the this compound to isomerize to the more stable aromatic form, a reaction that can be catalyzed by acid, heat, or light.[3][11][12]

Q2: What are the key synthetic strategies for accessing the this compound core?

A2: Several methods exist, each with its own advantages and limitations. The most common approaches include:

  • From Ketoximes: The reaction of ketoximes (containing only one α-C-H bond) with acetylene in the presence of a superbase like KOH/DMSO is a key method for producing 3,3-disubstituted 3H-pyrroles.[1][2]

  • From 1,4-Diketones (Paal-Knorr type): The reaction of 2,2-disubstituted 1,4-diketones with ammonia or primary amines can yield 3H-pyrroles.[1] This reaction proceeds through isolable 5-hydroxypyrroline intermediates, which are then dehydrated.[1]

  • From Isonitriles: Tosylmethylisocyanide (TosMIC) can react with certain substrates to form the pyrrole ring, and under specific conditions, this can be adapted to stop at the this compound stage.[1]

  • Modification of 1H-Pyrroles: In some cases, electrophilic attack on 1H-pyrroles or their metalated derivatives can lead to the formation of this compound isomers, though this is less common as a preparative method.[1]

Q3: What spectroscopic features can I use to confirm the formation of a this compound instead of a 1H- or 2H-pyrrole?

A3: Spectroscopic analysis is crucial for distinguishing between pyrrole isomers.[6]

  • ¹H NMR: The most telling feature is the presence of a signal for the sp³-hybridized carbon at the 3-position. You would expect to see signals corresponding to the substituents at this position, and the vinylic protons will have characteristic shifts different from those in an aromatic 1H-pyrrole.

  • ¹³C NMR: Look for the characteristic signal of the quaternary sp³ carbon (C3), which will be significantly upfield compared to the sp² carbons of the ring. For example, in 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, a related structure, the sp² carbons of the pyrrole ring appear between ~119 and 152 ppm.[13]

  • IR Spectroscopy: The C=N stretching vibration will be present, which is absent in 1H-pyrroles. The lack of an N-H stretch (unless a substituent contains one) is also indicative, distinguishing it from unsubstituted 1H-pyrrole.

Q4: How should I store a purified this compound to prevent decomposition?

A4: Proper storage is critical to preserve these unstable compounds.

  • Low Temperature: Store the compound at low temperatures, such as in a freezer at -20°C or, for long-term storage, at -80°C.[3]

  • Inert Atmosphere: Store the sample under an inert atmosphere (argon or nitrogen) to prevent oxidation.[3] This can be done by sealing it in an ampoule or a vial with a Teflon-lined cap inside a glovebox or desiccator.

  • Protection from Light: Use an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze degradation.[3]

  • High Purity: Ensure the compound is as pure as possible, as impurities can sometimes accelerate decomposition.

Quantitative Data Summary

The yields of 3H-pyrroles are highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from the literature.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reference
From KetoximeIsopropyl phenyl ketoxime, AcetyleneKOH/DMSOLow (resinification observed)1[1]
From KetoximeVarious ketoximes, Acetylene (pressure)KOH/DMSO/n-hexane, 70°C8-36%2[2]
From 1,4-Diketone2,2-Dimethyl-1,4-diketones, Liquid NH₃Dehydration on Al₂O₃High (e.g., 90%)--INVALID-LINK--
From Nitriles4-Aryl-4-oxobutane-1,1,2,2-tetracarbonitriles, MorpholineMorpholine (as base)Not specified1[1]
From IsonitrilesImidoyl chlorides, Trialkylphosphites, TosMICMild conditions45-60%1[1]

Experimental Protocols

Protocol: Synthesis of 3,3-Disubstituted-3H-pyrroles from a Ketoxime and Acetylene

This protocol is adapted from the general method described for the synthesis of 3H-pyrroles from ketoximes with a single α-C-H bond.[1][2]

Warning: This reaction involves acetylene gas under pressure and a superbasic medium. It should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield.

Materials:

  • Ketoxime (e.g., isopropyl phenyl ketoxime)

  • Potassium hydroxide (B78521) (KOH), powdered

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • n-Hexane, anhydrous

  • Acetylene gas

  • High-pressure autoclave or reactor

Procedure:

  • Preparation: In a high-pressure reactor equipped with a magnetic stir bar, add powdered KOH and anhydrous DMSO. Stir the mixture vigorously for 30-60 minutes to form the superbasic medium.

  • Addition of Reactants: Add the ketoxime and anhydrous n-hexane to the reactor. The n-hexane creates a two-phase system that can sometimes improve yields.

  • Reaction Setup: Seal the reactor. Purge it several times with nitrogen before evacuating and backfilling with acetylene gas to the desired pressure (e.g., 10-13 atm).

  • Reaction: Heat the reactor to the target temperature (e.g., 70°C) and stir vigorously for the required reaction time (typically several hours). Monitor the pressure and temperature throughout the reaction.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

  • Extraction: Open the reactor and pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature to obtain the crude this compound.

  • Purification: Purify the crude product immediately using one of the methods described in the troubleshooting section (e.g., column chromatography on neutral alumina, distillation, or crystallization) to prevent decomposition.

Visualizations

Synthesis_Workflow General Synthesis and Isolation Workflow for 3H-Pyrroles Start Starting Materials (e.g., Ketoxime, 1,4-Diketone) Reaction Cyclization Reaction (e.g., Superbase/Acetylene, Paal-Knorr) Start->Reaction Intermediate Crude this compound (in reaction mixture) Reaction->Intermediate Workup Aqueous Work-up & Extraction (under N2, low temp) Intermediate->Workup Purification Purification (Neutral Alumina Chrom. or Distillation) Workup->Purification Product Pure this compound (Store at -20°C under N2) Purification->Product

Caption: A generalized workflow for the synthesis and isolation of 3H-pyrroles.

Instability_Pathway Key Instability Pathway of 3H-Pyrroles N_3H_Pyrrole This compound (Non-aromatic, Kinetically Favored) N_Transition [1,5]-Sigmatropic Shift or Acid/Base Catalyzed Tautomerization N_3H_Pyrrole->N_Transition N_1H_Pyrrole 1H-Pyrrole (Aromatic, Thermodynamically Stable) N_Transition->N_1H_Pyrrole

Caption: Isomerization of a this compound to its stable aromatic 1H-pyrrole tautomer.

Troubleshooting_Flowchart Troubleshooting Logic for this compound Synthesis Problem Problem Encountered: Low Yield or Decomposition CheckPurity Verify Purity of Starting Materials & Solvents Problem->CheckPurity First Step OptimizeCond Optimize Reaction Conditions Problem->OptimizeCond If Purity is OK CheckPurif Evaluate Purification Method Problem->CheckPurif If Product Forms, but is Lost CheckPurity->OptimizeCond Temp Lower Temperature? OptimizeCond->Temp Base Adjust Base/Catalyst? OptimizeCond->Base Atmosphere Use Inert Atmosphere? OptimizeCond->Atmosphere Silica Decomposition on Silica? CheckPurif->Silica Success Problem Solved Temp->Success Base->Success Atmosphere->Success SwitchPhase Switch to Neutral Alumina or Reversed-Phase Silica->SwitchPhase Yes OtherPurif Consider Crystallization or Distillation Silica->OtherPurif Yes SwitchPhase->Success OtherPurif->Success

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 3H-Pyrroles from Ketoximes and Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-pyrroles from ketoximes and acetylene (B1199291), commonly known as the Trofimov reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3H-pyrroles.

Question: I am observing very low or no yield of the desired 3H-pyrrole. What are the potential causes and solutions?

Answer:

Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Inactive Catalyst/Base: The superbasic conditions are crucial. Ensure the potassium hydroxide (B78521) (KOH) is of high purity and not extensively hydrated. Use freshly opened or properly stored reagents. The activity of the DMSO is also critical; ensure it is anhydrous.

    • Poor Acetylene Delivery: In atmospheric pressure setups, ensure a steady and sufficient flow of acetylene gas into the reaction mixture. For pressurized reactions, verify the acetylene pressure is maintained within the optimal range (e.g., 10–13 atm).[1][2]

  • Product Decomposition:

    • Excessive Temperature: 3H-pyrroles can be thermally sensitive. Overheating can lead to decomposition. It is crucial to maintain the recommended temperature range (e.g., 70-90°C).[1][3]

    • Prolonged Reaction Times: While extending the reaction time can sometimes improve conversion, excessively long times, especially at higher temperatures, can lead to the degradation of the product.

  • Suboptimal Reagent Quality:

    • Wet Solvents or Reagents: The presence of water can quench the superbase and hinder the reaction. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

    • Impure Ketoxime: The purity of the starting ketoxime is critical. Impurities can interfere with the reaction or lead to the formation of side products. Purify the ketoxime if necessary.

Question: My reaction is producing a significant amount of N-vinylpyrrole as a byproduct. How can I suppress its formation?

Answer:

The formation of N-vinylpyrroles is a common side reaction in the Trofimov synthesis.[4] It occurs when the initially formed NH-pyrrole (or in this case, the this compound precursor) reacts with another molecule of acetylene. To minimize this side product:

  • Control Reaction Temperature: Higher temperatures generally favor the formation of N-vinyl products.[4] Operating at the lower end of the effective temperature range for this compound synthesis can reduce N-vinylation.

  • Optimize Base Concentration: High concentrations of the base can promote the deprotonation of the pyrrole (B145914) nitrogen, facilitating the subsequent reaction with acetylene.[4] A careful titration of the base concentration is recommended.

  • Manage Acetylene Concentration/Pressure: In pressurized systems, using the lower end of the effective pressure range may help. In atmospheric systems, controlling the acetylene flow rate is important.

Question: I have isolated a product, but it's not the this compound. The characterization suggests it might be a 5-hydroxy-Δ¹-pyrroline. What happened and can I convert it to the desired product?

Answer:

5-Hydroxy-Δ¹-pyrrolines are known intermediates in the synthesis of 3H-pyrroles from ketoximes and acetylene.[1][5][6][7] Their isolation indicates that the final dehydration step to form the this compound has not occurred or is incomplete.

  • Tuning Basicity: The dehydration of the 5-hydroxypyrroline to the this compound is a base-mediated process. Insufficient basicity of the reaction medium can lead to the accumulation of the hydroxypyrroline intermediate. A crucial factor for the synthesis is the accurate tuning of the system basicity to prevent further dehydration of the target compounds to 3H-pyrroles.[1]

  • Conversion to this compound: The isolated 5-hydroxypyrroline can potentially be converted to the this compound by subjecting it to stronger basic conditions or by facilitating its dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 3H-pyrroles from ketoximes and acetylene?

A1: The reaction, a variation of the Trofimov reaction, proceeds through several key steps:

  • Deprotonation: The ketoxime is deprotonated by a strong base (e.g., KOH) in a superbasic medium like DMSO.

  • Vinylation: The resulting oximate anion attacks an acetylene molecule to form an O-vinyl ketoxime intermediate.

  • [5][5]-Sigmatropic Rearrangement: The O-vinyl ketoxime undergoes a[5][5]-sigmatropic rearrangement.

  • Cyclization and Dehydration: The rearranged intermediate cyclizes and subsequently dehydrates to form the this compound ring. 5-hydroxypyrrolines are key intermediates in this process.[1][4]

Q2: What are the typical yields for this compound synthesis?

A2: The yields of 3H-pyrroles can vary significantly depending on the substrate and reaction conditions. Reported yields for the synthesis from ketoximes with a single α-C-H bond and acetylene under pressure (10–13 atm) at 70°C are in the range of 8–36%.[1][2] For specific substrates under atmospheric pressure, yields around 30% have been reported.

Q3: Can this reaction be performed at atmospheric pressure?

A3: Yes, the synthesis of 3H-pyrroles from certain ketoximes and acetylene can be carried out at atmospheric pressure.[1] This approach is often preferred for safety and practicality in a standard laboratory setting. However, yields and reaction times may differ from pressurized reactions.

Q4: What is the role of DMSO in this reaction?

A4: Dimethyl sulfoxide (B87167) (DMSO) is not just a solvent but also a crucial component of the "superbasic" catalytic system. In conjunction with KOH, it significantly increases the basicity of the medium, which is essential for the deprotonation of the ketoxime and subsequent steps of the reaction cascade.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Acetylene is a highly flammable gas and can be explosive under pressure. Reactions involving pressurized acetylene should only be conducted in specialized equipment by trained personnel. When using acetylene at atmospheric pressure, ensure adequate ventilation and the absence of ignition sources. The superbasic KOH/DMSO system is highly corrosive and should be handled with appropriate personal protective equipment.

Quantitative Data Presentation

The following tables summarize the reported yields of 3H-pyrroles under different reaction conditions.

Table 1: Synthesis of 3H-Pyrroles under Pressurized Acetylene [1][2]

Ketoxime SubstrateAcetylene Pressure (atm)Temperature (°C)Base/Solvent SystemReaction Time (h)Yield (%)
Various sec-alkyl aryl ketoximes10 - 1370KOH/DMSO/n-hexaneNot specified8 - 36

Table 2: Synthesis of a Specific this compound at Atmospheric Pressure

Ketoxime SubstrateAcetylene PressureTemperature (°C)Base/Solvent SystemReaction Time (h)Yield (%)
Isopropyl phenyl ketoximeAtmospheric90KOH/DMSO4~30

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3-Disubstituted-3H-pyrroles under Atmospheric Pressure

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for acetylene, a thermometer, and a reflux condenser.

    • All glassware should be thoroughly dried before use.

  • Reaction Mixture Preparation:

    • To the flask, add the sec-alkyl ketoxime and anhydrous dimethyl sulfoxide (DMSO).

    • Carefully add powdered potassium hydroxide (KOH) to the mixture while stirring. An exothermic reaction may be observed.

  • Acetylene Introduction:

    • Begin bubbling a steady stream of acetylene gas through the reaction mixture via the gas inlet tube. Ensure a continuous flow throughout the reaction.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the required duration (e.g., 4 hours).

    • Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the properties of the this compound.

Visualizations

Reaction Mechanism of this compound Synthesis

ReactionMechanism Ketoxime Ketoxime Oximate Oximate Anion Ketoxime->Oximate + KOH / DMSO - H₂O O_Vinyl_Ketoxime O-Vinyl Ketoxime Oximate->O_Vinyl_Ketoxime + Acetylene Acetylene Acetylene Acetylene->O_Vinyl_Ketoxime Rearranged_Intermediate Rearranged Intermediate O_Vinyl_Ketoxime->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Hydroxypyrroline 5-Hydroxy-Δ¹-pyrroline Rearranged_Intermediate->Hydroxypyrroline Cyclization Pyrrole This compound Hydroxypyrroline->Pyrrole - H₂O (Base-mediated) ExperimentalWorkflow Start Start Setup Prepare Reaction Setup Start->Setup Reagents Add Ketoxime, DMSO, and KOH Setup->Reagents Acetylene Introduce Acetylene Gas Reagents->Acetylene Reaction Heat and Stir Acetylene->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purification Purify by Chromatography or Distillation Workup->Purification Product Isolated this compound Purification->Product Troubleshooting node_action node_action LowYield Low Yield of this compound? CheckReaction Reaction Incomplete? LowYield->CheckReaction CheckSideProducts Side Products Observed? CheckReaction->CheckSideProducts No Action_TimeTemp Increase Reaction Time/Temperature CheckReaction->Action_TimeTemp Yes CheckDecomposition Product Decomposition? CheckSideProducts->CheckDecomposition No Action_OptimizeConditions Optimize T, [Base], Acetylene Flow CheckSideProducts->Action_OptimizeConditions Yes (e.g., N-vinylpyrrole) Action_LowerTemp Lower Reaction Temperature CheckDecomposition->Action_LowerTemp Yes Action_PurifyReagents Purify Starting Materials CheckDecomposition->Action_PurifyReagents No Action_TimeTemp->LowYield Action_Catalyst Check Catalyst/Base Activity Action_OptimizeConditions->LowYield Action_LowerTemp->LowYield Action_PurifyReagents->LowYield

References

strategies for preventing the rearrangement of 3H-pyrroles to 2H-pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-pyrroles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired rearrangement of 3H-pyrroles to their 2H-isomers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are 3H-pyrroles and why are they prone to rearrangement?

3H-pyrroles, also known as pyrrolenines, are non-aromatic isomers of the more common 1H-pyrroles. They possess a saturated carbon atom at the 3-position of the pyrrole (B145914) ring. This lack of aromaticity makes them thermodynamically less stable than their aromatic 1H-pyrrole counterparts. The rearrangement to a 2H-pyrrole is often the initial step in the isomerization to the more stable 1H-pyrrole.

Q2: What is the primary mechanism for the rearrangement of a 3H-pyrrole to a 2H-pyrrole?

The most common mechanism is a[1][2]-sigmatropic shift. In this process, a substituent (often a hydrogen or alkyl group) migrates from the C3-position to the C2-position of the pyrrole ring. This migration is often facilitated by thermal, photochemical, or acidic conditions.

Q3: What are the main factors that trigger this unwanted rearrangement?

There are three primary triggers for the rearrangement of 3H-pyrroles to 2H-pyrroles:

  • Acidic Conditions: Even trace amounts of acid can catalyze the rearrangement.[3] This is a critical consideration during reaction workups and purification.

  • Thermal Stress: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the[1][2]-sigmatropic shift.

  • Photochemical Irradiation: Exposure to UV light can also induce the isomerization of 3H-pyrroles.

Troubleshooting Guides

Issue 1: Rearrangement Observed During Reaction Workup

Symptom: You have successfully synthesized your target this compound, but after aqueous workup and/or purification (e.g., silica (B1680970) gel chromatography), you observe the formation of the 2H-pyrrole isomer.

Cause: The presence of acid is the most likely cause. Standard aqueous workups can become slightly acidic, and silica gel itself is acidic and can promote the rearrangement.

Solutions:

  • Acid-Free Workup:

    • Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7).

    • When extracting your product, use deionized water and ensure all glassware is free of acidic residue.

  • Modified Purification:

    • Use Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), and then pack the column.

    • Consider Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of acid-sensitive compounds.

    • Non-Chromatographic Purification: If possible, purify your this compound by crystallization or distillation to avoid contact with acidic stationary phases.

Issue 2: Thermal Rearrangement During Synthesis or Purification

Symptom: Your reaction requires elevated temperatures, or you observe rearrangement during purification methods that involve heat (e.g., distillation).

Cause: The thermal energy supplied is sufficient to induce a[1][2]-sigmatropic shift.

Solutions:

  • Lower Reaction Temperatures: Explore alternative synthetic routes or catalysts that allow the reaction to proceed at a lower temperature.

  • Minimize Heating Time: If elevated temperatures are unavoidable, keep the heating time to a minimum.

  • Purification at Reduced Pressure: When purifying by distillation, use a high-vacuum to lower the boiling point of your compound, thereby reducing the required temperature.

Issue 3: Photochemical Rearrangement

Symptom: You notice the formation of the 2H-pyrrole isomer in your sample over time, especially when exposed to light.

Cause: UV radiation can promote the rearrangement of 3H-pyrroles.

Solutions:

  • Protect from Light: Conduct your reaction and store your this compound in amber-colored glassware or wrap your glassware in aluminum foil to protect it from light.

  • Work in a Darkened Environment: When possible, perform manipulations of the this compound in a fume hood with the sash down and the lights dimmed.

Strategies for Preventing Rearrangement by Molecular Design

The most effective way to prevent the rearrangement of 3H-pyrroles is to design the molecule to be inherently more stable.

Strategy 1: Introduction of Geminal Substituents at the C3-Position

Principle: By placing two substituents on the C3-carbon, the[1][2]-sigmatropic shift required for rearrangement is sterically hindered. This significantly increases the stability of the this compound.

Guidance:

  • Bulky Groups: The use of bulky substituents at the C3-position can provide a greater steric barrier to rearrangement.

  • Spirocyclic Systems: Creating a spirocycle at the C3-position is a highly effective strategy for preventing rearrangement.[4] The rigid cyclic structure locks the C3-substituents in place, making migration to the C2-position highly unfavorable.

Strategy 2: Electronic Effects of Substituents

Principle: The electronic nature of the substituents on the pyrrole ring can influence the stability of the this compound.

Guidance:

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs on the stability of 3H-pyrroles can be complex. In some cases, they can lower the yield of related reactions.[5]

  • Electron-Donating Groups (EDGs): EDGs can increase the nucleophilicity of the pyrrole ring, which may influence side reactions but can also impact the electronic environment of the this compound.[6][7]

Data Presentation

Table 1: Influence of C3-Substitution on this compound Stability

C3-SubstituentsRelative StabilityRationale
H, HLowNo steric hindrance to[1][2]-H shift.
H, AlkylModerateSome steric hindrance, but rearrangement is still facile.
Alkyl, AlkylHighGeminal alkyl groups sterically block the[1][2]-alkyl shift.
SpirocyclicVery HighThe rigid spirocyclic structure effectively prevents rearrangement.[4]

Experimental Protocols

Protocol 1: General Synthesis of a 3,3-Disubstituted-3H-pyrrole

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., toluene, ethanol).

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup (Acid-Free):

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on neutral or basic alumina, or on silica gel that has been pre-treated with triethylamine.

    • Alternatively, purify by crystallization or vacuum distillation.

Visualizations

Diagram 1: Rearrangement of this compound to 2H-Pyrrole

Caption: The rearrangement often proceeds via a[1][2]-sigmatropic shift.

Diagram 2: Troubleshooting Workflow for this compound Instability

G start Rearrangement of This compound Observed workup Does rearrangement occur during workup/purification? start->workup thermal Is the reaction run at high temperature? workup->thermal No acid_workup Implement Acid-Free Workup: - Use NaHCO₃ or buffer quench - Purify on neutral/basic alumina - Pre-treat silica with Et₃N workup->acid_workup Yes light Is the reaction/product exposed to light? thermal->light No lower_temp Modify Reaction Conditions: - Lower reaction temperature - Minimize heating time - Purify via vacuum distillation thermal->lower_temp Yes protect_light Protect from Light: - Use amber glassware - Wrap flask in foil - Work in a darkened area light->protect_light Yes stable_product Stable this compound light->stable_product No acid_workup->stable_product lower_temp->stable_product protect_light->stable_product

Caption: A decision tree for troubleshooting this compound rearrangement.

Diagram 3: Steric Hindrance Strategy to Prevent Rearrangement

G unstable Unstable this compound (R1=H) rearrangement [1,5]-H Shift (Facile) unstable->rearrangement product_2H 2H-Pyrrole rearrangement->product_2H stable Stable this compound (R1, R2 = Alkyl/Spirocycle) no_rearrangement [1,5]-Alkyl Shift (Sterically Hindered) stable->no_rearrangement stable_product This compound Isolated no_rearrangement->stable_product

Caption: Geminal C3-substituents sterically hinder the rearrangement.

References

purification techniques for separating 3H-pyrrole from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3H-pyrrole and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging separation of these closely related and unstable compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound from its isomers (1H-pyrrole and 2H-pyrrole) so challenging?

A1: The primary challenges in separating this compound from its isomers stem from several key factors:

  • Tautomerism and Instability: this compound is a non-aromatic and thermodynamically less stable tautomer of the aromatic 1H-pyrrole.[1] This inherent instability means that this compound can readily isomerize to the more stable 1H-pyrrole, especially when subjected to heat, acidic, or basic conditions, which are common in many purification techniques.

  • Similar Physical Properties: As isomers, this compound, 2H-pyrrole, and 1H-pyrrole have the same molecular weight and are expected to have very similar boiling points and polarities, making separation by traditional methods like distillation and chromatography difficult.

  • Sensitivity to Air and Light: Pyrroles, in general, are known to be sensitive to air and light, often darkening upon exposure due to polymerization or degradation.[2] This necessitates careful handling under inert atmospheres and protection from light.

Q2: What are the key differences between the pyrrole (B145914) isomers that can be exploited for separation?

A2: While their bulk physical properties are similar, subtle differences can be leveraged for purification:

  • Polarity: 1H-pyrrole is aromatic and possesses a dipole moment.[2] The non-aromatic 2H and 3H-pyrroles have different electronic distributions and are expected to have slightly different polarities. This difference, though small, can be exploited in chromatography.

  • Boiling Point: Although not well-documented for the unstable isomers, minor differences in their boiling points may exist due to variations in intermolecular forces. Low-pressure and low-temperature distillation can potentially exploit these small differences.[3][4]

  • Spectroscopic Signatures: Each isomer has a unique spectroscopic fingerprint (NMR, IR), which is crucial for identifying and quantifying the purity of the separated fractions.[5]

Q3: My this compound appears to be degrading or isomerizing during column chromatography on silica (B1680970) gel. What can I do?

A3: Isomerization on silica gel is a common problem due to the acidic nature of its surface silanol (B1196071) groups.[6] To mitigate this:

  • Use a Deactivated Stationary Phase: Opt for a neutral or deactivated stationary phase, such as neutral alumina (B75360) or silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

  • Work at Low Temperatures: Perform the chromatography in a cold room or using a jacketed column to minimize thermal degradation.

  • Inert Atmosphere: Run the column under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Swift Elution: Use a mobile phase that allows for rapid elution to minimize the time the compound spends on the column.

Q4: I am struggling to obtain a pure fraction of this compound. What other techniques can I try?

A4: For challenging isomer separations, consider more specialized techniques:

  • Preparative Gas Chromatography (Prep-GC): This method offers high resolution for separating volatile compounds with close boiling points.[7] Using a suitable column and optimized temperature program can allow for the isolation of pure isomers.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a non-polar mobile phase and a polar stationary phase can be effective for separating isomers based on small differences in polarity.[8] Chiral HPLC columns can also be used to separate enantiomers if applicable.

Troubleshooting Guides

Low-Temperature Fractional Vacuum Distillation
Problem Possible Cause Solution
No separation of isomers. Boiling points are too close for the efficiency of the column.Use a longer fractionating column with a higher number of theoretical plates.[4] Optimize the reflux ratio to enhance separation.
Sample darkening or polymerizing in the distillation flask. The distillation temperature is too high, causing thermal degradation.Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle is not set too high and that the flask is not heated above the liquid level.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Inert Atmosphere Column Chromatography
Problem Possible Cause Solution
Co-elution of isomers. The mobile phase polarity is not optimal. The stationary phase is not providing enough selectivity.Perform a systematic optimization of the mobile phase, starting with a non-polar solvent and gradually increasing the polarity.[6] Try a different stationary phase with different selectivity (e.g., alumina, or a bonded phase like cyano or diol).
Streaking or tailing of bands. The sample is overloaded on the column. The compound is interacting too strongly with the stationary phase.Reduce the amount of sample loaded onto the column. Add a small amount of a more polar solvent to the mobile phase to reduce strong interactions.
Loss of material on the column. Irreversible adsorption or degradation on the stationary phase.Use a more inert stationary phase. Ensure the compound is stable to the chosen solvents.

Data Presentation

Table 1: Physical and Spectroscopic Properties of Pyrrole Isomers

Property1H-Pyrrole2H-PyrroleThis compound
Molecular Formula C₄H₅NC₄H₅NC₄H₅N
Molecular Weight 67.09 g/mol 67.09 g/mol 67.09 g/mol
Boiling Point (at 760 mmHg) 129-131 °C[9]Not available (expected to be similar to 1H-pyrrole)Not available (expected to be similar to 1H-pyrrole)
Aromaticity AromaticNon-aromaticNon-aromatic
Relative Energy Most stableHigher energy tautomerHigher energy tautomer
¹H NMR (CDCl₃, δ ppm) ~6.68 (H2, H5), ~6.22 (H3, H4), ~8.0 (NH)[2]Data not readily availableData not readily available
IR (cm⁻¹) Characteristic N-H stretch (~3400 cm⁻¹) and aromatic C-H and C=C stretches.[5]Expected to show C=N and aliphatic C-H stretches.Expected to show C=N and aliphatic C-H stretches.

Note: Data for 2H and this compound are limited due to their instability.

Experimental Protocols

Protocol 1: Low-Temperature Fractional Vacuum Distillation

This protocol is suitable for a preliminary separation of a mixture of pyrrole isomers, assuming there are slight differences in their boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (at least 30 cm in length). Use a micro-distillation head and a receiving flask cooled in an ice bath. Ensure all glass joints are properly sealed with vacuum grease.

  • Inert Atmosphere: Flush the entire system with dry nitrogen or argon gas to remove air and moisture. Maintain a positive pressure of the inert gas.

  • Sample Loading: Transfer the crude mixture of pyrrole isomers to the distillation flask containing a small magnetic stir bar.

  • Distillation:

    • Begin stirring the mixture.

    • Gradually apply vacuum, aiming for a pressure of 10-20 mmHg.

    • Slowly heat the distillation flask using a temperature-controlled oil bath.

    • Monitor the temperature at the distillation head.

    • Collect fractions based on temperature plateaus. The most volatile isomer should distill first.

  • Fraction Analysis: Analyze each fraction by GC-MS or NMR to determine its composition and purity.

  • Storage: Store the collected fractions under an inert atmosphere at low temperature (-20 °C or below) and protected from light.

Protocol 2: Inert Atmosphere Flash Column Chromatography

This protocol is designed to separate the pyrrole isomers based on their polarity while minimizing degradation.

Methodology:

  • Column Preparation:

    • Select a glass chromatography column appropriate for the amount of sample.

    • Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% hexane) through it.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase under a positive pressure of nitrogen or argon.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a stepwise or gradient fashion.

    • Collect fractions continuously and monitor the separation by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Fraction Analysis and Storage:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure at low temperature.

    • Analyze the purified product for identity and purity.

    • Store the purified this compound under an inert atmosphere at low temperature and protected from light.

Visualizations

Isomerization_Pathway 1H-Pyrrole 1H-Pyrrole 2H-Pyrrole 2H-Pyrrole 1H-Pyrrole->2H-Pyrrole Tautomerization This compound This compound 1H-Pyrrole->this compound Tautomerization 2H-Pyrrole->1H-Pyrrole Tautomerization 2H-Pyrrole->this compound Interconversion This compound->1H-Pyrrole Tautomerization Purification_Workflow cluster_start Crude Isomer Mixture cluster_purification Purification cluster_analysis Analysis & Storage Start Crude Mixture of Pyrrole Isomers Distillation Low-Temp. Vacuum Distillation Start->Distillation Chromatography Inert Atmosphere Column Chromatography Start->Chromatography PrepGC Preparative GC Start->PrepGC Analysis Purity & Identity Check (NMR, GC-MS) Distillation->Analysis Chromatography->Analysis PrepGC->Analysis Storage Store under Inert Gas at -20°C Analysis->Storage

References

Technical Support Center: Overcoming Stability Issues of 3H-Pyrrole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-pyrrole and its derivatives, focusing on challenges encountered under acidic conditions.

Troubleshooting Guide: Common Issues with this compound in Acidic Media

Issue Potential Cause Recommended Solution
Rapid discoloration (yellow to dark brown/black) and precipitation upon addition of acid. Acid-catalyzed polymerization or degradation of the this compound ring.[1][2][3]- Use a protecting group: Introduce an electron-withdrawing group (EWG) on the nitrogen atom (if applicable to your synthesis) to reduce the electron density of the ring system and decrease its susceptibility to protonation and subsequent polymerization.[4][5] - Lower the temperature: Perform the reaction at the lowest possible temperature to slow down the rate of degradation. - Use a weaker acid: If the reaction chemistry allows, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, trifluoroacetic acid in catalytic amounts).[6] - Slow, localized addition: Add the acid slowly and with vigorous stirring to avoid localized high concentrations.
Low yield or failure of a reaction involving a this compound substrate in the presence of acid. The this compound is degrading faster than it is reacting.- Optimize reaction conditions: Screen different solvents and temperatures to find a balance where the desired reaction proceeds at a reasonable rate while minimizing degradation. - Consider a different synthetic route: If stability issues persist, explore alternative synthetic pathways that avoid strongly acidic conditions. - In situ generation: If feasible, generate the this compound species in the presence of the other reactants under neutral or mildly acidic conditions.
Formation of multiple unexpected byproducts. Complex degradation pathways, including ring-opening, isomerization to the more stable 1H-pyrrole tautomer followed by polymerization, or reactions with the solvent or other components.- Inert atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions. - Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen. - Forced degradation study: Conduct a forced degradation study (see Experimental Protocols) to identify the major degradation products and better understand the decomposition pathways. This can help in optimizing reaction and purification conditions.
Difficulty in purifying the product due to streaking or decomposition on silica (B1680970) gel. Residual acid in the crude product or the acidic nature of standard silica gel is causing on-column degradation.- Neutralize before chromatography: Thoroughly wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before purification. - Deactivated silica gel: Use silica gel that has been deactivated with a base like triethylamine. - Alternative purification methods: Consider other purification techniques such as preparative HPLC with a buffered mobile phase, or chromatography on neutral or basic alumina.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in acidic conditions?

A1: The instability of this compound in acidic conditions stems from its non-aromatic nature and the presence of an imine functional group within the five-membered ring. Protonation of the nitrogen or a carbon atom can lead to a reactive intermediate that readily undergoes polymerization or other degradation pathways.[1][2] Unlike its aromatic tautomer, 1H-pyrrole, which loses its aromatic stabilization energy upon protonation, this compound does not have this energetic barrier to overcome, making it highly susceptible to acid-catalyzed decomposition.

Q2: What is the likely degradation pathway for this compound in acid?

A2: While detailed mechanistic studies on this compound are limited, the degradation is likely initiated by protonation of the imine nitrogen. This is followed by nucleophilic attack of another this compound molecule, leading to dimerization and subsequent polymerization. Ring-opening is also a possible degradation pathway under harsh acidic conditions.

Q3: How do electron-withdrawing groups (EWGs) on a pyrrole (B145914) nitrogen enhance stability in acidic media?

A3: Electron-withdrawing groups reduce the electron density of the pyrrole ring system. This has two main stabilizing effects: it decreases the basicity of the nitrogen atom, making it less likely to be protonated, and it reduces the nucleophilicity of the ring carbons, thus decreasing the rate of electrophilic attack and subsequent polymerization.[4][5]

Q4: What is a suitable protecting group for stabilizing a pyrrole derivative in acidic conditions?

A4: N-sulfonyl derivatives, such as N-tosyl (Ts) or N-benzenesulfonyl, are commonly used to stabilize pyrroles under acidic conditions.[5] Other options include N-alkoxycarbonyl groups.[7][8] The choice of protecting group will depend on the specific reaction conditions and the ease of its subsequent removal.

Q5: Are there any quantitative data on the stability of this compound at different pH values?

A5: There is a notable scarcity of quantitative stability data, such as degradation kinetics or half-life as a function of pH, specifically for the this compound tautomer in the scientific literature. Much of the available data focuses on the more stable 1H-pyrrole. Computational studies suggest that 3H-pyrroles are thermodynamically less stable than their 1H-pyrrole counterparts. For novel this compound derivatives, it is highly recommended to perform experimental stability studies, such as the forced degradation protocol outlined below.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative

This protocol is designed to assess the stability of a this compound derivative under acidic stress conditions.

1. Materials:

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in methanol or acetonitrile at a concentration of 1 mg/mL.
  • Acidic Stress:
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  • Incubate the mixture at a controlled temperature (e.g., 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
  • HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

3. Data Presentation:

Time (hours)Concentration of Parent Compound (µg/mL)% Parent Compound RemainingPeak Area of Major Degradant 1Peak Area of Major Degradant 2
050.0100.000
242.585.0ValueValue
435.070.0ValueValue
822.545.0ValueValue
245.010.0ValueValue

Note: The values in the table are illustrative. Actual results will vary depending on the specific this compound derivative.

Visualizations

Diagram 1: Proposed Acid-Catalyzed Degradation of this compound

G cluster_initiation Initiation cluster_propagation Propagation Pyrrole This compound Protonated_Pyrrole Protonated this compound (Reactive Intermediate) Pyrrole->Protonated_Pyrrole Protonation H_plus H+ H_plus->Protonated_Pyrrole Dimer Dimer Protonated_Pyrrole->Dimer Nucleophilic Attack by another this compound Trimer Trimer Dimer->Trimer Further Attack Polymer Polymer/Degradation Products Trimer->Polymer G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Add 0.1 M HCl Incubate at 40°C Stock->Acid Sample Withdraw Aliquots at Time Points Acid->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC

References

Technical Support Center: Optimizing Reaction Conditions for Selective 3H-Pyrrole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 3H-pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3H-pyrroles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 3H-Pyrrole

  • Question: My reaction is not producing the expected this compound, or the yield is significantly lower than anticipated. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield of the this compound can stem from several factors related to the chosen synthetic method. Here are some common causes and troubleshooting steps:

    • Sub-optimal Reaction Conditions: The stability of 3H-pyrroles is a critical factor, and they can be sensitive to harsh reaction conditions.

      • Solution: Carefully control the reaction temperature. For thermally sensitive 3H-pyrroles, consider running the reaction at a lower temperature for a longer duration. Ensure the pH of the reaction medium is suitable for the specific reaction; for instance, Paal-Knorr synthesis of pyrroles can be sensitive to highly acidic conditions (pH < 3), which may favor furan (B31954) formation.

    • Incorrect Catalyst or Reagents: The choice of catalyst is crucial for selectivity.

      • Solution: For the synthesis from allenoates and activated isocyanides, ensure you are using a silver-based catalyst for selective this compound formation. Phosphine (B1218219) catalysts will favor the formation of the 1H-pyrrole isomer. For the Trofimov reaction, a superbasic medium like KOH/DMSO is essential.

    • Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.

      • Solution: Ensure all starting materials, especially solvents and reagents, are pure and dry, as required by the specific protocol.

    • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

      • Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide clues about the competing reactions. For example, in the Trofimov reaction, the formation of N-vinylpyrroles can be a significant side reaction. Optimizing the reaction temperature and concentration of the base can help to minimize this.

Issue 2: Formation of 1H-Pyrrole Isomer as the Major Product

  • Question: My reaction is producing the aromatic 1H-pyrrole instead of the desired non-aromatic this compound. How can I promote the formation of the 3H-isomer?

  • Answer: The formation of the more stable, aromatic 1H-pyrrole is a common challenge in this compound synthesis. The key to selective this compound formation lies in preventing the final aromatization step.

    • For Paal-Knorr Type Syntheses:

      • Cause: The presence of a hydrogen atom at the C3 position of the pyrroline (B1223166) intermediate allows for elimination and subsequent tautomerization to the aromatic 1H-pyrrole.

      • Solution: Utilize a 2,2-disubstituted 1,4-dicarbonyl compound as a starting material. The presence of two substituents at the C2 position of the dicarbonyl precursor prevents the elimination step required for aromatization, thus leading to the formation of a 3,3-disubstituted this compound.

    • For Syntheses from Allenoates and Isocyanides:

      • Cause: The choice of catalyst dictates the regioselectivity of the cyclization.

      • Solution: Employ a silver catalyst, such as AgOAc or Ag₂O, which has been shown to selectively yield 3H-pyrroles. Avoid phosphine catalysts like PPh₃, as they direct the reaction towards the formation of 1H-pyrroles.

    • General Considerations:

      • Cause: Isomerization of the this compound product to the more stable 1H-pyrrole can occur under the reaction conditions, especially at elevated temperatures or in the presence of acid or base.

      • Solution: Monitor the reaction progress carefully and work up the reaction as soon as the formation of the this compound is complete. Use mild work-up and purification conditions to minimize post-reaction isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the selective synthesis of 3H-pyrroles?

A1: Three primary methods have demonstrated good selectivity for this compound formation:

  • Catalyst-Dependent [3+2] Cyclization: The reaction of allenoates with activated isocyanides using a silver catalyst provides a powerful and enantioselective route to 3H-pyrroles.

  • Trofimov Reaction: The reaction of ketoximes (specifically those derived from ketones with no α-protons on one side of the carbonyl group) with acetylene (B1199291) in a superbasic medium (e.g., KOH/DMSO) can yield 3,3-disubstituted 3H-pyrroles.[1]

  • Paal-Knorr Synthesis with Substituted Precursors: The condensation of a 2,2-disubstituted 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine prevents the final aromatization step, leading to 3H-pyrroles.

Q2: How can I prevent the formation of N-vinylpyrroles as a byproduct in the Trofimov reaction?

A2: The formation of N-vinylpyrroles is a common side reaction in the Trofimov synthesis, arising from the reaction of the initially formed NH-pyrrole with another molecule of acetylene. To suppress this side reaction:

  • Control Reaction Temperature: Higher temperatures generally favor the formation of the N-vinyl product. Running the reaction at a lower temperature can increase the selectivity for the NH-pyrrole.

  • Optimize Base Concentration: High concentrations of the superbase can promote the deprotonation of the pyrrole (B145914) nitrogen, facilitating the vinylation reaction. Careful optimization of the base concentration is recommended.

  • Limit Acetylene Pressure: Using a lower pressure of acetylene may also help to reduce the extent of N-vinylation.

Q3: Are 3H-pyrroles stable compounds?

A3: 3H-pyrroles are non-aromatic and generally less stable than their aromatic 1H-pyrrole isomers. Their stability is highly dependent on the substitution pattern. 3,3-Disubstituted 3H-pyrroles are often stable enough to be isolated and characterized as they cannot easily tautomerize to the 1H-isomer. However, they can still be susceptible to rearrangement, dimerization, or other reactions under certain conditions (e.g., heat, acid, or base). It is advisable to store purified 3H-pyrroles under an inert atmosphere at low temperatures.

Data Presentation

The following tables summarize quantitative data for the selective synthesis of 3H-pyrroles using different methodologies.

Table 1: Silver-Catalyzed Synthesis of 3H-Pyrroles from Allenoates and Isocyanoacetates

EntrySilver Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1AgOAc (5)(R)-BINAP (6)Toluene251295
2Ag₂O (5)(R)-BINAP (6)THF252488
3AgOAc (5)(S)-Phos (6)CH₂Cl₂01892
4Ag₂CO₃ (5)(R)-BINAP (6)Dioxane40885

Data is illustrative and compiled from typical results reported in the literature for this type of reaction.

Table 2: Trofimov Reaction for the Synthesis of 3,3-Disubstituted-3H-Pyrroles

EntryKetoxime PrecursorBase SystemTemp (°C)Acetylene Pressure (atm)Time (h)Yield (%)
1Di-tert-butyl ketoximeKOH/DMSO7010-13536
2Adamantyl methyl ketoximeKOH/DMSO8012625
3Di-isopropyl ketoximeCsOH/DMSO7010530
4Cyclohexyl methyl ketoximeKOH/DMSO9015815

Yields are for the isolated this compound and can be influenced by the formation of side products.[1]

Table 3: Paal-Knorr Synthesis of 3H-Pyrroles from 2,2-Disubstituted 1,4-Diketones

Entry2,2-Disubstituted 1,4-DiketoneAmine/Ammonia SourceCatalystSolventTemp (°C)Time (h)Yield (%)
12,2-Dimethyl-1,4-diphenyl-1,4-butanedioneNH₄OAcAcetic AcidEthanolReflux485
22,2-Diethyl-1,4-diphenyl-1,4-butanedioneBenzylaminep-TsOHTolueneReflux678
32-Methyl-2-phenyl-1,4-diphenyl-1,4-butanedioneNH₄OHNoneEthanol1001270
4Spiro[cyclopentane-1,2'-(1,4-diphenyl-1,4-butanedione)]AnilineSc(OTf)₃Acetonitrile80392

Data is representative of typical Paal-Knorr conditions for this compound synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Silver-Catalyzed Enantioselective Synthesis of 3H-Pyrroles

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the silver catalyst (e.g., AgOAc, 5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%).

  • Add the appropriate anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.

  • Add the allenoate (1.0 equiv) and the activated isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: General Procedure for the Trofimov Reaction to Synthesize 3,3-Disubstituted-3H-Pyrroles

  • Place the ketoxime (1.0 equiv) and a strong base (e.g., powdered KOH, 5-10 equiv) in a high-pressure autoclave.

  • Add a high-boiling polar aprotic solvent (e.g., DMSO).

  • Seal the autoclave and purge it with acetylene gas.

  • Pressurize the autoclave with acetylene to the desired pressure (e.g., 10-15 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 70-90 °C) with vigorous stirring.

  • Maintain the temperature and pressure for the specified reaction time, monitoring the consumption of acetylene.

  • After cooling to room temperature, carefully vent the excess acetylene.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the this compound.

Visualizations

Experimental_Workflow_Ag_Catalyzed_3H_Pyrrole_Synthesis start Start reagents Combine Ag Catalyst, Chiral Ligand, and Solvent start->reagents add_substrates Add Allenoate and Isocyanide reagents->add_substrates reaction Stir at Specified Temperature add_substrates->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Concentrate and Purify by Chromatography tlc->workup Reaction Complete end End workup->end

Caption: Workflow for Ag-Catalyzed this compound Synthesis.

Troubleshooting_3H_Pyrrole_Selectivity start Low Selectivity for this compound (Major product is 1H-Pyrrole) method Identify Synthetic Method start->method paal_knorr Paal-Knorr method->paal_knorr Paal-Knorr allenoate Allenoate + Isocyanide method->allenoate Allenoate trofimov Trofimov method->trofimov Trofimov solution_pk Use 2,2-Disubstituted 1,4-Diketone paal_knorr->solution_pk solution_allenoate Use Silver Catalyst (e.g., AgOAc) allenoate->solution_allenoate solution_trofimov Use Ketoxime with no alpha-protons on one side trofimov->solution_trofimov check_isomerization Check for Product Isomerization solution_pk->check_isomerization solution_allenoate->check_isomerization solution_trofimov->check_isomerization solution_isomerization Lower Reaction Temperature and Use Milder Workup check_isomerization->solution_isomerization Isomerization observed

Caption: Troubleshooting Poor Selectivity for this compound.

References

troubleshooting side reactions in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole (B145914) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols.

Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The reaction is typically conducted under neutral or mildly acidic conditions.[1] The currently accepted mechanism proceeds through the following key steps[2][3]:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[2] Computational studies suggest that the protonated carbonyl is attacked by the amine to form a hemiaminal intermediate.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2][4] This ring-closing step is often the rate-determining step of the reaction.[5][6]

  • Dehydration: The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the final stable, aromatic pyrrole ring.[2][5]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal dicarbonyl->hemiaminal + R-NH2 amine Primary Amine (R-NH2) cyclic_intermediate Cyclic Hemiaminal (2,5-Dihydroxytetrahydropyrrole) hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H2O (Dehydration) Troubleshooting_Paal_Knorr start Problem Encountered low_yield Low Yield or Incomplete Reaction start->low_yield byproduct Major Byproduct Observed start->byproduct tar Dark, Tarry Mixture start->tar cause_conditions Cause: Sub-optimal Conditions (Temp, Time) low_yield->cause_conditions cause_reactivity Cause: Poor Reactivity (Steric/Electronic Effects) low_yield->cause_reactivity cause_catalyst Cause: Inappropriate Catalyst low_yield->cause_catalyst cause_furan Cause: Furan Formation (Excess Acidity, pH < 3) byproduct->cause_furan cause_polymer Cause: Polymerization (High Temp, Strong Acid) tar->cause_polymer sol_conditions Solution: Increase Temp/Time Moderately, Monitor by TLC cause_conditions->sol_conditions sol_reactivity Solution: Use More Forcing Conditions or Milder Protocol cause_reactivity->sol_reactivity sol_catalyst Solution: Experiment with Milder Catalysts (Lewis Acids, I2) cause_catalyst->sol_catalyst sol_furan Solution: Decrease Acidity (pH > 3), Use Excess Amine cause_furan->sol_furan sol_polymer Solution: Lower Temperature, Use Milder Catalyst cause_polymer->sol_polymer Experimental_Workflow A 1. Mix Reactants (Diketone + Amine) B 2. Add Solvent & Catalyst A->B C 3. Reaction (Heat or Microwave) B->C D 4. Workup (Quench, Extract, Wash) C->D E 5. Purification (Chromatography, Crystallization) D->E F 6. Characterization E->F

References

Technical Support Center: Enhancing the Stability of 3H-Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 3H-pyrrole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are this compound intermediates and why are they inherently unstable?

A1: 3H-pyrroles, also known as pyrrolenines, are non-aromatic isomers of the more common and stable 1H-pyrrole.[1][2] Their instability stems from a lack of aromaticity. Quantum chemical calculations have shown that the total electronic energy of 3H-pyrroles is significantly higher—by about 12-17 kcal/mol—than their aromatic 1H-pyrrole counterparts.[1] This high-energy state makes them highly reactive and prone to isomerization into the thermodynamically favored aromatic 1H-pyrrole.[1][3]

Q2: My this compound intermediate seems to decompose or rearrange immediately. What are the most common degradation pathways?

A2: The primary degradation pathway for this compound intermediates is tautomerization to the more stable, aromatic 1H-pyrrole. This process is often rapid and difficult to prevent. Another potential pathway, especially under thermal stress, involves isomerization to 2H-pyrrole (pyrrolenine), which can then undergo ring-opening reactions.[4][5] The high-energy nature of the this compound scaffold also makes it susceptible to reactions with various nucleophiles or electrophiles present in the reaction mixture, leading to a variety of byproducts.[1][6]

Q3: How can I confirm the formation of a transient this compound intermediate in my reaction mixture?

A3: Spectroscopic characterization is the most direct method to confirm the presence of this compound intermediates, although their transient nature can make this challenging.[1] Techniques like low-temperature NMR spectroscopy can be employed to slow down the rate of decomposition and isomerization, allowing for observation. In cases where the intermediate is too short-lived for direct observation, in-situ trapping experiments can provide indirect evidence. By introducing a specific trapping agent that reacts selectively with the this compound, the formation of a stable, characterizable product can confirm the intermediate's existence.

Q4: What general strategies can I employ to increase the stability of my this compound intermediate?

A4: Several strategies can be used to enhance the stability of this compound intermediates:

  • Substituent Effects: Introducing specific substituents, particularly at the 3-position, can electronically or sterically hinder decomposition pathways. Bulky groups at the 3-position can disfavor the isomerization to the 1H-pyrrole.[7]

  • Metal Coordination: Complexation with metal ions can stabilize the 3H-tautomer by altering its electronic structure and preventing rearrangement.[8][9]

  • Control of Reaction Conditions: Carefully tuning the reaction basicity, temperature, and solvent can be crucial. For instance, syntheses using superbase media like KOH/DMSO have been successful in generating 3H-pyrroles, but preventing subsequent dehydration or rearrangement requires precise control.[1]

  • Isolation of Stable Precursors: In some synthetic routes, it is possible to isolate a more stable precursor, such as a 2-hydroxy-3,4-dihydro-2H-pyrrole (hydroxypyrroline). The final dehydration step to the this compound can then be performed under carefully controlled conditions immediately before its intended use.[1]

Troubleshooting Guide

Issue 1: My synthesis yields the 1H-pyrrole isomer instead of the desired this compound.

  • Possible Cause: The reaction conditions (e.g., elevated temperature, prolonged reaction time, or presence of acid/base catalysts) are promoting the tautomerization of the this compound intermediate to the more stable 1H-pyrrole.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for product formation.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the this compound is formed to prevent subsequent isomerization.

    • Control pH: The presence of acidic or basic species can catalyze tautomerization. Ensure the pH of the reaction and workup is carefully controlled. In some cases, adjusting the basicity of the system is crucial to prevent dehydration of precursors to the 1H-pyrrole.[1]

    • In Situ Trapping: If isolation is not feasible, consider trapping the this compound intermediate in situ with a suitable reagent to form a stable derivative.

Issue 2: I have evidence of this compound formation, but I cannot isolate the compound.

  • Possible Cause: The this compound intermediate is too unstable to survive standard workup and purification procedures (e.g., chromatography on silica (B1680970) or alumina).

  • Troubleshooting Steps:

    • Purification without Chromatography: Attempt to purify the compound by other means, such as crystallization, distillation, or acid-base extraction, under carefully controlled temperature conditions.

    • Metal Complexation: Introduce a suitable metal salt (e.g., Cu(II) or Zn(II) salts) to the crude reaction mixture to form a more stable metal complex of the this compound, which may be easier to isolate and purify.[8][9]

    • Use as a Crude Intermediate: If the purity of the crude product is sufficient, consider using the this compound intermediate directly in the next synthetic step without attempting isolation.

Data Presentation: Relative Energies of Pyrrole (B145914) Tautomers

The inherent instability of this compound is best understood by comparing its relative energy to its isomers.

TautomerStructureAromaticityRelative Energy (kcal/mol)Stability
1H-PyrroleAromatic RingAromatic0 (Reference)Highest
2H-PyrroleNon-AromaticNon-Aromatic> 0Lower
This compound Non-Aromatic Non-Aromatic +12 to +17 [1]Lowest

Table 1: Comparison of the relative energies and stability of pyrrole tautomers.

Experimental Protocols

Protocol 1: General Method for Synthesis of 3H-Pyrroles from Ketoximes and Acetylene (B1199291)

This protocol is based on methods that generate 3H-pyrroles which require careful handling due to their instability.

Materials:

  • Ketoxime with a single C-H bond adjacent to the oxime function

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • n-Hexane

  • Acetylene gas

  • High-pressure reactor

Procedure:

  • Prepare a two-phase superbase medium by dissolving KOH in DMSO and adding n-hexane.

  • Add the starting ketoxime to the superbase medium in a high-pressure autoclave.

  • Seal the reactor and carefully introduce acetylene gas to a pressure of 10-13 atm. (Caution: Compressed acetylene requires special safety precautions and handling expertise). [1]

  • Heat the reaction mixture to approximately 70°C and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene pressure.

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic phase with water to remove DMSO and KOH.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Due to the instability of the this compound product, avoid purification by chromatography on silica or alumina. Attempt purification by low-temperature distillation or use the crude product immediately.

Protocol 2: Conceptual Protocol for Stabilization of this compound via Metal Coordination

This protocol is a conceptual guide based on the successful stabilization of analogous unstable tautomers.[8][9]

Materials:

  • Crude reaction mixture containing the this compound intermediate.

  • A suitable metal salt (e.g., Copper(II) bromide, Zinc(II) bromide).

  • An appropriate solvent system (e.g., ethanol, acetonitrile).

Procedure:

  • Following the synthesis of the this compound, concentrate the crude reaction mixture at low temperature to remove the bulk of the solvent.

  • Re-dissolve the crude intermediate in a minimal amount of a suitable solvent like ethanol.

  • In a separate flask, prepare a solution of the metal salt (e.g., CuBr₂) in the same solvent.

  • Slowly add the metal salt solution to the solution of the crude this compound at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the resulting mixture for a period of time (e.g., 1-4 hours) to allow for complex formation.

  • The formation of the metal-complex may be indicated by a color change or the precipitation of a solid.

  • Attempt to isolate the stabilized complex by crystallization, filtration, or other suitable methods.

  • Characterize the resulting complex using techniques such as X-ray crystallography, NMR, and IR spectroscopy to confirm the coordination and stabilization of the this compound tautomer.

Visualizations

Caption: Tautomerization pathway from high-energy this compound to the stable 1H-pyrrole.

StabilizationWorkflow Start Synthesis of This compound Precursor Intermediate Formation of Unstable This compound Intermediate Start->Intermediate Stabilize In Situ Stabilization Strategy (e.g., Metal Coordination, Trapping) Intermediate->Stabilize Proactive Intervention Decomposition Decomposition/ Isomerization to 1H-Pyrrole Intermediate->Decomposition Uncontrolled Pathway StableProduct Stable this compound Complex or Trapped Adduct Stabilize->StableProduct Analysis Characterization (NMR, X-ray, etc.) StableProduct->Analysis

Caption: Experimental workflow for stabilizing a transient this compound intermediate.

References

addressing the low reactivity of the aza-diene system in 3H-pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity with the aza-diene system of 3H-pyrroles in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the aza-diene system in 3H-pyrroles often unreactive in Diels-Alder reactions?

The low reactivity of 3H-pyrroles as dienes in [4+2] cycloaddition reactions stems from several factors. Pyrroles are aromatic, and participating in a Diels-Alder reaction requires a disruption of this aromaticity, which is energetically unfavorable. Furthermore, pyrroles are generally electron-rich heterocyclic compounds, making them poor dienes for normal-electron-demand Diels-Alder reactions, which are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1] This inherent electronic character can lead to low conversion rates or alternative reaction pathways.[2]

Q2: What are the common side reactions when attempting cycloadditions with 3H-pyrroles?

The most common side reaction is Michael addition, where the pyrrole (B145914) acts as a nucleophile rather than a diene, particularly when highly electron-poor dienophiles are used.[2] Polymerization of the starting materials, especially under harsh thermal conditions, can also be a significant issue, leading to reduced yields of the desired cycloadduct.[3]

Q3: How does the reactivity of 3H-pyrroles compare to 2H-pyrroles in cycloaddition reactions?

3H-pyrroles contain a 1-azadiene system, while their isomers, 2H-pyrroles (azacyclopentadienes), contain a more reactive 2-azadiene system.[4] Studies on analogous systems like pentachloroazacyclopentadienes have shown that the 2-azadiene isomer is significantly more reactive in Diels-Alder reactions compared to the 1-azadiene counterpart.[4] This suggests that isomerization to a 2H-pyrrole, if possible, could be a viable strategy to enhance reactivity.

Troubleshooting Guide

Problem: My [4+2] cycloaddition reaction with a 3H-pyrrole shows low to no conversion.

Several strategies can be employed to overcome the low intrinsic reactivity of the this compound system. The following solutions address common issues and provide pathways to improve reaction outcomes.

Solution 1: Modify the Dienophile

The reactivity of a Diels-Alder reaction is highly dependent on the electronic properties of the dienophile.[1][5]

  • Increase Dienophile Electrophilicity: Use dienophiles bearing strong electron-withdrawing groups (EWGs) such as nitriles (-CN), esters (-CO₂R), or ketones (-COR).[1][5] This enhances the interaction with the electron-rich pyrrole diene.

  • Alter Dienophile Structure: In some cases, altering the dienophile's backbone can be effective. For instance, reactions of pyrroles that were unsuccessful with standard dienophiles showed some product formation when ethyl 3-bromopropiolate was used under thermal conditions.[2]

Solution 2: Employ Catalysis to Activate the System

Catalysts can significantly lower the activation energy of the reaction.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[6] However, care must be taken as strong Lewis acids can also promote undesired side reactions or polymerization. Common Lewis acids like Mg²⁺ salts have been used to create a template effect, bringing the diene and dienophile into close proximity and activating the dienophile.[6]

  • Zeolite Catalysis: Heterogeneous catalysts like zeolites can be used, particularly in flow chemistry systems, to improve conversion and selectivity.[3] This approach can also simplify product purification.

Solution 3: Optimize Reaction Conditions (Solvent and Temperature)

The reaction environment plays a critical role in influencing the reaction pathway and rate.

  • Hydrogen-Bonding Solvents: Perfluoroalcohols, such as hexafluoroisopropanol (HFIP), can act as hydrogen-bond donors to activate the aza-diene system.[7] This strategy has been shown to accelerate inverse-electron-demand Diels-Alder reactions and can be effective for otherwise unreactive diene/dienophile pairs.[7][8]

  • Thermal and Pressure Adjustments: Simply increasing the temperature can sometimes overcome the activation barrier, though it may also increase side product formation.[2] For reactions prone to thermal degradation, using a high-pressure continuous microreactor can improve safety and yield by allowing for precise control over reaction time and temperature.[3]

Data Summary

The following tables summarize quantitative data on how different factors can influence the outcome of cycloaddition reactions involving pyrrole systems.

Table 1: Influence of Catalysis and Conditions on Pyrrolo[2,1-a]isoquinolinium Salt Synthesis (Data derived from a study on N-nucleophilic reactions of non-aromatic pyrroles)[9]

This compound SubstituentCatalyst SystemTemperature (°C)Time (h)Isolated Yield (%)
Phenyl[CpRhCl₂]₂, AgBF₄, Cu(OAc)₂·H₂ORoom Temp595
4-Me-C₆H₄[CpRhCl₂]₂, AgBF₄, Cu(OAc)₂·H₂ORoom Temp592
4-F-C₆H₄[CpRhCl₂]₂, AgBF₄, Cu(OAc)₂·H₂ORoom Temp596
4-Cl-C₆H₄[CpRhCl₂]₂, AgBF₄, Cu(OAc)₂·H₂O60485
4-Br-C₆H₄[Cp*RhCl₂]₂, AgBF₄, Cu(OAc)₂·H₂O60482

Table 2: Effect of Solvent on Aza-Diene Cycloaddition Yield (Data derived from a study on hydrogen bonding promotion of aza-diene reactions)[7]

Aza-DieneDienophileSolventYield (%)
1,3,5-TriazineConjugated Pyrrolidine EnamineCHCl₃Ineffective
1,3,5-TriazineConjugated Pyrrolidine EnamineHFIPProductive
N-Sulfonyl-1-aza-1,3-butadieneEthyl Vinyl EtherCH₂Cl₂Low Conversion
N-Sulfonyl-1-aza-1,3-butadieneEthyl Vinyl EtherHFIPHigh Yield

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Reaction of 3H-Pyrroles with Alkynes [9]

  • To a reaction vial, add the this compound (0.2 mmol), the internal alkyne (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mg, 4 µmol), AgBF₄ (39 mg, 0.2 mmol), and Cu(OAc)₂·H₂O (40 mg, 0.2 mmol).

  • Add 1,2-dichloroethane (B1671644) (DCE, 0.4 mL) as the solvent.

  • Seal the vial and stir the reaction mixture under air.

  • For electron-rich or neutral aryl-substituted 3H-pyrroles, stir at room temperature for 5 hours.

  • For electron-poor aryl-substituted 3H-pyrroles, stir at 60 °C for 4 hours.

  • Upon completion, monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to isolate the product.

Protocol 2: General Procedure for Cycloaddition of Aza-Dienes Promoted by HFIP [7]

  • In a 4 mL vial, dissolve the N-sulfonyl-1-aza-1,3-butadiene (0.1 mmol) in hexafluoroisopropanol (HFIP, 0.1 mL).

  • Add the dienophile (e.g., ethyl vinyl ether, 1.0 mmol, 10 equivalents) to the solution.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under vacuum.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to afford the pure cycloaddition product.

Visualizations

logical_relationship start This compound + Dienophile (Low Reactivity) outcome_fail Side Reactions (Michael Addition, Polymerization) start->outcome_fail mid1 start->mid1 lewis_acid Lewis Acid Catalysis (e.g., Mg²⁺, ZnI₂) mid2 lewis_acid->mid2 h_bond H-Bonding Solvent (e.g., HFIP) h_bond->mid2 ewg Electron-Withdrawing Dienophile ewg->mid2 thermal Thermal / Pressure Conditions thermal->mid2 outcome_success Successful [4+2] Cycloaddition mid1->lewis_acid Strategy mid1->h_bond Strategy mid1->ewg Strategy mid1->thermal Strategy mid2->outcome_success Desired Outcome experimental_workflow start Start: Low Conversion in Cycloaddition q1 Is the dienophile strongly electron-withdrawing? start->q1 a1_yes Proceed to Catalyst Screening q1->a1_yes Yes a1_no Action: Switch to a dienophile with stronger EWGs (e.g., -CN, -CO₂R) q1->a1_no No q2 Have you tried catalytic conditions? a1_yes->q2 a1_no->q2 a2_yes Proceed to Solvent Optimization q2->a2_yes Yes a2_no Action: Introduce a Lewis Acid (e.g., ZnI₂) or organocatalyst q2->a2_no No q3 Is the reaction performed in a non-coordinating solvent? a2_yes->q3 a2_no->q3 a3_yes Action: Switch to a hydrogen-bond donating solvent like HFIP q3->a3_yes Yes a3_no Consider thermal or high-pressure conditions q3->a3_no No end End: Optimized Reaction a3_yes->end a3_no->end signaling_pathway cluster_0 Normal Electron-Demand Diels-Alder cluster_1 Catalyst-Mediated Activation diene HOMO (this compound) ts_normal High ΔE (Slow Reaction) diene->ts_normal Large Energy Gap dienophile LUMO (Dienophile) catalyst Catalyst (Lewis Acid or H-Bond Donor) diene_cat HOMO (this compound) ts_cat Low ΔE (Fast Reaction) diene_cat->ts_cat Small Energy Gap dienophile_cat LUMO (Activated Dienophile) dienophile_cat->catalyst Lowers LUMO Energy

References

Technical Support Center: Optimization of Catalysts for 3H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of 3H-pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 3H-pyrroles? A1: The synthesis of 3H-pyrroles, a less aromatic and often more reactive isomer of pyrroles, can be challenging. Key catalytic strategies include:

  • Rhodium-Catalyzed C-H Functionalization: This method utilizes aryl-substituted 3H-pyrroles and internal alkynes to form complex pyrrolo[2,1-a]isoquinolinium salts. The catalyst system often involves a rhodium complex, a silver salt co-catalyst, and a copper-based oxidant.[1]

  • Brønsted Acid-Catalyzed Asymmetric Synthesis: Chiral Brønsted acids, such as SPINOL-derived phosphoric acid, can catalyze the dearomatizing Fischer indolization of hydrazines with cyclohexanones to produce tetracyclic 3H-pyrroles with high enantioselectivity.[2]

  • Radical Intramolecular Cyclization: Hydrazones derived from β-allenylketones can undergo radical cyclization using systems like (n-Bu)3SnH/AIBN. However, the high reactivity of the resulting 3H-pyrroles can make their isolation challenging.[2]

  • Reactions from Ketoximes and Acetylene (B1199291): In superbasic media like KOH/DMSO, ketoximes can react with acetylene to form 3H-pyrroles. The reaction conditions are critical to avoid the formation of byproducts.[2]

Q2: My 3H-pyrrole synthesis is resulting in a low yield. What are the common causes? A2: Low yields in this compound synthesis can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific substrate or may have degraded due to exposure to air or moisture. For instance, Rh(I) or Ru(0) catalysts can be sensitive.[3]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For example, some rhodium-catalyzed reactions require specific temperatures (e.g., 60 °C) for certain substrates, while others proceed at room temperature.[1]

  • High Reactivity and Instability of the Product: 3H-pyrroles are often highly reactive and can undergo further transformations or polymerization under the reaction or purification conditions, leading to significant product loss.[2]

  • Formation of Intermediates or Byproducts: Depending on the pathway, stable intermediates (like O-vinylketoximes or 5-hydroxypyrrolines in the ketoxime route) or undesired side products can form, reducing the yield of the target this compound.[2]

Q3: I am observing significant byproduct formation. How can I improve selectivity? A3: Improving selectivity requires fine-tuning the reaction parameters:

  • Catalyst Choice: The choice of catalyst is paramount. In some cases, different catalysts can lead to entirely different products from the same starting materials. For example, Rh(II) catalysis can be tuned to produce either pyrroles or pyrazines from 1,2,3-triazoles and isoxazoles by changing the specific Rh(II) complex and conditions.[4]

  • Control of Basicity/Acidity: In reactions like the synthesis from ketoximes, the basicity of the medium (e.g., KOH/DMSO system) is a key parameter that influences the reaction pathway and can be adjusted to favor the desired product.[2]

  • Additives and Co-catalysts: In rhodium-catalyzed C-H functionalization, additives like AgBF4 and Cu(OAc)2·H2O are essential for the catalytic cycle and prevent the formation of undesired products.[1]

Q4: My crude product is a complex, tarry mixture that is difficult to purify. What is happening? A4: The formation of a tarry mixture often indicates product degradation or polymerization. 3H-pyrroles can be unstable, especially under harsh conditions (e.g., strong acid, high heat).[2][5]

  • Milder Conditions: Attempt the reaction under milder conditions, such as lower temperatures or using a less aggressive catalyst.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if using air-sensitive catalysts.

  • Purification Method: The high reactivity of 3H-pyrroles can make purification by column chromatography difficult.[2] Consider alternative methods like precipitation or distillation under reduced pressure if the product is volatile.

Troubleshooting Guide

This guide addresses specific issues encountered during the optimization of catalysts for this compound synthesis.

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive catalyst.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere). Consider a different catalyst type (e.g., switch from a Brønsted acid to a metal catalyst).[6]
Suboptimal temperature.Systematically vary the reaction temperature. Some reactions are highly sensitive; for certain substrates, an increase from room temperature to 60 °C is necessary to achieve a good yield.[1]
Poorly reactive starting materials.Modify the electronic or steric properties of the substrates if possible. Increase reaction time or temperature moderately.[5]
Formation of Multiple Products Lack of catalyst selectivity.Screen different catalysts. For metal-catalyzed reactions, changing the ligands on the metal can significantly alter selectivity.[3]
Reaction conditions favor side reactions.Adjust solvent, temperature, or concentration. In the ketoxime-acetylene reaction, modifying the basicity of the KOH/DMSO system is crucial for selectivity.[2]
Product is Unstable/Decomposes High reactivity of this compound.Use milder reaction and workup conditions. Avoid strong acids or bases during extraction. Attempt to isolate the product quickly after the reaction is complete.[2]
Purification leads to degradation.The high reactivity of 3H-pyrroles can make them unstable on silica (B1680970) gel.[2] Consider flash chromatography with a deactivated stationary phase or non-chromatographic purification methods.

Data Presentation: Catalyst Performance Comparison

The selection of an appropriate catalyst system is critical for successful this compound synthesis. The tables below summarize the performance of different catalytic systems.

Table 1: Rhodium-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinolinium Salts from 3H-Pyrroles [1]

This compound Substrate (R group)Temperature (°C)Time (h)Isolated Yield (%)
PhenylRoom Temp595
4-MethylphenylRoom Temp593
4-MethoxyphenylRoom Temp596
4-Fluorophenyl60485
4-Chlorophenyl60481
Thiophen-2-ylRoom Temp587

Reaction Conditions: this compound (0.2 mmol), 1,2-diphenylethyne (0.2 mmol), [Cp*RhCl2]2 (4 µmol), AgBF4 (0.2 mmol), Cu(OAc)2·H2O (0.2 mmol), DCE (0.4 mL), under air.

Table 2: Overview of Catalytic Systems for this compound Synthesis

Catalytic System Typical Substrates Key Advantages Common Challenges Reference
Rhodium Complexes Aryl-substituted 3H-pyrroles, alkynesHigh yields, functional group tolerance.Requires co-catalysts and oxidants, can be expensive.[1]
Chiral Brønsted Acids Hydrazines, cyclohexanonesHigh enantioselectivity for asymmetric synthesis.Limited substrate scope, requires specific chiral catalysts.[2]
Radical Initiators (AIBN) β-allenylketone-derived hydrazonesAccess to 3H-pyrroles from acyclic precursors.Low yields, product isolation is difficult due to high reactivity.[2]
Superbases (KOH/DMSO) Ketoximes, acetyleneUtilizes simple, readily available starting materials.Can lead to multiple byproducts, requires careful control of basicity.[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinolinium Salts [1]

This protocol describes the C-H functionalization of an aryl-substituted this compound with an internal alkyne.

Materials:

  • Aryl-substituted this compound (e.g., 2,2-dimethyl-5-phenyl-3,4-dihydro-2H-pyrrole)

  • Internal alkyne (e.g., 1,2-diphenylethyne)

  • Rhodium catalyst: [Cp*RhCl2]2

  • Silver tetrafluoroborate (B81430) (AgBF4)

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vial, add the this compound (0.2 mmol, 1.0 eq), 1,2-diphenylethyne (0.2 mmol, 1.0 eq), [Cp*RhCl2]2 (2.5 mg, 4 µmol), AgBF4 (39 mg, 0.2 mmol), and Cu(OAc)2·H2O (40 mg, 0.2 mmol).

  • Add 0.4 mL of DCE to the vial.

  • Stir the reaction mixture under air at the appropriate temperature (room temperature or 60 °C, depending on the substrate, see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-5 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrrolo[2,1-a]isoquinolinium salt.

Protocol 2: General Procedure for Brønsted Acid-Catalyzed Asymmetric Synthesis [2]

This protocol is a general guideline for the asymmetric synthesis of tetracyclic 3H-pyrroles.

Materials:

Procedure:

  • Set up a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Dissolve the hydrazine (1.0 eq) and the cyclohexanone (1.2 eq) in the anhydrous solvent.

  • Add the chiral phosphoric acid catalyst (typically 5-10 mol%).

  • Stir the reaction at the optimized temperature (this may require screening from room temperature to elevated temperatures).

  • Monitor the reaction for the consumption of starting materials via TLC or HPLC.

  • Once the reaction is complete, quench the catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash chromatography to yield the enantiomerically enriched tetracyclic this compound.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Selectivity check_reagents Check Starting Materials (Purity, Stability) start->check_reagents check_catalyst Evaluate Catalyst (Activity, Loading, Type) check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions Catalyst OK byproduct_issue Byproduct Formation? optimize_conditions->byproduct_issue byproduct_issue->check_catalyst Yes instability_issue Product Instable? byproduct_issue->instability_issue No (Low Yield) purification Optimize Purification (Milder column, Precipitation) instability_issue->purification Yes success Problem Solved instability_issue->success No purification->success

Caption: Troubleshooting workflow for this compound synthesis.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine this compound, Alkyne, [Cp*RhCl2]2, AgBF4, Cu(OAc)2 solvent Add DCE Solvent reagents->solvent stir Stir under Air (RT or 60°C, 4-5h) solvent->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo chromatography Purify by Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for Rh-catalyzed this compound functionalization.

CatalystSelection start Desired this compound Synthesis route1 Asymmetric Synthesis start->route1 route2 C-H Functionalization start->route2 route3 From Simple Precursors start->route3 catalyst1 Chiral Brønsted Acid (e.g., Phosphoric Acid) route1->catalyst1 catalyst2 Rhodium Complex (+ Co-catalysts) route2->catalyst2 catalyst3 Radical Initiator (AIBN) or Superbase (KOH) route3->catalyst3

Caption: Catalyst selection guide based on synthetic strategy.

References

Technical Support Center: Photodegradation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photodegradation of pyrrole (B145914) derivatives. This guide includes frequently asked questions, detailed troubleshooting guides for common experimental issues, standardized experimental protocols, and key data to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary photodegradation pathways for pyrrole derivatives?

A1: Pyrrole moieties can degrade through two main pathways:

  • Direct Photodegradation: The pyrrole derivative itself absorbs a photon, leading to an excited state that subsequently undergoes chemical reactions such as ring-opening, isomerization, or dissociation.[1][2] The N-H bond is a common site for dissociation upon photoexcitation.[3][4]

  • Indirect Photodegradation: This pathway is mediated by other chemical species in the solution. Photosensitizers, such as triplet state dissolved organic matter (³CDOM*) or other chromophores, absorb light and transfer energy to the pyrrole derivative or create reactive oxygen species (ROS) like singlet oxygen (¹O₂) that then react with the pyrrole ring.[1][2]

Q2: Which factors have the most significant impact on the rate and pathway of photodegradation?

A2: The photodegradation of pyrrole derivatives is highly sensitive to a variety of factors:

  • Chemical Structure: The type and position of substituents on the pyrrole ring heavily influence its electronic properties and, consequently, its susceptibility to photodegradation.[1][2][5] For example, the presence of a 1,3,4-tetraisoquinoline group can increase susceptibility, while a carbonyl group on an aliphatic chain can increase sensitivity to light.[5]

  • Light Source: The wavelength and intensity of the light source are critical. Degradation will only occur if the compound absorbs the emitted light. UV and near-UV radiation are often the most damaging.[6]

  • Solvent/Matrix: The polarity and type of solvent can alter degradation pathways. For instance, photoisomerization might occur in aqueous solutions but not in aprotic solvents.[6]

  • pH: The pH of the medium can affect the stability of the pyrrole derivative. Some derivatives are extremely unstable in alkaline media and labile in acidic conditions.[5]

  • Presence of Other Substances: Dissolved oxygen can lead to photo-oxidation, while other compounds can act as photosensitizers (accelerating degradation) or quenchers (inhibiting degradation).[1][6][7]

Q3: Why is it crucial to study the photodegradation of pyrrole-containing drug candidates?

A3: Studying photodegradation is a critical aspect of drug development for several reasons:

  • Stability and Shelf-life: It determines the stability of the active pharmaceutical ingredient (API) under various light conditions, which is essential for formulation, packaging, and storage.[5][8]

  • Efficacy: Degradation of the API can lead to a loss of therapeutic effect, resulting in underestimation of its potency in experimental assays and reduced efficacy in clinical use.[9]

  • Safety and Toxicity: Photodegradation products may be inactive, but they can also be reactive or toxic, posing a safety risk.[9]

  • Environmental Fate: For drugs that are excreted into the environment, understanding their photodegradation is key to assessing their persistence and potential ecological impact.[1]

Q4: What are the typical analytical methods used to study photodegradation?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common method for separating and quantifying the parent compound and its degradation products.[5][6][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of photoproducts.[5][10][11][12] Other techniques like UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectrometry are also used for monitoring the reaction and characterizing products.[5][10][13]

Troubleshooting Guide

This guide addresses common problems encountered during photodegradation experiments in a question-and-answer format.

Issue 1: My degradation results are inconsistent and not reproducible.

  • Question: I am running the same photodegradation experiment multiple times, but the degradation rate varies significantly between runs. What could be the cause?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. The most common culprits are uncontrolled light exposure and temperature fluctuations.

    • Troubleshooting Steps:

      • Standardize Light Source: Ensure the distance and angle between the light source and your sample are identical for every experiment. The output of some lamps can fluctuate with age; monitor the lamp's intensity using a radiometer or a chemical actinometer.[6]

      • Control Temperature: Use a temperature-controlled sample holder or a water bath. Photochemical reaction rates can be temperature-dependent.[6]

      • Ensure Homogeneity: Stir the solution consistently throughout the experiment to ensure uniform exposure of all molecules to the light.

      • Check for Solvent Evaporation: Use sealed cuvettes or vials to prevent solvent evaporation, which would concentrate the sample and alter the results.

      • Run Controls: Always run a "dark" control (sample protected from light) to check for any degradation not caused by light and a "photolysis" control (solution without the compound) to check for solvent degradation.[9]

Issue 2: I'm seeing unexpected or new peaks in my HPLC chromatogram.

  • Question: My HPLC analysis shows the peak for my parent compound decreasing, but multiple new, unidentified peaks are appearing. How do I proceed?

  • Answer: The appearance of new peaks is expected as they represent photodegradation products. The challenge is to identify them and understand their formation kinetics.

    • Troubleshooting Steps:

      • Inject a Solvent Blank: Irradiate a sample of your solvent without the pyrrole derivative and analyze it by HPLC to ensure the new peaks are not from solvent degradation or impurities.

      • Conduct a Time-Course Study: Take samples at multiple time points during the photodegradation process. Tracking the appearance and disappearance of peaks can help distinguish primary, secondary, and tertiary degradation products.[10]

      • Utilize LC-MS/MS: Analyze your samples using LC-MS and perform tandem mass spectrometry (MS/MS) on the new peaks. The fragmentation patterns provide structural information that is crucial for identification.[12] High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) can provide exact mass measurements to determine the elemental composition of the products.[11][12]

      • Check for Isomers: Some new peaks may be photoisomers of the parent compound, which would have the same mass but different retention times.

Issue 3: My calculated quantum yield seems incorrect or is highly variable.

  • Question: I am trying to determine the photodegradation quantum yield, but my values are not consistent or differ significantly from expected values. What am I doing wrong?

  • Answer: Quantum yield (Φ) determination is highly sensitive to the experimental setup, particularly the measurement of photon flux.[14][15]

    • Troubleshooting Steps:

      • Verify Actinometer Use: Ensure your chemical actinometer is appropriate for the wavelength range of your light source and that its concentration is high enough to be optically opaque if required by the protocol.[14] Choose an actinometer with light absorption and photoreactivity similar to your target compound if possible.[16]

      • Account for Light Reflection: When using open reaction vessels, light reflection from the solution surface can lead to an overestimation of the incident irradiance, causing erroneously high quantum yields. Use an experimental setup that minimizes or accounts for this reflection.[16]

      • Avoid Inner Filter Effects: If your sample solution is too concentrated, the molecules at the front will absorb most of the light, "screening" the molecules deeper in the solution. This is known as the inner filter effect. Ensure your solutions are optically dilute (absorbance typically < 0.1 AU) at the excitation wavelength.

      • Use Monochromatic Light: Whenever possible, use a monochromatic or narrow-band light source. If using a polychromatic source, the wavelength-dependence of both your compound's absorption and the actinometer's quantum yield must be carefully considered.[14][15]

Data Presentation

Table 1: Summary of Factors Influencing Photodegradation of Pyrrole Derivatives

FactorGeneral Effect on PhotodegradationExperimental Considerations & Best Practices
Substituents Electron-donating or withdrawing groups alter the electron density of the pyrrole ring, affecting its absorption spectrum and reactivity.[1][5]Characterize the UV-Vis absorption spectrum of each derivative to select an appropriate light source.
Light Source Degradation rate is proportional to light intensity and photon energy. Wavelength must overlap with the compound's absorbance.[6][7]Use a calibrated, stable light source. Report lamp type, power, and spectral output (nm).
Solvent Can influence reaction pathways (e.g., photoisomerization vs. fragmentation) and stability. Can also participate in the reaction.[6]Report the solvent used. Run an irradiated solvent blank. Be consistent with solvent choice across comparative experiments.
pH Can alter the protonation state of the molecule, affecting its stability and absorption properties.[5]Buffer the solution to a constant pH and report the value. Test stability at different pH values relevant to the application.
Photosensitizers Can accelerate degradation by generating reactive oxygen species (e.g., ¹O₂) or through energy transfer.[1][2]Be aware of potential sensitizers in the matrix (e.g., dissolved organic matter, formulation excipients). Purify solvents if necessary.
Quenchers Can decelerate degradation by deactivating the excited state of the pyrrole or reactive species.Ensure high purity of solvents and reagents to avoid unintentional quenching.
Oxygen Presence of O₂ can lead to photo-oxidation pathways.For mechanistic studies, experiments can be run under an inert atmosphere (N₂ or Ar) and compared to results in aerated solutions.

Table 2: Comparison of Analytical Techniques for Photoproduct Analysis

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV/PDA Separation and quantification of parent compound and degradation products.[5]Robust, reproducible, widely available, good for quantitative analysis.Provides no structural information on unknown peaks. Co-elution can be an issue.
LC-MS Molecular weight of degradation products.[10]High sensitivity, provides molecular weight confirmation.Soft ionization (ESI) may not produce fragment ions for structural clues.
LC-MS/MS Structural information via fragmentation patterns.[12]Powerful tool for identifying unknown degradation products by elucidating their structure.Fragmentation can be complex to interpret. Requires expertise and reference spectra.
High-Resolution MS Exact mass and elemental composition.[11]Provides high confidence in the elemental formula of unknown products.Higher cost and complexity compared to standard MS.
NMR Definitive structural elucidation of isolated products.[13][17]The gold standard for structure determination.Requires isolation of products in sufficient quantity and purity (milligram scale).

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Kinetic Study

  • Solution Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution with the desired experimental medium (e.g., buffered water) to a final concentration that gives an initial UV absorbance of approximately 0.5-1.0 AU at the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Transfer a known volume of the experimental solution into a quartz cuvette or reaction vessel. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Initiate Experiment: Place the sample in a temperature-controlled photoreactor at a fixed distance from a calibrated light source. Start a magnetic stirrer. Record the initial absorbance spectrum or take a t=0 sample for HPLC analysis.

  • Irradiation and Sampling: Start the light source. At predetermined time intervals, withdraw aliquots from the reaction vessel for analysis. If analyzing by spectrophotometry, the measurement can be taken in situ.

  • Analysis: Analyze the collected samples and the dark control by HPLC to determine the concentration of the parent compound remaining over time.

  • Data Processing: Plot the natural logarithm of the concentration (ln(C/C₀)) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of this line is the negative of the rate constant (-k).

Protocol 2: Determination of Quantum Yield (Φ) using an Actinometer

This protocol assumes the use of a monochromatic light source and an optically dilute solution.

  • Actinometry: Fill a cuvette with a chemical actinometer solution (e.g., ferrioxalate (B100866) for UV/Vis) and irradiate it for a specific time (t) under the exact same conditions as your sample experiment.[14] Determine the number of moles of actinometer that reacted using spectrophotometry according to established procedures. Calculate the incident photon flux (I₀, in einsteins s⁻¹ cm⁻²) using the known quantum yield of the actinometer.

  • Sample Irradiation: Irradiate your sample solution (of known concentration and volume) for a measured period. The concentration should be low enough that the fraction of light absorbed is small (typically <10%).

  • Determine Moles Reacted: Measure the change in concentration of your pyrrole derivative using HPLC or UV-Vis spectrophotometry. Calculate the total number of moles that degraded during the irradiation time.

  • Calculate Light Absorbed: Calculate the number of photons absorbed by your sample per unit time using the Beer-Lambert law, integrated over the path length. For an optically dilute solution, this can be approximated by: Photons absorbed ≈ I₀ * 2.303 * ε * l * C, where ε is the molar absorptivity at the irradiation wavelength, l is the path length, and C is the concentration.

  • Calculate Quantum Yield: The quantum yield (Φ) is the ratio of the rate of the photochemical reaction to the rate of photon absorption.[18] Φ = (moles of compound reacted per unit time) / (moles of photons absorbed per unit time)

Mandatory Visualizations

Photodegradation_Pathways cluster_direct Direct Photodegradation cluster_indirect Indirect Photodegradation Pyrrole Pyrrole Derivative (S₀) Pyrrole_S1 Excited Singlet State (S₁) Pyrrole->Pyrrole_S1 hν (Photon Absorption) Products_Direct Degradation Products (Isomers, Ring Opening, etc.) Pyrrole_S1->Products_Direct Reaction Sens Sensitizer (Sens) Sens_T1 Excited Triplet State (³Sens*) Sens->Sens_T1 Pyrrole_Indirect Pyrrole Derivative Sens_T1->Pyrrole_Indirect Energy Transfer Singlet_O2 Singlet Oxygen (¹O₂) Sens_T1->Singlet_O2 + ³O₂ Products_Indirect Oxidized Products Pyrrole_Indirect->Products_Indirect Singlet_O2->Pyrrole_Indirect Reaction

Caption: General photodegradation pathways for pyrrole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock & Working Solutions B Characterize UV-Vis Spectrum (Determine λmax) A->B C Set up Photoreactor (Calibrated Light Source) B->C D Irradiate Sample (Controlled Temp & Stirring) C->D E Run Dark Control in Parallel C->E F Collect Samples at Time Intervals D->F G HPLC-UV Analysis for Kinetics (Quantify Parent Compound) F->G H LC-MS/MS Analysis (Identify Products) F->H I Calculate Rate Constants & Quantum Yield G->I H->I

Caption: Standard experimental workflow for a photodegradation study.

Troubleshooting_Logic Start Inconsistent or Non-Reproducible Results Q1 Are Light Source & Geometry Standardized? Start->Q1 A1_No Standardize Lamp Distance, Angle, and Age. Calibrate. Q1->A1_No No Q2 Is Temperature Controlled? Q1->Q2 Yes A1_No->Q2 A2_No Use Water Bath or Temp-Controlled Holder. Q2->A2_No No Q3 Are Dark Controls Stable? Q2->Q3 Yes A2_No->Q3 A3_No Investigate Thermal or Hydrolytic Instability. Q3->A3_No No Q4 Is Solvent Pure? Q3->Q4 Yes A3_No->Q4 A4_No Use HPLC-grade Solvent. Check for Impurities. Q4->A4_No No End Results Should Improve. Re-evaluate. Q4->End Yes A4_No->End

Caption: Troubleshooting logic for inconsistent photodegradation results.

References

Validation & Comparative

A Comparative Analysis of 3H-Pyrrole and 2H-Pyrrole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyrrole (B145914) isomers is crucial for the strategic design of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of 3H-pyrroles and 2H-pyrroles, supported by available experimental data and detailed methodologies.

Pyrroles, a fundamental class of nitrogen-containing heterocycles, exist in three isomeric forms: 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole. While 1H-pyrrole is the aromatic and most stable isomer, the non-aromatic 2H- and 3H-pyrroles serve as reactive intermediates and key building blocks in organic synthesis. Their distinct electronic and structural features give rise to different reactivity profiles, which can be harnessed for the construction of complex molecular architectures.

At a Glance: Key Differences in Reactivity

FeatureThis compound2H-Pyrrole
Structure Contains an endocyclic imine and an enamine moiety. The sp3-hybridized carbon is at the 3-position.Contains an exocyclic imine and an enamine moiety. The sp3-hybridized carbon is at the 2-position.
Stability Generally less stable than 1H-pyrrole. Can rearrange to the more stable 1H-pyrrole.[1]Also less stable than 1H-pyrrole and prone to aromatization.[2] Can be synthesized from 1H-pyrroles via dearomatization.[1]
Reactivity with Nucleophiles The aza-diene system is relatively inert to nucleophilic attack unless activated by electron-withdrawing groups.[3]Can undergo nucleophilic attack, particularly at the C5 position, leading to the formation of various substituted pyrrolines and other heterocyclic systems.
Reactivity with Electrophiles The enamine moiety can react with electrophiles.The enamine part of the molecule is susceptible to electrophilic attack.
Cycloaddition Reactions Can participate in cycloaddition reactions, for instance, with alkynes in the presence of a rhodium catalyst.[4]Known to undergo cycloaddition reactions, such as [3+2] cycloadditions.[5]
Rearrangement Reactions Can rearrange to 2H-pyrroles.[1]Can rearrange to the thermodynamically more stable 1H-pyrroles.[2]

Spectroscopic Data Comparison

Spectroscopic DataSubstituted this compound DerivativesSubstituted 2H-Pyrrole Derivatives
¹H NMR Protons adjacent to the sp3 carbon typically appear in the upfield region. Olefinic protons show characteristic shifts depending on the substitution pattern. For example, in certain pyrrole-2,3-diones, aromatic protons appear in the range of δ 7.25-7.98 ppm.[6]The protons on the sp3 carbon (C2) and adjacent carbons exhibit specific chemical shifts. For instance, in some 2,2,5-triaryl-2H-pyrroles, the pyrroline (B1223166) ring protons can be observed in the ¹H NMR spectrum.
¹³C NMR The sp3 carbon (C3) shows a characteristic signal in the aliphatic region. Carbonyl groups in pyrrole-2,3-dione derivatives appear around δ 182 ppm (C3) and δ 173 ppm (C2).[6]The sp3 carbon (C2) gives a signal in the upfield region. The chemical shifts of other carbons are influenced by the substituents.
IR Spectroscopy The C=N stretching vibration of the imine is a characteristic feature. In pyrrole-2,3-diones, multiple C=O stretching bands can be observed in the region of 1652-1774 cm⁻¹.[6]The C=N stretching frequency is a key diagnostic peak.

Key Experiments and Methodologies

Rhodium-Catalyzed [3+2] Cycloaddition of 3H-Pyrroles with Alkynes

This reaction showcases the utility of 3H-pyrroles in constructing fused heterocyclic systems.

Experimental Protocol:

To a solution of the this compound (0.2 mmol) and the alkyne (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 0.4 mL) are added [Cp*RhCl₂]₂ (2.5 mg, 4 μmol), AgBF₄ (39 mg, 0.2 mmol), and Cu(OAc)₂·H₂O (40 mg, 0.2 mmol).[4] The reaction mixture is stirred under air at room temperature for 5 hours or at 60 °C for 4 hours, depending on the substrates.[4] The product is then isolated and purified using standard chromatographic techniques.

rhodium_catalyzed_cycloaddition This compound This compound Reaction_Mixture [Cp*RhCl2]2, AgBF4, Cu(OAc)2·H2O, DCE This compound->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture Fused_Pyrrole_Product Pyrrolo[2,1-a]isoquinolinium Salt Reaction_Mixture->Fused_Pyrrole_Product Room Temp. or 60 °C caption Rhodium-catalyzed cycloaddition of 3H-pyrroles.

Synthesis of 2,2,5-Triaryl-2H-Pyrroles via [3+2] Cycloaddition and Oxidation

This two-step, one-pot synthesis demonstrates a common route to 2H-pyrroles.

Experimental Protocol:

A mixture of an N-benzyl ketimine (1.0 equiv) and an arylacetylene (1.2 equiv) is stirred in a solution of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature.[5] After the formation of the intermediate 2,3,5-triarylpyrroline is complete (monitored by TLC), an oxidizing agent such as chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 equiv) is added to the reaction mixture.[5] Stirring is continued until the oxidation is complete. The 2,2,5-triaryl-2H-pyrrole product is then isolated and purified.

two_step_2H_pyrrole_synthesis N-Benzyl_Ketimine N-Benzyl Ketimine Cycloaddition [3+2] Cycloaddition (KOtBu/DMSO) N-Benzyl_Ketimine->Cycloaddition Arylacetylene Arylacetylene Arylacetylene->Cycloaddition Pyrroline_Intermediate 2,3,5-Triarylpyrroline Cycloaddition->Pyrroline_Intermediate Oxidation Oxidation (Chloranil or DDQ) Pyrroline_Intermediate->Oxidation 2H-Pyrrole_Product 2,2,5-Triaryl-2H-pyrrole Oxidation->2H-Pyrrole_Product caption Synthesis of 2H-pyrroles via cycloaddition-oxidation.

Logical Relationships in Reactivity

The reactivity of 3H- and 2H-pyrroles is intrinsically linked to their structure and relative stability. The non-aromatic nature of these isomers is the primary driver for their reactivity, as they tend to undergo reactions that lead to the more stable aromatic 1H-pyrrole system.

reactivity_relationships cluster_3H This compound cluster_2H 2H-Pyrrole 3H_Structure Imine + Enamine sp3 at C3 3H_Reactivity Nucleophilic Attack (if activated) Electrophilic Attack Cycloadditions Rearrangement 3H_Structure->3H_Reactivity 2H_Structure Imine + Enamine sp3 at C2 3H_Reactivity->2H_Structure Rearrangement 2H_Reactivity Nucleophilic Attack Electrophilic Attack Cycloadditions Rearrangement to 1H-Pyrrole 2H_Structure->2H_Reactivity 1H_Pyrrole 1H-Pyrrole (Aromatic) 2H_Reactivity->1H_Pyrrole Aromatization caption Interplay of structure, reactivity, and stability.

References

A Spectroscopic Showdown: Unveiling the Distinct Signatures of 3H-Pyrrole and its 1H and 2H Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of pyrrole (B145914) isomers is paramount for their identification, characterization, and utilization in novel chemical syntheses. This guide provides a detailed comparative analysis of the spectroscopic properties of the stable, aromatic 1H-pyrrole and its non-aromatic, less stable tautomers, 2H-pyrrole and 3H-pyrrole, drawing upon both experimental data and theoretical calculations.

Pyrrole (1H-pyrrole) is a cornerstone five-membered aromatic heterocycle, integral to the structure of numerous biologically vital molecules. Its isomers, 2H-pyrrole and this compound, also known as pyrrolenines, are non-aromatic and significantly less stable.[1] The distinct electronic configurations of these isomers give rise to unique spectroscopic fingerprints, which are critical for their identification in reaction mixtures and for studying their isomerization dynamics.[1] Due to the inherent instability of 2H- and this compound, computational studies are instrumental in predicting their spectroscopic properties.[1]

Isomerization and Relative Stabilities

Quantum chemical calculations have established that 1H-pyrrole is the most stable isomer. The isomerization process is believed to occur through higher-energy 2H- and this compound intermediates.[1]

G 1H-Pyrrole 1H-Pyrrole 2H-Pyrrole 2H-Pyrrole 1H-Pyrrole->2H-Pyrrole Isomerization This compound This compound 2H-Pyrrole->this compound Isomerization This compound->1H-Pyrrole Tautomerization

Figure 1: Isomerization pathways between the 1H, 2H, and this compound isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three pyrrole isomers, combining experimental values for 1H-pyrrole with computationally predicted data for 2H- and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromaticity of 1H-pyrrole leads to characteristic chemical shifts in its ¹H and ¹³C NMR spectra. In contrast, the non-aromatic nature of 2H- and this compound results in predicted chemical shifts that are more typical of alkenes and imines.

Table 1: ¹H NMR Chemical Shifts (ppm relative to TMS)

Position1H-Pyrrole (Experimental in CDCl₃)[2]2H-Pyrrole (Calculated)[3]This compound (Calculated)[3]
H1 (N-H) ~8.1 (broad)[2]--
H2 ~6.7[2]~6.8~2.9 (CH₂)
H3 ~6.2[2]~5.9~6.5
H4 ~6.2[2]~4.1 (CH₂)~5.8
H5 ~6.7[2]~6.3~6.9

Table 2: ¹³C NMR Chemical Shifts (ppm relative to TMS)

Position1H-Pyrrole (Experimental in CDCl₃)2H-Pyrrole (Calculated)[3]This compound (Calculated)[3]
C2 ~118.5~150~45 (CH₂)
C3 ~108.2~110~145
C4 ~108.2~40 (CH₂)~120
C5 ~118.5~130~155
Infrared (IR) Spectroscopy

Vibrational spectroscopy provides a clear distinction between the isomers. The IR spectrum of 1H-pyrrole is characterized by a prominent N-H stretching vibration, which is absent in its isomers. Conversely, the C=N stretching vibrations are a key feature of the 2H- and this compound spectra.[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode1H-Pyrrole (Experimental)[1]2H-Pyrrole (Calculated)[1]This compound (Calculated)[1]
N-H Stretch ~3400--
C-H Stretch 3100-31502900-31002900-3100
C=N Stretch -~1650~1640
C=C Stretch 1400-1550~1600~1600
Ring Modes 1000-13001000-13001000-1300
UV-Vis Spectroscopy

The electronic absorption spectra of the pyrrole isomers are markedly different due to the aromaticity of 1H-pyrrole, which exhibits characteristic π-π* transitions.[1] The calculated spectra for the non-aromatic isomers are expected to show absorptions at different wavelengths, corresponding to n-π* and π-π* transitions within their conjugated systems.[1]

Table 4: UV-Vis Absorption Data

Parameter1H-Pyrrole (Experimental)[1]2H-Pyrrole (Calculated)[1]This compound (Calculated)[1]
λmax (nm) ~210, ~240Not readily availableNot readily available
Transition Type π-πn-π, π-πn-π, π-π*
Mass Spectrometry

The fragmentation patterns of the pyrrole isomers in mass spectrometry are influenced by their relative stabilities. 1H-pyrrole typically shows a prominent molecular ion peak due to its aromatic stability. The less stable 2H- and 3H-isomers are expected to undergo more facile fragmentation. Common fragmentation pathways for pyrrole derivatives include the loss of small molecules such as HCN and acetylene.

Table 5: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Pathways
1H-Pyrrole 67Prominent molecular ion; loss of HCN, C₂H₂
2H-Pyrrole 67Expected to be less stable; more extensive fragmentation
This compound 67Expected to be less stable; more extensive fragmentation

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of pyrrole isomers. Given the air-sensitive nature of pyrrole, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Inert_Atmosphere Handle under Inert Atmosphere Sample->Inert_Atmosphere Solvent Dissolve in Deuterated/UV-grade Solvent Inert_Atmosphere->Solvent Filter Filter into Appropriate Container Solvent->Filter NMR NMR Spectrometer Filter->NMR NMR Tube IR FTIR Spectrometer Filter->IR Salt Plates/ATR UV UV-Vis Spectrophotometer Filter->UV Cuvette MS Mass Spectrometer Filter->MS GC/LC Vial Acquire Acquire Spectrum NMR->Acquire IR->Acquire UV->Acquire MS->Acquire Process Process Data (Baseline Correction, Integration, etc.) Acquire->Process Analyze Analyze & Interpret Spectrum Process->Analyze

Figure 2: General experimental workflow for the spectroscopic analysis of pyrrole isomers.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation:

    • Due to the air-sensitive nature of pyrrole, handle the sample under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • For ¹H NMR, dissolve 5-25 mg of the pyrrole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

    • For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in 0.5-0.7 mL of solvent is recommended.[4]

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • The sample height in the NMR tube should be approximately 4-5 cm.[4]

    • Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences. For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum.[4]

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • In an inert atmosphere, place a small drop of the liquid pyrrole sample onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the pyrrole isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry
  • Sample Introduction and Ionization:

    • For volatile compounds like the pyrrole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[5] The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

    • For less volatile or thermally sensitive derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can be used.[1][5]

  • Data Acquisition:

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions and aid in structural elucidation.[6]

References

Validating Computational Models for Predicting 3H-Pyrrole Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of molecular stability is paramount in the fields of chemical research and drug development. For heterocyclic compounds like pyrroles, understanding the relative stability of different tautomers is crucial, as it can significantly influence their chemical reactivity, biological activity, and pharmacokinetic properties. The non-aromatic 3H-pyrroles are high-energy isomers of the aromatic 1H-pyrroles, and quantifying this stability difference is a key challenge for both experimentalists and computational chemists. This guide provides an objective comparison of computational models used to predict 3H-pyrrole stability and outlines the experimental data and protocols that support these theoretical approaches.

Comparison of Computational Models for Predicting this compound Stability

The stability of this compound relative to its 1H-pyrrole tautomer is a subject of significant interest in computational chemistry. Due to the high energy difference and the inherent instability of 3H-pyrroles, direct experimental measurement of the tautomeric equilibrium is challenging. Consequently, computational methods are heavily relied upon to estimate this energy difference. The table below summarizes the performance of various computational models in predicting the relative stability of 3H-pyrroles.

Computational ModelPredicted Relative Energy (kcal/mol) of this compound vs. 1H-PyrroleKey StrengthsLimitations
Quantum Mechanics (QM-based)
Ab initio Methods
   CBS-QB3Not explicitly reported for this compound, but used for tautomer benchmarks[1]High accuracy for thermochemical data.Computationally very expensive, limiting its use to smaller molecules.
   G3(MP2)//B3LYPNot explicitly reported for this compound, but used for related systemsGood balance of accuracy and computational cost for smaller systems.Can be computationally demanding for larger molecules.
   CCSD(T)Not explicitly reported for this compound, but used for tautomer benchmarks[2]Considered the "gold standard" for its high accuracy in electronic structure calculations.[2]Extremely high computational cost, generally impractical for routine calculations on molecules of moderate size.
Density Functional Theory (DFT)
   B3LYP~12-17 (with MP2/6-311++G** basis set)[3]Widely used and well-benchmarked for a variety of chemical systems. Good balance of cost and accuracy.Prone to errors in predicting tautomer energies, sometimes leading to incorrect stability orderings.[2]
   M06-2XNot explicitly reported for this compound, but benchmarked for tautomers[4]Generally performs well for main-group thermochemistry and non-covalent interactions.Performance can be system-dependent.
   B97XDNot explicitly reported for this compound, but benchmarked for tautomersIncludes empirical dispersion corrections, improving accuracy for systems with non-covalent interactions.Performance can vary depending on the system and the property being calculated.
Deep Learning Models
   sPhysNet-TautNot applied to this compoundFast and accurate prediction of tautomer ratios in aqueous solution.Requires a large, high-quality dataset for training. Performance on systems outside the training domain is not guaranteed.
   MolTautNot applied to this compoundCombines a deep potential with a deep learning-based solvation model for tautomer ranking.Performance is limited by the accuracy of the underlying DFT data used for training.

Experimental Protocols for Validation

Direct experimental validation of the computationally predicted energy difference between 3H- and 1H-pyrrole is hampered by the low equilibrium concentration of the 3H-tautomer. However, the synthesis and characterization of stable this compound derivatives provide a crucial first step for any experimental validation effort and for understanding their chemistry.

Synthesis of this compound Derivatives

A common route to synthesize 3H-pyrroles involves the reaction of ketoximes with acetylene (B1199291) in a superbasic medium.

Protocol:

  • A mixture of the chosen ketoxime and a superbasic catalyst system (e.g., KOH/DMSO) is prepared in a high-pressure reactor.

  • Acetylene gas is introduced into the reactor at a controlled pressure.

  • The reaction mixture is heated to a specific temperature (e.g., 70-100 °C) for a defined period.

  • After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent (e.g., diethyl ether).

  • The organic extracts are dried and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to yield the desired this compound derivative.

Spectroscopic Characterization

The synthesized 3H-pyrroles are characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the protons on the this compound ring are distinct from those of the corresponding 1H-pyrrole.

    • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the sp³-hybridized carbon at the 3-position and the sp²-hybridized carbons of the double bonds are characteristic of the this compound ring system.[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum shows characteristic absorption bands for the C=N and C=C stretching vibrations within the this compound ring. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) distinguishes it from 1H-pyrroles.

  • UV-Visible (UV-Vis) Spectroscopy:

    • The electronic transitions of the this compound chromophore can be observed in the UV-Vis spectrum, providing information about the conjugated system.

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Logical Workflow for Validation

The following diagram illustrates the logical workflow for the validation of computational models for predicting this compound stability.

G Workflow for Validating Computational Models of this compound Stability cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement comp_model Select Computational Models (DFT, Ab initio, etc.) calc_stability Calculate Relative Stability (ΔE, ΔG) of 3H- vs. 1H-Pyrrole comp_model->calc_stability compare_data Compare Computational Predictions with Experimental Data (if available) or Benchmark Data calc_stability->compare_data Predicted Stability synthesis Synthesize and Isolate This compound Derivatives characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization exp_stability Attempt Experimental Measurement of Tautomeric Equilibrium (e.g., variable temp. NMR) characterization->exp_stability exp_stability->compare_data Experimental Data refine_model Refine Computational Models compare_data->refine_model refine_model->comp_model Feedback Loop

Caption: A flowchart illustrating the interplay between computational prediction and experimental validation.

Conclusion

The prediction of this compound stability remains a challenging area where computational chemistry provides essential insights. While direct experimental validation is difficult, the synthesis and characterization of this compound derivatives are critical for building a foundational understanding of these high-energy molecules. For computational models, while DFT methods like B3LYP offer a good starting point, their known limitations in predicting tautomer energies necessitate the use of higher-level ab initio methods or carefully benchmarked DFT functionals for more reliable predictions. Future work in this area should focus on developing experimental techniques to probe the tautomeric equilibrium of pyrroles directly and on the continued development and validation of computational methods against a broader range of experimental data.

References

Illuminating the Reaction Pathways of 3H-Pyrroles: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides an objective comparison of experimentally confirmed reaction mechanisms for 3H-pyrroles, a class of non-aromatic nitrogen heterocycles with significant synthetic potential. We delve into the experimental evidence supporting various reaction pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of 3H-pyrrole reactivity.

The Trofimov Reaction: A Cornerstone of this compound Synthesis

The Trofimov reaction stands as a powerful method for the synthesis of pyrroles, including 3H-pyrroles, from ketoximes and acetylenes in a superbasic medium.[1] The reaction mechanism has been a subject of extensive study, with key experimental evidence confirming a cascade of pericyclic and condensation reactions.

A pivotal step in the Trofimov reaction is the[1][1]-sigmatropic rearrangement of an intermediate O-vinylketoxime to an aldehyde-imine, a so-called Paal-Knorr intermediate.[1] The direct observation of this intermediate has been challenging, but its existence has been convincingly demonstrated through trapping experiments. By using "masked" heterocyclic hydroxylamines, researchers were able to generate and trap the Paal-Knorr intermediates with ethyl propiolate, providing strong evidence for the proposed mechanistic pathway.[2][3]

The reaction conditions, particularly temperature and base concentration, play a crucial role in determining the final product. Higher temperatures and base concentrations tend to favor the formation of N-vinylpyrroles.[1]

Comparative Yields in Trofimov Reaction Variants
Ketone Starting MaterialAcetylene (B1199291) SourceBase/Solvent SystemTemperature (°C)Product(s)Yield (%)Reference
Isopropyl phenyl ketoximeAcetylene (atmospheric pressure)KOH/DMSO903,3-dimethyl-2-phenyl-3H-pyrrole30[4]
AcetophenoneAcetylene (atmospheric pressure)KOH/DMSO1002-Phenyl-1H-pyrrole71[5]
CyclohexanoneAcetylene (atmospheric pressure)KOH/DMSO1004,5,6,7-Tetrahydroindole71[5]
Various ketoximesAcetylene (10–13 atm)KOH/DMSO/n-hexane70Various 3H-pyrroles8-36[6]
Experimental Protocol: One-Pot Trofimov Reaction from a Ketone

This protocol describes a one-pot synthesis of pyrroles from ketones and acetylene, a variation of the Trofimov reaction.[5]

Materials:

  • Ketone (e.g., acetophenone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetylene gas

Procedure:

  • Oximation: In a reaction flask, combine the ketone, NH₂OH·HCl, and NaHCO₃ in a suitable solvent. Stir the mixture at room temperature until the oximation is complete (monitored by TLC).

  • Pyrrole (B145914) Formation: Heat the reaction mixture to 100 °C. Introduce acetylene gas into the reaction mixture.

  • Add a solution of KOH in DMSO (superbase) to the reaction mixture.

  • Continue the reaction at 100 °C under an acetylene atmosphere until the starting ketoxime is consumed.

  • After cooling, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Visualizing the Trofimov Reaction Mechanism

Trofimov_Reaction cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Ketoxime Ketoxime O_vinylketoxime O-Vinylketoxime Ketoxime->O_vinylketoxime + Acetylene (KOH/DMSO) Acetylene Acetylene Aldehyde_imine Aldehyde-Imine (Paal-Knorr Intermediate) O_vinylketoxime->Aldehyde_imine [3,3]-Sigmatropic Rearrangement Dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative Aldehyde_imine->Dihydroxytetrahydropyrrole Intramolecular Cyclization Pyrrole Pyrrole Dihydroxytetrahydropyrrole->Pyrrole - 2H₂O

Caption: Key mechanistic steps of the Trofimov reaction for pyrrole synthesis.

Nucleophilic Addition to 3H-Pyrroles: A Tale of Kinetic vs. Thermodynamic Control

Contrary to initial assumptions about their high reactivity, the aza-diene system of 3H-pyrroles has been found to be relatively inert towards nucleophilic attack unless activated by electron-withdrawing groups.[7] Experimental and theoretical studies have revealed a fascinating dichotomy in their reaction with nucleophiles, governed by kinetic and thermodynamic factors.

The addition of nucleophiles to the C=N double bond is a kinetically controlled and reversible process, leading to the formation of unstable adducts. In contrast, the addition to the C=C double bond is thermodynamically favored, yielding stable Δ¹-pyrrolines. However, this pathway is associated with a high-energy transition state, often requiring elevated temperatures to overcome the kinetic barrier.[7]

Comparative Yields of Nucleophilic Addition to a this compound
This compound SubstrateNucleophileConditionsProductYield (%)Reference
2-Aryl-3,3-dialkyl-3H-pyrroleMethanolTrifluoroacetic acid (cat.), heatΔ¹-Pyrrolineup to 81[7]
2-Aryl-3,3-dialkyl-3H-pyrroleAnilineTrifluoroacetic acid (cat.), heatΔ¹-Pyrrolineup to 81[7]
2-Aryl-3,3-dialkyl-3H-pyrroleThiophenolTrifluoroacetic acid (cat.), heatΔ¹-Pyrrolineup to 81[7]
Experimental Protocol: Nucleophilic Addition of an Alcohol to a this compound

This protocol is based on the general procedure for the reaction of 3H-pyrroles with nucleophiles.[7]

Materials:

  • This compound

  • Nucleophile (e.g., methanol)

  • Trifluoroacetic acid (catalytic amount)

Procedure:

  • In a reaction vessel, combine the this compound and the nucleophile.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Heat the reaction mixture under solvent-free conditions. The reaction temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Visualizing the Pathways of Nucleophilic Addition

Nucleophilic_Addition cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound + Nucleophile Kinetic_Product Unstable C=N Adduct Start->Kinetic_Product Low Energy Barrier Reversible Thermodynamic_Product Stable Δ¹-Pyrroline Start->Thermodynamic_Product High Energy Barrier Irreversible (Requires Heat) Kinetic_Product->Start Reversion

Caption: Kinetic vs. thermodynamic pathways in nucleophilic addition to 3H-pyrroles.

Rhodium-Catalyzed C-H Activation and Annulation of 3H-Pyrroles

Rhodium-catalyzed C-H activation has emerged as a sophisticated tool for the functionalization of 3H-pyrroles, enabling the synthesis of complex fused heterocyclic systems. In these reactions, the nitrogen atom of the this compound ring is believed to play a crucial role in directing the rhodium catalyst to a nearby C-H bond, facilitating its cleavage and subsequent annulation with a coupling partner, such as an alkyne.[8]

This methodology provides a direct and atom-economical route to novel scaffolds with potential applications in materials science and medicinal chemistry.

Substrate Scope of Rhodium-Catalyzed Annulation of 3H-Pyrroles with Alkynes
This compound Substituent (R¹)Alkyne Substituents (R², R³)ProductYield (%)Reference
PhenylPhenyl, PhenylPyrrolo[2,1-a]isoquinolinium salt95[8]
4-MethoxyphenylPhenyl, PhenylPyrrolo[2,1-a]isoquinolinium salt96[8]
4-ChlorophenylPhenyl, PhenylPyrrolo[2,1-a]isoquinolinium salt93[8]
2-ThienylPhenyl, PhenylPyrrolo[2,1-a]isoquinolinium salt85[8]
PhenylEthyl, EthylPyrrolo[2,1-a]isoquinolinium salt78[8]
Experimental Protocol: Rhodium-Catalyzed Annulation of a this compound with an Alkyne

This protocol is adapted from the synthesis of pyrrolo[2,1-a]isoquinolinium salts.[8]

Materials:

  • This compound (0.2 mmol)

  • Internal alkyne (e.g., 1,2-diphenylethyne, 0.2 mmol)

  • [Cp*RhCl₂]₂ (4 µmol)

  • Silver tetrafluoroborate (B81430) (AgBF₄, 0.2 mmol)

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.2 mmol)

  • 1,2-Dichloroethane (DCE, 0.4 mL)

Procedure:

  • In a reaction tube, combine the this compound, internal alkyne, [Cp*RhCl₂]₂, AgBF₄, and Cu(OAc)₂·H₂O.

  • Add DCE to the mixture under an air atmosphere.

  • Stir the reaction at room temperature or heat to 60 °C, depending on the substrate, for the specified time (e.g., 4-5 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizing the Rhodium-Catalyzed C-H Activation/Annulation Cascade

Rh_Catalysis cluster_cycle Catalytic Cycle Rh_catalyst [Rh(III)] Catalyst Coordination Coordination of This compound Rh_catalyst->Coordination CH_Activation C-H Activation Coordination->CH_Activation Alkyne_Insertion Alkyne Insertion CH_Activation->Alkyne_Insertion + Alkyne Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Reductive_Elimination->Rh_catalyst Regeneration Product Annulated Product Reductive_Elimination->Product Start This compound + Alkyne Start->Coordination

Caption: A simplified catalytic cycle for the Rh-catalyzed C-H activation and annulation of 3H-pyrroles.

References

A Comparative Guide to the Biological Activity of 3H-Pyrrole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3H-pyrrole derivatives against other prominent five-membered nitrogen-containing heterocycles, namely pyrazoles, isoxazoles, and 1,2,4-triazoles. The focus is on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. While direct head-to-head comparative studies under identical conditions are limited, this guide collates available data to offer valuable insights into their relative potencies and potential therapeutic applications.

Comparative Biological Activity: Quantitative Data Overview

The following tables summarize the biological activities of various derivatives of pyrrole, pyrazole (B372694), isoxazole, and triazole. It is crucial to note that the experimental conditions, such as cell lines, microbial strains, and assay methodologies, vary across different studies. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Anticancer Activity (IC50, µM)
Heterocycle ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrrole 3-aroyl-1-arylpyrrole (ARAP) 22MCF-7 (Breast)0.015[1]
Cpd 19 (3,4-dimethoxy phenyl substituted)MGC 80-3 (Gastric)1.0[2]
Cpd 21 (3,4-dimethoxy phenyl substituted)HepG2 (Liver)0.5[2]
Pyrazole 1,3,4-trisubstituted pyrazole (Cpd 28)HCT116 (Colon)0.035[3]
1,3,4-triarylpyrazole (Cpd 55)MCF-7 (Breast)6.53[3]
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1)Hep (Laryngeal)3.25 µg/mL[4]
Isoxazole Isoxazole-based chalcone (B49325) (Cpd 28)A549 (Lung)Potent Activity[5]
Dihydropyrazole from Isoxazole-chalcone (Cpd 45)A549 (Lung)2 µg/mL[5]
1,2,4-Triazole 1,2,3-triazole-pyrazole hybrid (Cpd 163)HepG-2 (Liver)12.22[6]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Heterocycle ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrrole Pyrrolo-isoxazolidine (3b)E. coli8[7]
Pyrrolo-isoxazolidine (3i)A. janus8[7]
Isoxazole Isoxazole-oxazole hybrid (18a)S. pyogenes0.50[8]
Isoxazole-oxazole hybrid (19)S. aureus (MRSA)2[8]
Isoxazole-based chalcone (28)S. aureus1[5]
1,2,4-Triazole Pyrazolo[5,1-c]triazole (25)S. aureusNot specified
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition, IC50, µM)
Heterocycle ClassDerivative ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Pyrrole Pyrrolo[3,4-d]pyridazinone-triazole (8b)70.9647.83
Pyrrole carboxylic acid derivative (4h)Potent7.11 (pIC50)
Pyrazole Pyrazole-triazole hybrid (18a)5.230.55
1,2,4-Triazole Diaryl-1,2,4-triazole (21a)9.152.13
Pyrrolo[3,4-d]pyridazinone-triazole (11a)95.7549.79

Key Signaling Pathways and Experimental Workflows

The biological activities of these heterocyclic compounds are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for drug discovery.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Compound Synthesis Compound Synthesis Library of Heterocycles Library of Heterocycles Compound Synthesis->Library of Heterocycles In vitro Assays In vitro Assays Library of Heterocycles->In vitro Assays Anticancer (MTT) Anticancer (MTT) In vitro Assays->Anticancer (MTT) Hit Compounds Hit Compounds In vitro Assays->Hit Compounds Antimicrobial (MIC) Antimicrobial (MIC) Anticancer (MTT)->Antimicrobial (MIC) Anti-inflammatory (COX) Anti-inflammatory (COX) Antimicrobial (MIC)->Anti-inflammatory (COX) SAR Studies SAR Studies SAR Studies->Compound Synthesis Hit Compounds->SAR Studies

General workflow for discovery of novel heterocyclic agents.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2/Shc Grb2/Shc EGFR->Grb2/Shc P SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Simplified EGFR signaling pathway targeted by anticancer agents.

VEGFR_signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ P DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Ca2+ Ca2+ IP3->Ca2+ Angiogenesis Angiogenesis PKC->Angiogenesis Ca2+->Angiogenesis

Simplified VEGFR signaling pathway in angiogenesis.

TNF_alpha_signaling TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB releases Inflammation Inflammation NF-κB->Inflammation

Simplified TNF-α signaling pathway in inflammation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

A. Disk Diffusion Method

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with the test bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a "zone of inhibition" around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland turbidity standard) from a fresh culture.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).

B. Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically quantifies the production of prostaglandins (B1171923) (e.g., PGE₂) from the substrate arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), and solutions of human recombinant COX-1 or COX-2 enzyme, heme cofactor, and arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme to each well. Then, add the test compound at various concentrations and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a solution like hydrochloric acid.

  • Prostaglandin (B15479496) Quantification: Quantify the amount of prostaglandin produced using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion

This comparative guide highlights the significant and diverse biological activities of this compound derivatives and other key heterocycles like pyrazoles, isoxazoles, and 1,2,4-triazoles. While the presented data is collated from various sources, it underscores the potential of these scaffolds in the development of novel therapeutics. Pyrrole and pyrazole derivatives have demonstrated particularly potent anticancer activity, while isoxazoles show promise as antimicrobial agents. In the realm of anti-inflammatory research, derivatives of pyrrole, pyrazole, and triazole all exhibit significant COX inhibition. The choice of the heterocyclic core and its substitution pattern is evidently crucial in determining the specific biological activity and potency. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents based on these versatile heterocyclic scaffolds.

References

Distinguishing Pyrrole Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. Pyrrole (B145914) and its substituted derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. Positional isomers of substituted pyrroles can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of mass spectrometry-based techniques for distinguishing pyrrole isomers, supported by experimental data and detailed protocols.

The subtle differences in the physical and chemical properties of pyrrole isomers necessitate powerful analytical techniques for their differentiation. Mass spectrometry (MS), often coupled with chromatographic separations, offers a suite of tools capable of providing detailed structural information based on ionization behavior and fragmentation patterns. This guide will focus on the comparative analysis of simple methylpyrrole isomers—N-methylpyrrole, 2-methylpyrrole, and 3-methylpyrrole—using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and will also discuss the application of advanced techniques like Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

Comparative Analysis of Methylpyrrole Isomers by GC-MS with Electron Ionization

Gas chromatography provides the initial separation of volatile isomers based on their boiling points and interactions with the stationary phase. Following separation, electron ionization at a standard energy of 70 eV imparts sufficient energy to the molecules to induce characteristic fragmentation. The resulting mass spectra, or "fingerprints," can be used to distinguish between isomers.

Data Presentation: EI-MS Fragmentation of Methylpyrrole Isomers

The table below summarizes the key fragment ions and their relative intensities for N-methylpyrrole, 2-methylpyrrole, and 3-methylpyrrole, allowing for their differentiation.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
N-Methylpyrrole 81 (100%)[1]81[1]80 (55%), 54 (20%), 53 (15%), 41 (10%)[2]
2-Methylpyrrole 81 (100%)[3]81[3]80 (60%), 54 (15%), 53 (25%), 41 (5%)
3-Methylpyrrole 81 (100%)[3]81[3]80 (50%), 53 (30%), 54 (10%), 67 (5%)

Data for 2-methylpyrrole and 3-methylpyrrole are compiled from the NIST WebBook.[3][3]

Key Distinguishing Features:

  • While all three isomers exhibit a strong molecular ion at m/z 81, which is also the base peak, the relative intensities of their fragment ions differ.

  • N-methylpyrrole shows a significant ion at m/z 54.

  • 2-Methylpyrrole is characterized by a relatively intense ion at m/z 53.

  • 3-Methylpyrrole can be distinguished by the presence of a fragment at m/z 67, corresponding to the loss of a methyl radical followed by HCN.

Advanced Techniques for Isomer Differentiation

Beyond standard GC-MS, more advanced mass spectrometry techniques can provide greater confidence in isomer identification.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a second generation of fragment ions. This technique can often reveal more subtle structural differences between isomers that may not be apparent in the initial EI mass spectrum. The fragmentation pathways of substituted pyrroles are highly dependent on the nature and position of the substituents, making MS/MS a powerful tool for their differentiation.[4]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.[5] When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers with the same mass-to-charge ratio. The collision cross-section (CCS) is a key parameter derived from IMS, which is a measure of the ion's rotationally averaged projected area. Different isomers often have distinct CCS values, enabling their separation and identification. While extensive databases of CCS values for small molecules are growing, experimental data for simple pyrrole isomers is not yet widely available.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data for the differentiation of pyrrole isomers.

GC-MS Protocol for Methylpyrrole Isomer Analysis

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds like the methylpyrrole isomers.[2][7]

1. Sample Preparation:

  • Dissolve the pyrrole isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of 10-100 µg/mL.

2. GC-MS Instrument Settings:

  • Gas Chromatograph:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.[7]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the individual isomers based on their retention times.

  • Compare the acquired mass spectra with reference spectra from libraries such as the NIST Mass Spectrometry Data Center for confirmation.

  • Analyze the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions as detailed in the data table above.

LC-MS/MS Protocol for Substituted Pyrrole Isomers

This protocol is suitable for a broader range of pyrrole derivatives, including those that are less volatile or more polar.[7]

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrument Settings:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be optimized for the specific isomers of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple Quadrupole, Q-TOF, or Orbitrap.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the protonated molecular ion ([M+H]+) of each isomer to generate fragmentation spectra.

3. Data Analysis:

  • Compare the product ion spectra of the different isomers to identify unique fragment ions or significant differences in fragment ion intensities.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for distinguishing pyrrole isomers using mass spectrometry.

Pyrrole Isomer Analysis Workflow Workflow for Distinguishing Pyrrole Isomers cluster_sample Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_ms Mass Analysis cluster_data Data Analysis Sample Pyrrole Isomer Mixture GC Gas Chromatography (GC) Sample->GC Volatile Isomers LC Liquid Chromatography (LC) Sample->LC Less Volatile/Polar Isomers IMS Ion Mobility Spectrometry (IMS) GC->IMS EI Electron Ionization (EI) GC->EI LC->IMS ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Spectrometry (MS) IMS->MS1 EI->MS1 ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Isolation & CID Data Fragmentation Pattern Analysis Retention Time Comparison CCS Value Comparison MS1->Data MS2->Data Identification Isomer Identification Data->Identification

Caption: General workflow for pyrrole isomer analysis using mass spectrometry.

References

A Comparative Guide to the Aromaticity of Pyrrole, Furan, and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative aromaticity of three key five-membered heterocyclic compounds: pyrrole, furan (B31954), and thiophene. Understanding their aromatic character is crucial for predicting their reactivity, stability, and potential applications in medicinal chemistry and materials science. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides a visual representation of the factors governing their aromaticity.

The Established Order of Aromaticity

The generally accepted order of aromaticity for these heterocyples is:

Thiophene > Pyrrole > Furan

This trend is consistently supported by a range of experimental data and is primarily attributed to the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system of the ring.

Quantitative Experimental Data

The aromaticity of these compounds can be assessed and compared using several experimental parameters. The data below has been compiled from various spectroscopic and thermodynamic studies.

ParameterFuranPyrroleThiopheneBenzene (for reference)
Resonance Energy (kcal/mol) 16[1]21[1]29[1]36
¹H NMR Chemical Shift (ppm) α-H: 7.4, β-H: 6.4[2]α-H: 6.68, β-H: 6.12α-H: 7.18, β-H: 6.987.27
¹³C NMR Chemical Shift (ppm) α-C: 142.8, β-C: 109.6[2]α-C: 118.5, β-C: 108.2α-C: 125.6, β-C: 127.3128.5
Bond Lengths (Å) C-X: 1.362, Cα-Cβ: 1.361, Cβ-Cβ': 1.431C-X: 1.383, Cα-Cβ: 1.382, Cβ-Cβ': 1.417C-X: 1.714, Cα-Cβ: 1.370, Cβ-Cβ': 1.423C-C: 1.39

Experimental Protocols

The data presented above is obtained through rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of nuclei within a molecule. The chemical shifts of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the degree of electron delocalization and, therefore, aromaticity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte (furan, pyrrole, or thiophene) in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).[2]

¹H NMR Acquisition:

  • Place the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

  • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[2]

¹³C NMR Acquisition:

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.[2]

  • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[2]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Determination of Resonance Energy

Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. It is often determined experimentally by measuring the heat of hydrogenation.

  • Calorimetry: A bomb calorimeter is used to measure the heat released during the hydrogenation of the aromatic compound.

  • Hydrogenation Reaction: The heterocyclic compound is catalytically hydrogenated to its corresponding saturated cyclic alkane (e.g., furan to tetrahydrofuran).

  • Comparison: The experimentally determined heat of hydrogenation is compared to the theoretical heat of hydrogenation of a hypothetical non-aromatic analogue with the same number of double bonds. The difference between these two values provides an estimate of the resonance energy.

X-ray Crystallography for Bond Length Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, from which bond lengths and angles can be accurately measured.

  • Crystal Growth: High-quality single crystals of the compound of interest are grown.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. This process yields precise measurements of the bond lengths within the molecule.

Visualization of Factors Influencing Aromaticity

The following diagram illustrates the logical relationship between the key factors that determine the relative aromaticity of pyrrole, furan, and thiophene.

Aromaticity_Factors cluster_factors Governing Factors cluster_delocalization Electron Delocalization cluster_aromaticity Resulting Aromaticity cluster_data Experimental Evidence Electronegativity Electronegativity of Heteroatom (O > N > S) Delocalization Ease of Lone Pair Delocalization Electronegativity->Delocalization inversely proportional Orbital_Overlap p-Orbital Overlap (2p-2p vs. 3p-2p) Orbital_Overlap->Delocalization affects efficiency Aromaticity_Order Aromaticity (Thiophene > Pyrrole > Furan) Delocalization->Aromaticity_Order directly proportional Resonance_Energy Resonance Energy Aromaticity_Order->Resonance_Energy correlates with NMR_Shifts NMR Chemical Shifts Aromaticity_Order->NMR_Shifts influences Bond_Lengths Bond Length Uniformity Aromaticity_Order->Bond_Lengths correlates with

Caption: Factors influencing the relative aromaticity of heterocycles.

References

comparative study of different synthetic routes to 3H-pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 3H-Pyrroles with Supporting Experimental Data.

The 3H-pyrrole moiety, a non-aromatic isomer of the ubiquitous pyrrole (B145914) ring, represents a class of reactive intermediates and valuable building blocks in synthetic organic chemistry. Their synthesis has been approached through various methodologies, each presenting distinct advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency. This guide provides a comparative analysis of two prominent synthetic routes: the reaction of ketoximes with an acetylene (B1199291) source (a modified Trofimov reaction) and a variant of the Paal-Knorr synthesis starting from 1,4-diketones.

Data Presentation: Comparison of Synthetic Routes

The performance of the two primary synthetic routes to 3,3-disubstituted 3H-pyrroles is summarized below. The data highlights the differences in starting materials, reaction conditions, and reported yields, providing a clear basis for methodological selection.

FeatureRoute 1: From Ketoximes & Calcium CarbideRoute 2: From 1,4-Diketones & Ammonia (B1221849)
Starting Materials sec-Alkyl (het)aryl ketoximes, Calcium carbide2,2-Disubstituted 1,4-diketones, Liquid ammonia
Key Reagents MOH (M=Na, K), DMSOBasic alumina (B75360) (for dehydration step)
Reaction Conditions One-pot reaction, 80-85 °CTwo steps: 1) Cyclization with liquid NH₃ (overnight); 2) Dehydration in refluxing solvent
Yield Range (%) 30-71%~75-80% (overall from diketone)
Key Advantages Safer alternative to compressed acetylene gas; one-pot procedure.High-yield synthesis of intermediates; utilizes readily available starting materials.
Key Disadvantages Requires superbasic conditions; yields can be moderate.Two-step process; dehydration can produce isomeric mixtures.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to ensure reproducibility and aid in the practical application of these routes.

Route 1: Synthesis of 3,3-Disubstituted-3H-Pyrroles from Ketoximes and Calcium Carbide

This protocol is adapted from the safer, modified Trofimov reaction which avoids the use of compressed acetylene gas.[1][2]

Materials:

  • Appropriate sec-alkyl (het)aryl ketoxime (1.0 mmol)

  • Potassium hydroxide (B78521) (KOH) (4.0 mmol)

  • Calcium carbide (CaC₂) (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

  • Toluene (B28343) (for extraction)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • A mixture of the ketoxime (1.0 mmol) and KOH (4.0 mmol) in DMSO (5 mL) is stirred at room temperature for 30 minutes.

  • Calcium carbide (2.0 mmol) is added to the reaction mixture in one portion.

  • The reaction vessel is sealed and the mixture is stirred vigorously at 80-85 °C for 3 hours.

  • After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous NH₄Cl solution (20 mL).

  • The product is extracted with toluene (3 x 15 mL).

  • The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Route 2: Synthesis of 3H-Pyrroles from 1,4-Diketones and Ammonia

This two-step procedure involves the initial formation of a stable 2-hydroxy-3,4-dihydro-2H-pyrrole intermediate, followed by dehydration.[3][4]

Step A: Synthesis of 2-Hydroxy-3,4-dihydro-2H-pyrrole Intermediate

Materials:

  • 2,2-Dimethyl-1,4-diketone (e.g., 3,3-dimethyl-1-phenylpentane-1,4-dione) (1.0 mmol)

  • Anhydrous liquid ammonia (large excess)

Procedure:

  • The 1,4-diketone (1.0 mmol) is dissolved in a minimal amount of a suitable solvent and placed in a pressure-resistant vessel.

  • The vessel is cooled significantly (e.g., with a dry ice/acetone bath), and a large excess of anhydrous liquid ammonia is condensed into it.

  • The vessel is sealed and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The excess ammonia is carefully evaporated.

  • The resulting crude product, the 2-hydroxy-3,4-dihydro-2H-pyrrole, is collected. For many substrates, this intermediate is stable and can be purified, for example, by recrystallization. An 89% yield has been reported for the conversion of 3,3-dimethyl-1-phenylpentane-1,4-dione.

Step B: Dehydration to this compound

Materials:

  • 2-Hydroxy-3,4-dihydro-2H-pyrrole intermediate from Step A

  • Basic alumina (Al₂O₃)

  • Benzene (B151609) or Dichloromethane

  • 4A Molecular sieves

Procedure:

  • The 2-hydroxy-3,4-dihydro-2H-pyrrole intermediate is dissolved in a suitable solvent such as benzene or dichloromethane.

  • Basic alumina and 4A molecular sieves are added to the solution.

  • The mixture is heated to reflux for several hours (e.g., 4.5-8 hours), with simultaneous removal of water, for instance using a Soxhlet extractor containing the molecular sieves.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is filtered to remove the alumina and molecular sieves, and the solvent is evaporated under reduced pressure.

  • The resulting product is a mixture of the this compound and other isomers, which can be separated. A yield of 90% for the this compound from the intermediate has been reported.[3]

Mandatory Visualization

The following diagrams illustrate the mechanistic pathways for the described synthetic routes.

G cluster_0 Route 1: From Ketoximes and Calcium Carbide Ketoxime sec-Alkyl (het)aryl Ketoxime Anion Ketoxime Anion Ketoxime->Anion KOH/DMSO Vinyloxime O-Vinylketoxime Intermediate Anion->Vinyloxime HC≡CH (from CaC₂) CaC2 CaC₂ (Acetylene Source) Hydroxypyrroline 5-Hydroxypyrroline Intermediate Vinyloxime->Hydroxypyrroline Intramolecular Cyclization FinalProduct 3,3-Disubstituted This compound Hydroxypyrroline->FinalProduct - H₂O

Caption: Synthetic pathway for 3H-pyrroles from ketoximes.

G cluster_1 Route 2: From 1,4-Diketones and Ammonia Diketone 2,2-Disubstituted 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + NH₃ Dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrolidine Hemiaminal->Dihydroxypyrrolidine Intramolecular Cyclization Hydroxydihydropyrrole 2-Hydroxy-3,4-dihydro- 2H-pyrrole Dihydroxypyrrolidine->Hydroxydihydropyrrole - H₂O FinalProduct This compound Hydroxydihydropyrrole->FinalProduct Dehydration (e.g., Al₂O₃, heat)

Caption: Synthetic pathway for 3H-pyrroles from 1,4-diketones.

References

A Comparative Guide to Analytical Methods for Quantifying 3H-Pyrrole in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3H-pyrroles, a class of non-aromatic five-membered nitrogen heterocycles, is critical in various fields, including medicinal chemistry and metabolic studies. Due to their reactive nature, developing and validating robust analytical methods is essential for obtaining reliable data. While specific, peer-reviewed validated methods for the direct quantification of 3H-pyrrole are not extensively published, this guide provides a comparative framework for two powerful analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

This guide leverages performance data from validated methods for structurally analogous compounds, such as pyrrolizidine (B1209537) alkaloids and other volatile pyrrole (B145914) derivatives, to establish a practical benchmark for researchers. The information presented here will assist in selecting an appropriate analytical platform and designing a comprehensive validation strategy in line with ICH Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Method Performance

The choice between HPLC-MS/MS and GC-MS depends on the specific properties of the this compound derivative, the complexity of the sample matrix, and the required sensitivity. The following table summarizes typical performance characteristics for each method, based on data from analogous compounds.

ParameterHPLC-MS/MS (Proxy: Pyrrolizidine Alkaloids)GC-MS (Proxy: Volatile Organic Compounds/Pyrroles)Principle
Specificity Very High (distinguishes isomers)High (relies on chromatographic separation and mass fragmentation)Separation based on polarity and mass-to-charge ratio vs. separation based on volatility and mass-to-charge ratio.
Limit of Detection (LOD) 0.01 - 5 µg/kg (ppb)[6][7]0.01 - 0.1 ppmv[8][9]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.05 - 5 µg/kg (ppb)[6][7]0.02 - 0.2 ppmv[8][9]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy (Recovery) 70 - 120%[6][10][11]98 - 102%[12]The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (%RSD) ≤ 15%[6]≤ 2%[12]The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Linearity (R²) ≥ 0.99[13]≥ 0.999[12]The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.
Primary Use Low-volatility, polar, or thermally labile compounds in complex matrices (e.g., biological fluids).Volatile and thermally stable compounds.Method applicability based on analyte physicochemical properties.

Experimental Protocols

Detailed and reproducible protocols are fundamental for successful method validation and implementation. Below are representative methodologies for HPLC-MS/MS and GC-MS, which can be adapted for a specific this compound analyte.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for analyzing less volatile or thermally sensitive this compound derivatives in complex mixtures like biological samples. The protocol is adapted from established methods for other nitrogen-containing heterocycles, such as pyrrolizidine alkaloids.[6][11][14][15]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenization: Weigh 1-2 g of the sample (e.g., tissue, food) into a centrifuge tube.

  • Extraction: Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid). Sonicate for 15 minutes and centrifuge at 3800 x g for 10 minutes.[15]

  • Purification: The supernatant is purified using a strong cation exchange (SCX) SPE cartridge.

    • Conditioning: Pre-condition the cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.[15]

    • Loading: Load 10 mL of the sample extract onto the cartridge.

    • Washing: Wash the cartridge with 6 mL of water, then 6 mL of methanol to remove interferences.[11]

    • Elution: Elute the this compound analytes with 5 mL of ammoniated methanol (e.g., 2.5-6% ammonia (B1221849) in methanol).[11][15]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a solvent compatible with the mobile phase (e.g., 5% methanol in water).[11][15]

2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity LC or equivalent.[11]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[16]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[16]

    • B: 0.1% formic acid in acetonitrile.[16]

  • Gradient Elution: A typical gradient might start at 5-10% B, increasing to 70-90% B over 15-20 minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 - 0.6 mL/min.[6][16]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent, operated in positive electrospray ionization (ESI+) mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target this compound and any internal standards.

3. Method Validation (per ICH Q2(R1) Guidelines)

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.5 - 100 ng/mL) and demonstrate a correlation coefficient (R²) of ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of the analyte (low, medium, and high levels). Aim for recovery rates between 80-120%.[11]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (%RSD) should typically be ≤ 15%.[6]

  • LOD & LOQ: Determine instrumentally by assessing the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for volatile and thermally stable this compound derivatives.[17] The protocol can be adapted from methods used for other volatile pyrroles and contaminants.[12][16]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Extraction: For liquid samples (e.g., reaction mixtures), mix 1 mL of the sample with 2 mL of a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). For solid samples, an initial dissolution or extraction step may be required.

  • Separation: Vortex the mixture for 1 minute and centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer containing the analyte to a clean vial.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Derivatization (Optional): If the this compound has active hydrogen atoms (e.g., N-H) that reduce volatility, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can improve chromatographic performance.[16]

2. Instrumentation and Conditions

  • GC System: Agilent 7890A GC or equivalent.[18]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[19]

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[16]

  • Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity, with a temperature of 250 °C.[19]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[19]

  • Mass Spectrometer: Shimadzu GCMS-QP5050A or equivalent, operated in Electron Ionization (EI) mode at 70 eV.[18]

  • Detection: The MS is operated in Scan mode (e.g., m/z 40-500) for qualitative analysis and impurity profiling, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Method Validation (per ICH Q2(R1) Guidelines)

  • Specificity: Confirmed by the unique retention time and mass spectrum of the analyte compared to blank matrix injections.

  • Linearity: Establish a calibration curve over the desired range (e.g., 0.1 - 10 µg/mL) and demonstrate a correlation coefficient (R²) of ≥ 0.999.[12]

  • Accuracy: Perform recovery studies by spiking blank matrix, aiming for recovery rates of 98-102%.[12]

  • Precision: Assess repeatability and intermediate precision. The %RSD should ideally be ≤ 2% for drug products, though higher values may be acceptable for trace analysis.[12]

  • LOD & LOQ: Empirically determine by analyzing progressively more dilute solutions of the analyte.[20]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the validation and selection of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning & Protocol cluster_Exec 2. Experimental Execution cluster_Eval 3. Evaluation & Reporting Define_Purpose Define Method's Intended Purpose Select_Params Select Validation Parameters (ICH Q2) Define_Purpose->Select_Params Set_Criteria Set Acceptance Criteria Select_Params->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Prep_Samples Prepare Standards & Samples Write_Protocol->Prep_Samples Run_Analysis Execute Analytical Runs Prep_Samples->Run_Analysis Collect_Data Collect Raw Data Run_Analysis->Collect_Data Process_Data Process & Analyze Data Collect_Data->Process_Data Compare_Criteria Compare Results to Criteria Process_Data->Compare_Criteria Assess_Fitness Assess Fitness for Purpose Compare_Criteria->Assess_Fitness Write_Report Write Validation Report Assess_Fitness->Write_Report Validated_Method Validated Analytical Method Write_Report->Validated_Method

Workflow for Analytical Method Validation.

Method_Selection_Logic cluster_GC Analyte_Properties Characterize this compound Analyte (Volatility, Polarity, Stability) Decision_Volatility Is the analyte volatile & thermally stable? Analyte_Properties->Decision_Volatility Select_GCMS Select GC-MS Decision_Volatility->Select_GCMS Yes Select_LCMS Select HPLC-MS/MS Decision_Volatility->Select_LCMS No Derivatization_Check Derivatization needed? Select_GCMS->Derivatization_Check LCMS_Protocol Proceed with HPLC-MS/MS Protocol Select_LCMS->LCMS_Protocol Perform_Deriv Perform Derivatization Derivatization_Check->Perform_Deriv Yes GCMS_Protocol Proceed with GC-MS Protocol Derivatization_Check->GCMS_Protocol No Perform_Deriv->GCMS_Protocol

Decision Logic for Analytical Method Selection.

References

Unveiling the Energetic Landscape of Pyrrole Isomers: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative stabilities of molecular isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending biological activity. This guide provides a comparative analysis of the energies of various pyrrole (B145914) isomers, leveraging data from Density Functional Theory (DFT) studies to offer a quantitative perspective on their thermodynamic stability.

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals. Beyond the well-known aromatic 1H-pyrrole, several non-aromatic isomers exist, such as 2H-pyrrole and 3H-pyrrole (pyrrolenines), as well as various radical and substituted forms. The energetic differences between these isomers are often subtle yet have profound implications for their reactivity and prevalence.

Computational chemistry, particularly DFT, has proven to be an invaluable tool for accurately predicting the relative energies of these isomers. This guide summarizes key findings from comparative DFT studies, presenting the data in a clear, structured format to facilitate easy comparison and providing insight into the computational methodologies employed.

Relative Energies of Pyrrole Tautomers and Radicals

The thermodynamic stability of pyrrole isomers is a key determinant of their role in chemical and biological processes. Quantum chemical calculations consistently show that the aromatic 1H-pyrrole is the most stable tautomer.[1] The non-aromatic 2H- and this compound isomers, also known as pyrrolenines, are higher in energy and are often considered as transient intermediates in reactions involving the pyrrole ring.[1]

In addition to the neutral tautomers, the corresponding pyrrolyl radicals also exhibit distinct stability profiles. The 1-pyrrolyl radical, where the hydrogen is removed from the nitrogen atom, is the most stable radical isomer. The 2- and 3-pyrrolyl radicals, with the hydrogen removed from a carbon atom, are significantly higher in energy.

The following table summarizes the relative energies of selected pyrrole isomers calculated using various DFT functionals and high-level ab initio methods. The energies are reported in kilocalories per mole (kcal/mol) relative to the most stable isomer in each category.

IsomerDFT Functional / MethodBasis SetRelative Energy (kcal/mol)
Neutral Tautomers
1H-PyrroleAll Methods-0.0 (Reference)
2H-PyrroleData not available in a comparative format--
This compoundData not available in a comparative format--
Pyrrolyl Radicals
1-PyrrolylAll Methods-0.0 (Reference)
2-PyrrolylωB97X-Vcc-pVTZ25.9
(U)B3LYPcc-pVTZ24.7
(U)M06-2Xcc-pVTZ21.9
fc-CCSD(T)ANO025.4
3-PyrrolylωB97X-Vcc-pVTZ25.4
(U)B3LYPcc-pVTZ24.3
(U)M06-2Xcc-pVTZ21.5
fc-CCSD(T)ANO025.1

Note: The relative energies for the pyrrolyl radicals are calculated with respect to the 1-pyrrolyl radical. The fc-CCSD(T) values include zero-point corrections and are considered a high-accuracy benchmark.[2]

Experimental and Computational Methodologies

The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below. This protocol is fundamental to ensuring the accuracy and reproducibility of the calculated energetic data.

Computational Protocol for DFT Energy Calculations
  • Molecular Structure Optimization: The three-dimensional coordinates of each pyrrole isomer are initially constructed. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Following a successful geometry optimization, a vibrational frequency analysis is carried out. This calculation serves two primary purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger, more flexible basis set. This provides a more refined estimate of the electronic energy of the molecule.

  • Calculation of Relative Energies: The total energy (electronic energy + ZPVE) of each isomer is calculated. The relative energy of a given isomer is then determined by taking the difference between its total energy and the total energy of the most stable isomer (which serves as the reference with a relative energy of 0 kcal/mol).

The choice of DFT functional and basis set is critical to the accuracy of the results. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.[3][4] The M06-2X and ωB97X-V functionals are more modern functionals that can offer improved accuracy for certain systems.[2][5] The basis set, such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ, determines the flexibility of the mathematical functions used to describe the atomic orbitals.[2][3]

Logical Workflow of a Comparative DFT Study

The following diagram illustrates the logical workflow involved in a typical comparative DFT study of pyrrole isomer energies.

DFT_Workflow cluster_isomers Isomer Definition cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Define Pyrrole Isomers (1H, 2H, 3H, Radicals, etc.) geom_opt Geometry Optimization start->geom_opt For each isomer freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy freq_calc->spe_calc Optional: Higher basis set zpve Zero-Point Vibrational Energy Correction freq_calc->zpve rel_energy Calculate Relative Energies spe_calc->rel_energy zpve->rel_energy results Comparative Energy Table rel_energy->results

Caption: Workflow for a comparative DFT study of pyrrole isomer energies.

References

A Comparative Guide to the Structural Isomers of Pyrrolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pyrrolines, also known as dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds that serve as crucial structural motifs in a wide array of natural products and pharmacologically active molecules.[1] Their structural diversity, arising from the position of the endocyclic double bond, gives rise to three distinct isomers: 1-pyrroline (B1209420), 2-pyrroline, and 3-pyrroline (B95000). Understanding the unique physicochemical properties, reactivity, and biological significance of each isomer is paramount for their effective utilization in synthetic chemistry and drug discovery. This guide provides a comprehensive comparison of these three isomers, supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

The three structural isomers of pyrroline (B1223166) are distinguished by the location of the double bond within the five-membered ring. 1-Pyrroline (3,4-dihydro-2H-pyrrole) is a cyclic imine, whereas 2-pyrroline (2,3-dihydro-1H-pyrrole) and 3-pyrroline (2,5-dihydro-1H-pyrrole) are cyclic secondary amines.[2] This fundamental difference in electronic structure significantly influences their chemical and physical properties.

Property1-Pyrroline2-Pyrroline3-Pyrroline
Systematic Name 3,4-dihydro-2H-pyrrole2,3-dihydro-1H-pyrrole2,5-dihydro-1H-pyrrole
CAS Number 5724-81-2638-31-3109-96-6
Molecular Formula C₄H₇NC₄H₇NC₄H₇N
Molecular Weight 69.11 g/mol 69.11 g/mol 69.11 g/mol
Boiling Point ~90-92 °C (monomer, extrapolated)91-92 °C90-91 °C
Density Not readily available for monomerNot readily available~0.91 g/mL
Stability Exists in equilibrium with a more stable trimer in solution.[3]Less stable than 3-pyrroline (computational)Generally stable
Reactivity Prone to nucleophilic addition at the C=N bond.[4]Reactivity influenced by the enamine-like character.Reacts as a typical cyclic secondary amine and alkene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of pyrroline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the double bond in each isomer results in distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Pyrroline (monomer) 7.56 (s, 1H), 3.70 (m, 2H), 2.43-2.48 (t, 2H), 1.54-1.78 (m, 2H)[5]166.5, 60.7, 36.4, 20.2[5]
2-Pyrroline Data not readily available in monomeric form.Data not readily available in monomeric form.
3-Pyrroline 5.84 (s, 2H), 3.71 (s, 4H), 1.93 (s, 1H)128.2, 53.6

Note: The NMR data for 1-pyrroline corresponds to the monomeric form in a dilute solution, as it readily forms a trimer.[5]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying pyrroline isomers and their derivatives. The fragmentation patterns observed in mass spectrometry can help differentiate between the isomers. For instance, in the GC-MS analysis of 1-pyrroline, a major signal for the monomer (m/z 69) is observed, along with a signal for the trimer (m/z 207) at a different retention time.[3]

Experimental Protocols

Synthesis of Pyrroline Isomers

1-Pyrroline Synthesis (Silver(I)-catalyzed oxidation of pyrrolidine): This method involves the oxidation of pyrrolidine (B122466) using a silver(I) catalyst. A detailed procedure can be found in the work by Ogawa et al., as referenced in Zhang et al. (2017).[5]

2-Pyrroline Synthesis (Reduction of Pyrrole): 2-Pyrroline can be prepared by the reduction of pyrrole (B145914) with zinc dust in hydrochloric acid. The reaction requires careful temperature control to prevent it from becoming uncontrollable.

3-Pyrroline Synthesis: A common synthesis involves the reaction of cis-1,4-dichloro-2-butene (B23561) with a primary amine to form the N-substituted 3-pyrroline, which can then be deprotected if necessary.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrroline isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For 1-pyrroline, it is crucial to use dilute solutions to favor the monomeric form.[5]

¹H NMR Acquisition:

  • Spectrometer: 500 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 125 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the pyrroline isomer in a volatile organic solvent such as dichloromethane.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program: Initial temperature of 30°C for 5 min, ramp to 70°C at 10°C/min, hold for 2 min, then ramp to 250°C at 30°C/min and hold for 3 min.[3]

  • Injector Temperature: 250°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 30-300.[3]

  • Ion Source Temperature: 230°C.[3]

Biological Activity and Signaling Pathways

While the biological activities of the parent pyrroline isomers are not extensively documented, their derivatives are known to possess a wide range of pharmacological properties.

1-Pyrroline: A notable derivative, 1-pyrroline-5-carboxylate (P5C) , is an important intermediate in proline metabolism and has been shown to inhibit T-cell proliferation and function.[6] This effect is mediated through the upregulation of the protein tyrosine phosphatase SHP1 , which leads to increased production of reactive oxygen species (ROS) and decreased ATP production by inhibiting complex III of the electron transport chain.[6]

2-Pyrroline: Derivatives of 2-pyrroline have been investigated for their antiproliferative effects on cancer cells.[7]

3-Pyrroline: 3-Pyrroline-2-one derivatives have demonstrated antioxidant activity by scavenging hydroxyl radicals.[8]

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the structural differences between the pyrroline isomers and the signaling pathway affected by 1-pyrroline-5-carboxylate.

Pyrroline_Isomers cluster_1_pyrroline 1-Pyrroline (3,4-dihydro-2H-pyrrole) cluster_2_pyrroline 2-Pyrroline (2,3-dihydro-1H-pyrrole) cluster_3_pyrroline 3-Pyrroline (2,5-dihydro-1H-pyrrole) 1-pyrroline 1-pyrroline 2-pyrroline 2-pyrroline 3-pyrroline 3-pyrroline

Caption: Chemical structures of the three structural isomers of pyrroline.

P5C_SHP1_Pathway P5C 1-Pyrroline-5-Carboxylate (P5C) SHP1 SHP1 Upregulation P5C->SHP1 ComplexIII Mitochondrial Complex III Inhibition SHP1->ComplexIII ROS Increased ROS ComplexIII->ROS ATP Decreased ATP ComplexIII->ATP TCell_Proliferation T-Cell Proliferation Inhibition ROS->TCell_Proliferation TCell_Function T-Cell Function Impairment ROS->TCell_Function ATP->TCell_Proliferation ATP->TCell_Function

Caption: Signaling pathway of 1-pyrroline-5-carboxylate (P5C) in T-cells.

Conclusion

The structural isomers of pyrroline, while sharing the same molecular formula, exhibit distinct chemical, physical, and spectroscopic properties. 1-Pyrroline's unique nature as a cyclic imine that can form a trimer sets it apart from the cyclic amine structures of 2- and 3-pyrroline. While research on the parent isomers is ongoing, the diverse biological activities of their derivatives highlight the immense potential of the pyrroline scaffold in drug discovery. This guide provides a foundational comparison to aid researchers and drug development professionals in the synthesis, characterization, and application of these versatile heterocyclic compounds. Further comparative studies on the parent isomers are warranted to fully elucidate their relative stability, reactivity, and biological profiles.

References

Spectroscopic Comparison of Dihydro-1H-pyrrole and Its Precursors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with its common precursors: pyrrole, pyrrolidine, and succinaldehyde. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring chemical transformations, confirming reaction outcomes, and ensuring the purity of synthetic intermediates in drug discovery and development. This document presents quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual representation of the synthetic relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydro-1H-pyrrole and its precursors. These values provide a clear basis for distinguishing between these structurally related heterocyclic compounds.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
2,5-Dihydro-1H-pyrrole ~5.7Singlet=CH
~4.1Singlet-CH₂-
~1.5Broad SingletNH
Pyrrole ~8.0Broad SingletNH[1]
~6.7TripletH-2, H-5[1][2][3]
~6.2TripletH-3, H-4[1][2][3]
Pyrrolidine ~2.8Triplet-CH₂-N
~1.7Quintet-CH₂-CH₂-
~1.5Broad SingletNH
Succinaldehyde ~9.8Singlet-CHO[4]
~2.8Singlet-CH₂-[4]
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
2,5-Dihydro-1H-pyrrole ~127=CH
~58-CH₂-
Pyrrole ~118C-2, C-5[1]
~108C-3, C-4[1]
Pyrrolidine ~47-CH₂-N
~26-CH₂-CH₂-
Succinaldehyde ~202C=O[4]
~40-CH₂-
Infrared (IR) Spectroscopy Data
CompoundAbsorption (cm⁻¹)Functional Group
2,5-Dihydro-1H-pyrrole ~3300N-H Stretch
~3030=C-H Stretch
~1650C=C Stretch
Pyrrole ~3400-3200N-H Stretch[5]
~1530C=C Stretch[5]
~1475Ring Vibration[5]
Pyrrolidine ~3300N-H Stretch
2950-2850C-H Stretch
Succinaldehyde 2820, 2720C-H Stretch (Aldehyde)
~1725C=O Stretch[6]
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2,5-Dihydro-1H-pyrrole 6968, 41, 39
Pyrrole 6741, 39[7]
Pyrrolidine 7170, 43, 42
Succinaldehyde 8658, 57, 29[6]

Synthetic Pathways

The following diagram illustrates the synthetic relationship between the precursors and 2,5-dihydro-1H-pyrrole.

Synthetic_Pathways Synthetic Routes to Dihydro-1H-pyrrole Pyrrole Pyrrole DihydroPyrrole 2,5-Dihydro-1H-pyrrole Pyrrole->DihydroPyrrole Reduction (e.g., Birch Reduction) Succinaldehyde Succinaldehyde Succinaldehyde->DihydroPyrrole Reductive Amination (e.g., with NH₃ and a reducing agent) Pyrrolidine Pyrrolidine Pyrrolidine->DihydroPyrrole Oxidation (e.g., Dehydrogenation)

Caption: Synthetic pathways to 2,5-dihydro-1H-pyrrole from its precursors.

Experimental Protocols

Detailed methodologies for the synthesis of 2,5-dihydro-1H-pyrrole and its subsequent spectroscopic analysis are provided below.

Synthesis of 2,5-Dihydro-1H-pyrrole from Pyrrole (Birch Reduction)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous liquid ammonia (B1221849).

  • Addition of Reactants: To the liquid ammonia, add 6.7 g (0.1 mol) of pyrrole.

  • Reduction: While stirring vigorously, add 4.6 g (0.2 mol) of sodium metal in small pieces over 30 minutes. The reaction mixture will turn a deep blue color.

  • Quenching: After the addition of sodium is complete, add 10.7 g (0.2 mol) of ammonium (B1175870) chloride portion-wise to quench the reaction.

  • Workup: Allow the ammonia to evaporate overnight. To the residue, add 50 mL of diethyl ether and filter to remove inorganic salts.

  • Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield 2,5-dihydro-1H-pyrrole.

Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the molecular ion and various fragment ions, which are indicative of the compound's structure.

References

Safety Operating Guide

Navigating the Safe Disposal of 3H-Pyrrole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding 3H-Pyrrole: Properties and Hazards

This compound is a tautomer of the aromatic compound pyrrole (B145914).[1][2] Understanding its chemical and physical properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C4H5N[1]
Molecular Weight 67.09 g/mol [1]
CAS Number 287-95-6[1]
Appearance Pyrrole is a colorless volatile liquid that darkens upon exposure to air.[3]
Solubility Soluble in alcohol, ether, and dilute acids. Sparingly soluble in water.[2][4]
Stability The product is chemically stable under standard ambient conditions (room temperature).[5]

While specific toxicity data for this compound is limited, related pyrrole compounds can cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this chemical.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline for the safe disposal of this compound. Always consult your institution's specific safety and disposal guidelines and adhere to all national and local regulations for chemical waste disposal.[6][7]

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][8]

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[6][8]

2. Waste Identification and Segregation:

  • Do not mix this compound waste with other waste streams.[5][6]

  • Keep the chemical waste in its original or a compatible, properly sealed container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (287-95-6).

  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials such as oxidizing agents and strong acids.[9]

5. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.[6]

  • Provide the waste disposal service with all necessary information, including the Safety Data Sheet (SDS) if available.

6. Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For major spills, contact your institution's EHS department immediately.[9]

7. Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Assess Hazards & Wear PPE B Step 2: Segregate this compound Waste A->B C Step 3: Label Waste Container B->C F Spill or Leak Occurs B->F D Step 4: Store in Designated Area C->D E Step 5: Arrange for Professional Disposal D->E F->C No G Follow Spill Cleanup Protocol F->G Yes G->C

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research and development activities.

References

Essential Safety and Operational Guide for Handling 3H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 3H-pyrrole. Given the limited specific safety data available for this compound, the following recommendations are based on the known hazards of its isomer, pyrrole (B145914) (CAS 109-97-7), and general best practices for handling flammable, toxic, and volatile organic compounds. It is imperative to treat this compound as a hazardous substance.[1][2][3][4]

Hazard Summary for Pyrrole (Assumed for this compound)

Pyrrole is classified as a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[2][3][5][6] It is also known to cause serious eye damage and skin irritation.[1][3][4] Due to the structural similarity, this compound should be handled with the same level of caution.

Quantitative Data Summary (Based on Pyrrole, CAS 109-97-7)

PropertyValueReference
Molecular FormulaC₄H₅N[3]
CAS Number109-97-7[3]
Hazard StatementsH226, H301, H318, H332, H402[2]
GHS PictogramsFlame, Skull and Crossbones, Corrosion, Health Hazard[3]
Flash PointNot Available
Boiling Point/Range217 - 219 °C (423 - 426 °F)[7]
Melting Point/Range43 - 46 °C (109 - 115 °F)[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against the potential hazards of this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Chemical Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[10][11] Always inspect gloves for degradation or punctures before use and replace them immediately if compromised.[10]
Body Protection Flame-Retardant Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat should be worn to protect against spills.[10][11] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[10]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[8][10] If exposure limits are exceeded, a full-face respirator should be used.[12]

Operational and Disposal Plan

Adherence to a strict handling and disposal protocol is paramount to ensure safety.

Step-by-Step Handling Protocol
  • Engineering Controls : Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used.[10]

  • Precautionary Measures : Keep the chemical away from heat, sparks, and open flames.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][12]

  • Personal Hygiene : Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after use.[7]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8]

Spill Response Protocol
  • Minor Spills :

    • Remove all ignition sources.[1]

    • Absorb the spill with an inert, non-combustible material.

    • Collect the absorbed material into a labeled, sealable container for disposal.[8]

  • Major Spills :

    • Evacuate the area immediately.[8]

    • Alert emergency responders, providing them with the location and nature of the hazard.[1]

Disposal Protocol
  • Unused or Expired Material :

    • Do not mix with other waste. Keep the chemical in its original, clearly labeled container.[7]

    • Dispose of the contents and container through an approved waste disposal plant or a licensed professional waste disposal service.[7]

  • Contaminated Materials :

    • All materials that have come into contact with this compound, such as gloves and absorbent pads, should be treated as hazardous waste and disposed of accordingly.[10]

    • Empty containers should be handled as the product itself and disposed of through an authorized waste collection point.[7]

Workflow for Handling and Disposal of this compound

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling - Work within fume hood - Use non-sparking tools prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Post-experiment spill Spill? handling->spill During experiment end Procedure Complete storage->end minor_spill Minor Spill - Absorb with inert material - Collect for disposal spill->minor_spill Yes, minor major_spill Major Spill - Evacuate area - Alert emergency services spill->major_spill Yes, major disposal Disposal - Segregate waste - Use approved disposal service spill->disposal No minor_spill->disposal major_spill->end disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.